Product packaging for Serylphenylalanine(Cat. No.:CAS No. 16875-28-8)

Serylphenylalanine

Cat. No.: B099529
CAS No.: 16875-28-8
M. Wt: 252.27 g/mol
InChI Key: PPQRSMGDOHLTBE-UHFFFAOYSA-N
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Description

Ser-phe is a synthetic dipeptide consisting of serine and phenylalanine, provided for laboratory research applications. This high-purity compound is intended for use as a standard or reagent in biochemical and pharmacokinetic studies. Dipeptides like Ser-phe are fundamental tools in scientific investigations, serving as building blocks for more complex peptides, substrates for enzyme activity assays, and models for studying metabolic pathways and transport mechanisms across biological membranes . This product is strictly labeled as Research Use Only (RUO). RUO products are essential, specialized tools designed for use in controlled laboratory settings to facilitate basic and applied research, such as drug discovery and the development of new diagnostic assays . They are not subject to the rigorous evaluation for accuracy and precision that is required for in vitro diagnostic (IVD) medical devices . Consequently, Ser-phe is not intended for use in the diagnosis, treatment, or management of any human medical condition and must not be administered to patients. Researchers working with this product are responsible for ensuring all laboratory procedures are documented and conducted by qualified personnel in an authorized facility .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O4 B099529 Serylphenylalanine CAS No. 16875-28-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16875-28-8

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C12H16N2O4/c13-9(7-15)11(16)14-10(12(17)18)6-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7,13H2,(H,14,16)(H,17,18)

InChI Key

PPQRSMGDOHLTBE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)[C@H](CO)[NH3+]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)N

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

Serylphenylalanine In Vivo: A Technical Guide on its Biological Significance and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serylphenylalanine (Ser-Phe) is a dipeptide composed of the amino acids L-serine and L-phenylalanine. While recognized as a metabolite, its specific, direct biological roles and functions in vivo are not extensively documented in current scientific literature.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolic fate as a dipeptide and the significant biological functions of its constituent amino acids. This document serves as a foundational resource for researchers and professionals in drug development and life sciences investigating dipeptides and amino acid metabolism.

Introduction to this compound

This compound is a dipeptide resulting from the peptide linkage of L-serine and L-phenylalanine.[1] It is identified as a metabolite in biological systems, though its specific signaling or functional roles are not yet well-defined.[1][2] The biological significance of this compound is likely indirect, stemming from its hydrolysis into its constituent amino acids, which are both crucial for a multitude of physiological processes.

General Metabolism of Dipeptides In Vivo

The in vivo behavior of this compound can be inferred from the general metabolic pathways of dipeptides. Dipeptides from exogenous (dietary) and endogenous (protein turnover) sources are primarily hydrolyzed into their constituent amino acids by peptidases.[4][5]

Several organs play a key role in the metabolism and clearance of dipeptides from plasma, including the kidneys, liver, gut, and muscle.[4] The rate of hydrolysis and the primary site of metabolism can be influenced by the specific amino acid composition of the dipeptide.[4][5] For instance, the extraction of dipeptides by the liver can be rapid, with the kidneys playing a significant role in the removal of those that are cleared less efficiently by other organs.[4]

The uptake of dipeptides into cells can occur through various mechanisms. While some cells may take up dipeptides via simple diffusion or low-affinity carrier systems, specialized transporters like the human di/tri-peptide transporter 1 (hPEPT1) are also involved.[6][7] Once inside the cell, dipeptides are typically hydrolyzed by cytoplasmic peptidases.[6][8]

The following diagram illustrates the general workflow of dipeptide metabolism in vivo:

G General Dipeptide Metabolism Workflow Dipeptide Dipeptide (e.g., this compound) Plasma Plasma Dipeptide->Plasma Kidney Kidney Plasma->Kidney Liver Liver Plasma->Liver Gut Gut Plasma->Gut Muscle Muscle Plasma->Muscle Hydrolysis Hydrolysis by Peptidases Kidney->Hydrolysis Liver->Hydrolysis Gut->Hydrolysis Muscle->Hydrolysis AminoAcids Constituent Amino Acids (Serine & Phenylalanine) Hydrolysis->AminoAcids MetabolicPathways Further Metabolic Pathways AminoAcids->MetabolicPathways G Simplified Catecholamine Signaling Pathway Ligand Catecholamine (e.g., Dopamine) Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates targets leading to G In Vitro Peptidase Activity Assay Workflow Tissue Tissue Sample Homogenization Homogenization & Centrifugation Tissue->Homogenization Cellular_Fractions Cellular Fractions (e.g., Cytosol, Membrane) Homogenization->Cellular_Fractions Incubation Incubation with Dipeptide Cellular_Fractions->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination HPLC_Analysis HPLC Analysis Reaction_Termination->HPLC_Analysis Data_Analysis Data Analysis (Enzyme Kinetics) HPLC_Analysis->Data_Analysis

References

Physicochemical properties of L-Seryl-L-phenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of L-Seryl-L-phenylalanine

Abstract

L-Seryl-L-phenylalanine (Ser-Phe) is a dipeptide composed of L-serine and L-phenylalanine residues joined by a peptide bond.[1] As a metabolite and a structural component of larger peptides and proteins, understanding its physicochemical properties is crucial for researchers in biochemistry, drug development, and materials science. This technical guide provides a comprehensive overview of the known physicochemical characteristics of L-Seryl-L-phenylalanine, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological signaling pathways associated with its constituent amino acids.

Physicochemical Properties

The fundamental physicochemical properties of L-Seryl-L-phenylalanine are summarized below. These values are critical for a range of applications, including solubility testing, analytical method development, and computational modeling.

Data Summary

Quantitative data for L-Seryl-L-phenylalanine has been aggregated from various chemical databases and literature sources.

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoic acidPubChem[1]
Synonyms Ser-Phe, Serinylphenylalanine, SF dipeptidePubChem[1]
CAS Number 16875-28-8PubChem[1][2][3]
Molecular Formula C₁₂H₁₆N₂O₄PubChem[1][2]
Molecular Weight 252.27 g/mol PubChem[1][2]
Monoisotopic Mass 252.11100700 DaPubChem[1][2]
Appearance White powder solid (predicted)Research Peptide[3]
Computed XLogP3 -3.5PubChem[1][2]
Experimental LogP -2.77 (Extrapolated)Human Metabolome Database[1]
pKa (Constituents) Phenylalanine: 1.83 (carboxyl), 9.13 (amino) Serine: 2.21 (carboxyl), 9.15 (amino)University of Calgary[4], Wikipedia[5]
Purity (Typical) >98% (via HPLC)Research Peptide[3]

Experimental Protocols

This section details the methodologies for the chemical synthesis, purification, and characterization of L-Seryl-L-phenylalanine. The protocols provided are representative and may require optimization based on specific laboratory conditions and desired purity levels.

Solution-Phase Synthesis

The synthesis of L-Seryl-L-phenylalanine is typically achieved via a peptide coupling reaction in the solution phase. This method involves the formation of an amide bond between a carboxyl-activated, N-terminally protected L-serine and an ester-protected L-phenylalanine.

Materials:

  • N-Boc-L-serine

  • L-phenylalanine methyl ester hydrochloride[6]

  • N,N'-Dicyclohexylcarbodiimide (DCC)[6]

  • N-Hydroxysuccinimide (NHS)[6]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[6]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[6]

  • Trifluoroacetic acid (TFA)[6]

  • Lithium hydroxide (LiOH)[6]

  • 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate, Brine[6]

Procedure:

  • Activation of N-Boc-L-serine: Dissolve N-Boc-L-serine (1 eq.), DCC (1.1 eq.), and NHS (1.2 eq.) in anhydrous DCM. Stir the mixture at 0°C for 30 minutes, then at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.[6]

  • Coupling Reaction: In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (1 eq.) in DCM and add TEA (2.5 eq.) to neutralize the salt. Filter the DCU from the activated serine solution and add the filtrate to the phenylalanine methyl ester solution. Stir the reaction mixture at room temperature for 12-24 hours.[6]

  • Work-up: Filter any additional DCU precipitate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide, Boc-Ser(tBu)-Phe-OMe.[6]

  • Boc Deprotection: Dissolve the protected dipeptide in a 1:1 mixture of DCM and TFA and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.[6]

  • Saponification (Ester Hydrolysis): Dissolve the resulting methyl ester in a methanol/water mixture. Add LiOH (1.5 eq.) and stir until the reaction is complete (monitored by TLC or HPLC).[6]

  • Final Isolation: Acidify the mixture to pH 2-3 with 1 M HCl. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude L-Seryl-L-phenylalanine.[6]

G cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection & Hydrolysis cluster_purification Purification A N-Boc-L-Serine C Activated Boc-Ser-NHS Ester A->C 0°C to RT B DCC / NHS in DCM B->C G Protected Dipeptide (Boc-Ser-Phe-OMe) C->G D L-Phe-OMe·HCl F Neutralized L-Phe-OMe D->F E TEA in DCM E->F F->G J Crude L-Ser-L-Phe G->J 1. TFA 2. LiOH 3. Acidification H TFA / DCM H->J I LiOH / MeOH:H2O I->J K Purified L-Ser-L-Phe J->K HPLC or Recrystallization

Fig. 1: Solution-phase synthesis workflow for L-Seryl-L-phenylalanine.
Purification Protocol

High-purity L-Seryl-L-phenylalanine is essential for research applications. Preparative High-Performance Liquid Chromatography (HPLC) is the preferred method for achieving >98% purity.

Method: Preparative Reverse-Phase HPLC (RP-HPLC)

  • Column: C18 silica column (dimensions dependent on scale).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes is a typical starting point, to be optimized based on analytical HPLC of the crude product.[6]

  • Flow Rate: 10-20 mL/min, adjusted for column size.[6]

  • Detection: UV at 214 nm and 254 nm.[6]

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal volume of the initial mobile phase mixture (e.g., 95:5 A:B). Filter the solution through a 0.45 µm syringe filter.[6]

  • Injection and Fraction Collection: Equilibrate the column with the initial mobile phase. Inject the sample and begin the gradient elution. Collect fractions corresponding to the main product peak.[6]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the high-purity fractions.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final product as a pure, fluffy white powder.

G Crude Crude L-Ser-L-Phe (from synthesis) Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Prep RP-HPLC Filter->Inject Elute Gradient Elution (ACN/H2O/TFA) Inject->Elute Collect Collect Fractions Elute->Collect Analyze Purity Check (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool >98% Purity Lyophilize Lyophilize Pool->Lyophilize Final Pure L-Ser-L-Phe (>98%) Lyophilize->Final

Fig. 2: Purification workflow for L-Seryl-L-phenylalanine via preparative HPLC.
Characterization and Analytical Methods

The identity and purity of the synthesized dipeptide must be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A C18 analytical column with a gradient of acetonitrile in water (both containing 0.1% TFA) is standard.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is commonly used, and the expected [M+H]⁺ ion for C₁₂H₁₆N₂O₄ is m/z 253.1183.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the presence of the serine and phenylalanine residues and the peptide bond.

  • Optical Rotation: The specific rotation is measured using a polarimeter to confirm the stereochemical integrity (L,L-configuration) of the dipeptide.[8] The measurement is sensitive to concentration, solvent, and temperature.[8][9]

Biological Context and Signaling Pathways

While specific signaling pathways for the dipeptide L-Seryl-L-phenylalanine are not extensively documented, the biological activities of its constituent amino acid, L-phenylalanine, are well-studied. L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine and key neurotransmitters like dopamine and norepinephrine.[10] It plays a significant role in cell signaling, particularly in the gastrointestinal tract and central nervous system.[11][12][13]

L-Phenylalanine-Induced GLP-1 Secretion

L-phenylalanine is a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells in the gut.[14] This is a critical pathway for regulating glucose homeostasis and appetite.[15] The mechanism involves two distinct pathways:

  • G-Protein Coupled Receptor (GPCR) Activation: L-phenylalanine is sensed by the Gq-coupled receptor GPR142 on the surface of L-cells. This activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i), triggering GLP-1 release.[14]

  • Direct Amino Acid Transport: L-phenylalanine is also taken up into the L-cell via Na⁺-dependent amino acid transporters. This influx causes membrane depolarization, which further enhances GLP-1 secretion.[14]

These dual mechanisms allow enteroendocrine L-cells to effectively sense luminal L-phenylalanine and regulate systemic blood glucose levels.[14]

G cluster_lumen Intestinal Lumen cluster_cell Enteroendocrine L-Cell Phe_lumen L-Phenylalanine GPR142 GPR142 Phe_lumen->GPR142 senses AAT Na⁺-dependent Amino Acid Transporter Phe_lumen->AAT transport Gq Gq GPR142->Gq activates PLC PLC Gq->PLC activates Ca ↑ [Ca²⁺]i PLC->Ca produces IP₃ GLP1_vesicle GLP-1 Vesicle Ca->GLP1_vesicle triggers GLP1_release GLP-1 Secretion GLP1_vesicle->GLP1_release exocytosis Depol Membrane Depolarization AAT->Depol causes Depol->GLP1_release enhances

Fig. 3: L-Phenylalanine signaling pathway for GLP-1 secretion in L-cells.
Ehrlich Pathway in Yeast

In organisms like Saccharomyces cerevisiae, L-phenylalanine can be catabolized via the Ehrlich pathway to produce 2-phenylethanol, a valuable aroma compound.[16] This metabolic pathway is initiated by the sensing of extracellular L-phenylalanine by the Ssy1-Ptr3-Ssy5 (SPS) sensor system, which in turn regulates the expression of amino acid permeases responsible for its uptake.[16][17] This demonstrates a conserved biological importance of sensing and transporting phenylalanine across different species.

References

Seryl-Phenylalanine: A Potential Biomarker in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The search for novel biomarkers is a cornerstone of progress in oncology, with the potential to revolutionize early diagnosis, prognostication, and the development of targeted therapies. In the realm of metabolomics, dipeptides have emerged as a class of molecules with significant, yet largely unexplored, potential as biomarkers. This technical guide focuses on seryl-phenylalanine, a dipeptide composed of the amino acids serine and phenylalanine. While research on seryl-phenylalanine is in its nascent stages, preliminary findings suggest a possible association with colorectal cancer, warranting a deeper investigation into its biological role and utility as a biomarker.

This document provides a comprehensive overview of the current knowledge surrounding seryl-phenylalanine, including its physicochemical properties and a detailed, plausible experimental protocol for its quantification in biological matrices. Furthermore, this guide explores the potential signaling pathways that may be influenced by fluctuations in seryl-phenylalanine levels, drawing inferences from the well-established roles of its constituent amino acids, serine and phenylalanine, in cancer metabolism.

Data Presentation

A thorough review of the existing scientific literature reveals a paucity of quantitative data regarding seryl-phenylalanine concentrations in biological samples from cancer patients compared to healthy controls. The primary study associating seryl-phenylalanine with colorectal cancer by Brown et al. (2016) detected its presence in stool samples but did not provide quantitative measurements.[1][2][3][4][5] As such, the following table reflects the current state of knowledge, highlighting the need for future quantitative studies.

BiomarkerMatrixDiseaseQuantitative Data (Patient vs. Control)SensitivitySpecificityReference
Seryl-phenylalanine StoolColorectal CancerDetected, but not quantifiedNot AvailableNot AvailableBrown DG, et al. Cancer Metab. 2016.[1]
Seryl-phenylalanine Tissue (Colorectal)Colorectal CancerNot AvailableNot AvailableNot Available
Seryl-phenylalanine Plasma/SerumColorectal CancerNot AvailableNot AvailableNot Available

Physicochemical Properties of Seryl-phenylalanine

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₄PubChem
Molecular Weight 252.27 g/mol PubChem
IUPAC Name (2S)-2-{[(2S)-2-amino-3-hydroxypropanoyl]amino}-3-phenylpropanoic acidPubChem
Precursor Ion (m/z) 253.1183 [M+H]⁺PubChem
MS/MS Fragment Ions (m/z) 166.2, 120.2, 235, 207PubChem, Determination of Phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry[6]

Experimental Protocols

The following is a detailed, recommended protocol for the quantitative analysis of seryl-phenylalanine in human plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for peptide and amino acid analysis and incorporates the specific mass spectrometric parameters for seryl-phenylalanine.

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

Objective: To remove proteins and other interfering substances from the plasma/serum sample and enrich for seryl-phenylalanine.

Materials:

  • Human plasma or serum samples

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (IS): Seryl-phenylalanine-¹³C₉,¹⁵N₁ (custom synthesis recommended)

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX or similar)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Thawing: Thaw frozen plasma/serum samples on ice.

  • Internal Standard Spiking: Spike 100 µL of plasma/serum with 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly.

  • Protein Precipitation: Add 400 µL of cold ACN containing 0.1% FA to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% FA in water to remove unretained impurities, followed by 1 mL of ACN to remove non-polar interferences.

  • Elution: Elute seryl-phenylalanine and the internal standard with 1 mL of 5% ammonium hydroxide in ACN.

  • Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:ACN with 0.1% FA).

LC-MS/MS Analysis

Objective: To separate and quantify seryl-phenylalanine and its internal standard using a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-50% B

    • 8-9 min: 50-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-2% B

    • 10.1-15 min: 2% B (re-equilibration)

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Seryl-phenylalanine: Precursor > Product 1 (Quantitative): 253.1 > 120.2; Precursor > Product 2 (Qualitative): 253.1 > 166.2

    • Seryl-phenylalanine-¹³C₉,¹⁵N₁ (IS): (Precursor and product ions to be determined based on the exact isotopic labeling)

  • Collision Energy (CE): To be optimized for each transition, typically in the range of 15-30 eV.

  • Other parameters (e.g., declustering potential, entrance potential): To be optimized based on the specific instrument.

Potential Signaling Pathways and Biological Relevance

While direct evidence for the signaling roles of seryl-phenylalanine is currently unavailable, we can infer its potential impact on cancer cell metabolism by examining the functions of its constituent amino acids, serine and phenylalanine. Both amino acids are crucial for cancer cell proliferation and survival, and their metabolic pathways are often dysregulated in tumors.

Serine Metabolism in Cancer

Serine is a non-essential amino acid that plays a central role in cancer cell metabolism.[1][2][7][8] Cancer cells often exhibit increased uptake of extracellular serine or upregulate its de novo synthesis from glucose. This heightened serine metabolism supports:

  • Nucleotide Biosynthesis: Serine provides one-carbon units for the synthesis of purines and thymidylate, essential for DNA and RNA synthesis in rapidly dividing cancer cells.

  • Redox Homeostasis: Serine metabolism contributes to the production of NADPH and glutathione, which are critical for maintaining redox balance and mitigating oxidative stress.

  • Amino Acid and Lipid Synthesis: Serine is a precursor for the synthesis of other amino acids, such as glycine and cysteine, and is involved in the synthesis of sphingolipids and phospholipids, which are important for cell structure and signaling.

An increase in seryl-phenylalanine could potentially reflect an altered flux through the serine metabolic network.

Serine_Metabolism_in_Cancer Glucose Glucose Serine Serine Glucose->Serine De novo synthesis Glycine Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine Nucleotides Nucleotides Serine->Nucleotides One-carbon metabolism Glutathione Glutathione Serine->Glutathione Redox homeostasis Lipids Lipids Serine->Lipids Seryl_Phenylalanine Seryl-Phenylalanine Serine->Seryl_Phenylalanine Glycine->Nucleotides Phenylalanine Phenylalanine Phenylalanine->Seryl_Phenylalanine

Figure 1: Simplified overview of serine metabolism and its potential link to seryl-phenylalanine.
Phenylalanine Metabolism in Cancer

Phenylalanine is an essential amino acid, and its metabolism is also implicated in cancer progression.[6][9] Altered phenylalanine levels have been observed in various cancers, and it can influence:

  • Protein Synthesis: As a fundamental building block of proteins, phenylalanine is essential for the synthesis of proteins required for cancer cell growth and proliferation.

  • Energy Metabolism: Phenylalanine can be catabolized to produce intermediates that feed into the tricarboxylic acid (TCA) cycle, providing energy for the cell.

  • Immune Evasion: Dysregulation of phenylalanine metabolism can impact the tumor microenvironment and contribute to the suppression of anti-tumor immune responses.

The formation of seryl-phenylalanine may represent an alternative metabolic fate for phenylalanine in cancer cells, potentially diverting it from other metabolic pathways.

Inferred Signaling Implications of Seryl-Phenylalanine

Given the roles of serine and phenylalanine in supporting anabolic processes, elevated levels of seryl-phenylalanine in the tumor microenvironment could be indicative of a metabolic shift to support rapid cell growth. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation, and its activity is highly dependent on amino acid availability. It is plausible that dipeptides like seryl-phenylalanine could be sensed by cellular machinery and influence mTOR signaling.

Inferred_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Seryl_Phenylalanine_ext Seryl-Phenylalanine Dipeptide_Transporter Dipeptide Transporter Seryl_Phenylalanine_ext->Dipeptide_Transporter Seryl_Phenylalanine_int Seryl-Phenylalanine Dipeptide_Transporter->Seryl_Phenylalanine_int Serine Serine Seryl_Phenylalanine_int->Serine Phenylalanine Phenylalanine Seryl_Phenylalanine_int->Phenylalanine mTOR_signaling mTOR Signaling Serine->mTOR_signaling Nucleotide_Synthesis Nucleotide Synthesis Serine->Nucleotide_Synthesis Redox_Homeostasis Redox Homeostasis Serine->Redox_Homeostasis Phenylalanine->mTOR_signaling Proliferation Cell Proliferation & Survival mTOR_signaling->Proliferation

Figure 2: Hypothetical signaling pathway involving seryl-phenylalanine uptake and its potential influence on cancer cell metabolism.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of seryl-phenylalanine as a potential biomarker.

Experimental_Workflow Sample_Collection Sample Collection (Plasma/Serum/Tissue) Sample_Preparation Sample Preparation (Protein Precipitation & SPE) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Quantitative MRM) Sample_Preparation->LC_MS_Analysis Data_Analysis Data Analysis (Quantification & Statistical Analysis) LC_MS_Analysis->Data_Analysis Biomarker_Validation Biomarker Validation (ROC Curve Analysis) Data_Analysis->Biomarker_Validation

Figure 3: A generalized workflow for the discovery and validation of seryl-phenylalanine as a biomarker.

Conclusion and Future Directions

Seryl-phenylalanine represents a novel and understudied dipeptide with potential as a biomarker in colorectal cancer. This technical guide provides a foundational understanding of this molecule and a detailed protocol for its future investigation. The lack of quantitative data is a significant gap in the current literature, and the foremost priority for future research should be the accurate quantification of seryl-phenylalanine in large, well-characterized patient cohorts.

Furthermore, elucidating the specific metabolic and signaling pathways in which seryl-phenylalanine participates is crucial to understanding its biological significance in cancer. Investigating the expression and activity of dipeptide transporters and peptidases in cancer cells could provide valuable insights into its regulation. Ultimately, further research is required to validate the clinical utility of seryl-phenylalanine as a diagnostic, prognostic, or predictive biomarker in oncology.

References

Biosynthesis of Serylphenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serylphenylalanine, a dipeptide composed of serine and phenylalanine, is a molecule of interest in various research and development contexts. While specific enzymes dedicated to its synthesis are not extensively characterized in the literature, its biosynthesis is predicted to occur via a non-ribosomal peptide synthesis (NRPS) pathway. This technical guide outlines the putative biosynthesis of this compound, detailing the enzymatic machinery involved, and provides representative experimental protocols and quantitative data to facilitate further research and potential biotechnological production.

Introduction

Dipeptides such as this compound are small bioactive molecules with diverse potential applications. Their synthesis in biological systems can occur through ribosomal or non-ribosomal pathways. The structural simplicity of this compound suggests a probable non-ribosomal synthesis mechanism, which is a common route for the production of short, often modified peptides in microorganisms.[1][2] Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that act as assembly lines to produce these peptides independent of messenger RNA.[3][4] This guide focuses on the hypothetical NRPS-mediated biosynthesis of this compound.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound via an NRPS is proposed to be a two-module process. Each module is responsible for the recognition, activation, and incorporation of one of the constituent amino acids. The overall process can be broken down into three key stages: initiation, elongation, and termination.

Initiation (Serine Activation): The synthesis begins with the first module recognizing and activating L-serine. This is accomplished by the Adenylation (A) domain, which utilizes ATP to form a reactive seryl-adenylate intermediate.[5] The activated serine is then transferred to the Peptidyl Carrier Protein (PCP) domain, also known as the Thiolation (T) domain, where it is covalently attached to a 4'-phosphopantetheine (Ppant) arm.[2][6]

Elongation (Phenylalanine Activation and Peptide Bond Formation): Simultaneously, the second module's A-domain specifically recognizes and activates L-phenylalanine, forming a phenylalanyl-adenylate. This is subsequently transferred to the PCP domain of the second module.[3] The Condensation (C) domain of the second module then catalyzes the formation of the peptide bond. It facilitates the nucleophilic attack of the amino group of the PCP-bound phenylalanine on the thioester carbonyl of the PCP-bound serine, resulting in the formation of this compound tethered to the second PCP domain.[1][7]

Termination (Release of the Dipeptide): The final step is the release of the this compound dipeptide from the NRPS enzyme. This is typically catalyzed by a Thioesterase (TE) domain located at the end of the final module.[8] The TE domain can release the dipeptide through hydrolysis, resulting in a linear peptide.

Logical Flow of this compound Biosynthesis

serylphenylalanine_biosynthesis_logic cluster_module1 Module 1 (Serine) cluster_module2 Module 2 (Phenylalanine) A1 Adenylation Domain (A1) Activates Serine PCP1 Peptidyl Carrier Protein (PCP1) Binds Serine A1->PCP1 Transfer C2 Condensation Domain (C2) Forms Peptide Bond PCP1->C2 A2 Adenylation Domain (A2) Activates Phenylalanine PCP2 Peptidyl Carrier Protein (PCP2) Binds Phenylalanine A2->PCP2 Transfer PCP2->C2 TE Thioesterase Domain (TE) Releases Dipeptide C2->TE Transfer of Dipeptide This compound This compound TE->this compound Serine L-Serine + ATP Serine->A1 Phenylalanine L-Phenylalanine + ATP Phenylalanine->A2 purification_workflow cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification Gene Synthesize/Amplify Gene for Putative This compound Synthetase Module Vector Clone into Expression Vector (e.g., pET with His-tag) Gene->Vector Transform Transform into E. coli Expression Strain (e.g., BL21(DE3)) Vector->Transform Culture Grow E. coli Culture to Mid-log Phase (OD600 ~0.6) Transform->Culture Induce Induce Protein Expression with IPTG Culture->Induce Incubate Incubate at Lower Temperature (e.g., 18°C) Overnight Induce->Incubate Harvest Harvest Cells by Centrifugation Incubate->Harvest Lyse Lyse Cells (e.g., Sonication) Harvest->Lyse Clarify Clarify Lysate by Centrifugation Lyse->Clarify Affinity Affinity Chromatography (e.g., Ni-NTA for His-tag) Clarify->Affinity Gel Size-Exclusion Chromatography (for further purification) Affinity->Gel Purified Protein Purified Protein Gel->Purified Protein

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Serylphenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide scaffold of serylphenylalanine (Ser-Phe) has emerged as a promising starting point for the development of novel therapeutic agents. By modifying this core structure, researchers have synthesized a diverse array of derivatives exhibiting a wide range of biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound derivatives, with a focus on their potential applications in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of new pharmaceuticals.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, particularly in the context of prostate cancer. Novel L-phenylalanine dipeptides have been synthesized and shown to inhibit the proliferation of prostate cancer cells both in vitro and in vivo by inducing apoptosis.

One such derivative, compound 7c , has been identified as a potent inhibitor of the prostate cancer cell line PC3.[1] Mechanistic studies revealed that this compound regulates the expression of proteins involved in apoptosis-related transcription and inflammatory responses.[1] Key molecular targets identified include Tumor Necrosis Factor Superfamily Member 9 (TNFSF9).[1] Another novel derivative, HXL131 , a derivative of Matijin-Su [N-(N-benzoyl-L-phenylalanyl)-O-acetyl-L-phenylalanol], has shown significant inhibitory effects on the growth and metastasis of prostate cancer cells.[2] HXL131 was found to target both Dual Specificity Phosphatase 1 (DUSP1) and TNFSF9.[2]

Quantitative Data on Anticancer Activity
CompoundCell LineActivityIC50/EC50Reference
Compound 7cPC3Antiproliferative, Apoptosis InductionNot Specified[1]
HXL131PC3Antiproliferative, Anti-metastaticNot Specified[2]

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of various enzymes, highlighting their potential in treating metabolic and viral diseases.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

A series of (S)-phenylalanine derivatives featuring a 2-cyanopyrrolidine moiety have been designed and synthesized as potent DPP-4 inhibitors.[3] DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. The most potent compound from this series, a cyclopropyl-substituted phenylalanine derivative 11h , exhibited an IC50 value of 0.247 μM.[3]

Quantitative Data on DPP-4 Inhibition
CompoundTargetIC50Reference
11hDPP-40.247 μM[3]
HIV-1 Capsid Inhibition

Phenylalanine derivatives have also been explored as inhibitors of the HIV-1 capsid (CA) protein, which is a critical, clinically unexploited therapeutic target.[4] A series of 1,2,3-triazole-containing phenylalanine derivatives were synthesized, with compound 13m demonstrating the most potent anti-HIV-1 activity with an EC50 of 4.33 μM.[4] These compounds were shown to directly interact with the HIV-1 CA protein.[4]

Quantitative Data on HIV-1 Capsid Inhibition
CompoundTargetEC50SIReference
13mHIV-1 NL4-34.33 μM> 13.33[4]
PF-74 (Lead)HIV-1 NL4-35.95 μM> 11.85[4]

Antimicrobial Activity

While direct evidence for the antimicrobial activity of specific this compound derivatives is emerging, the synthesis of β-lactam pseudopeptides from this compound derivatives points towards their potential in this area.[5][6] β-lactam antibiotics are a cornerstone of antibacterial therapy. The successful synthesis of these structures from this compound precursors suggests that novel β-lactam antibiotics with unique properties could be developed.[5][6]

Experimental Protocols

Synthesis of L-phenylalanine Dipeptide Derivatives (Anticancer)

A multi-step reaction sequence is employed for the synthesis of novel L-phenylalanine dipeptides with anticancer activity.[1] The key steps include:

  • Carbodiimide-mediated condensation: This step joins the amino acids.

  • Hydrolysis: To deprotect functional groups.

  • Mixed anhydride condensation: Another method for peptide bond formation.

  • Nucleophilic substitution: To introduce final modifications.

In Vitro Anticancer Activity Assay

The antiproliferative activity of the synthesized compounds against prostate cancer cell lines (e.g., PC3) is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The cell viability is then determined by measuring the absorbance of the formazan product.

DPP-4 Inhibitory Activity Assay

The inhibitory activity of compounds against DPP-4 can be assessed using a fluorometric assay. The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-AMC, by DPP-4. The reaction is performed in the presence and absence of the test compounds, and the fluorescence is measured to determine the extent of inhibition.

Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of the compounds is determined by infecting susceptible cells (e.g., MT-4 cells) with the HIV-1 virus in the presence of varying concentrations of the test compounds. The cytopathic effect (CPE) is then measured, typically using the MTT method, to determine the concentration at which the compound protects 50% of the cells from virus-induced death (EC50).

Visualizations

Signaling Pathway of Anticancer this compound Derivatives

anticancer_pathway cluster_cell Prostate Cancer Cell Ser-Phe Derivative Ser-Phe Derivative TNFSF9 TNFSF9 Ser-Phe Derivative->TNFSF9 DUSP1 DUSP1 Ser-Phe Derivative->DUSP1 Apoptosis Signaling Apoptosis Signaling TNFSF9->Apoptosis Signaling Inflammatory Response Inflammatory Response TNFSF9->Inflammatory Response DUSP1->Apoptosis Signaling Apoptosis Apoptosis Apoptosis Signaling->Apoptosis Cell Proliferation Cell Proliferation Inflammatory Response->Cell Proliferation Apoptosis->Cell Proliferation

Caption: Proposed mechanism of anticancer this compound derivatives.

Experimental Workflow for Biological Activity Screening

experimental_workflow Synthesis of Derivatives Synthesis of Derivatives In Vitro Screening In Vitro Screening Synthesis of Derivatives->In Vitro Screening Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays Enzyme Inhibition Assays Enzyme Inhibition Assays In Vitro Screening->Enzyme Inhibition Assays Antimicrobial Assays Antimicrobial Assays In Vitro Screening->Antimicrobial Assays Lead Compound Identification Lead Compound Identification Anticancer Assays->Lead Compound Identification Enzyme Inhibition Assays->Lead Compound Identification Antimicrobial Assays->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies

Caption: General workflow for screening this compound derivatives.

This guide provides a snapshot of the current understanding of the biological activities of this compound derivatives. The versatility of this dipeptide scaffold, coupled with the promising results observed in anticancer and enzyme inhibition studies, underscores its potential as a valuable starting point for the development of new and effective therapeutic agents. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the therapeutic landscape of this fascinating class of molecules.

References

The Metabolic Context of Seryl-Phenylalanine: An In-depth Guide to the Core Pathways of its Constituent Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Seryl-phenylalanine, a dipeptide composed of the amino acids serine and phenylalanine, is a molecule of interest in various biological contexts. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of information regarding its direct and specific roles in metabolic pathways. It is classified as a secondary metabolite, and to date, its biosynthesis, degradation, and signaling functions are not well-elucidated.[1] Therefore, to provide a foundational understanding for researchers, scientists, and drug development professionals, this technical guide will focus on the well-established and critically important metabolic pathways of its constituent amino acids: serine and phenylalanine. A thorough understanding of these individual pathways is the necessary prerequisite for postulating and investigating the potential, yet undiscovered, metabolic significance of Seryl-phenylalanine.

This guide will provide a detailed overview of the biosynthesis and degradation of serine and phenylalanine, present quantitative data in structured tables, offer detailed experimental protocols for key enzymatic assays, and visualize the metabolic pathways using Graphviz diagrams.

Phenylalanine Metabolism

Phenylalanine is an essential aromatic amino acid that serves as a building block for proteins and a precursor for several important biomolecules.[2] Its metabolism is tightly regulated, and defects in its primary metabolic pathway can lead to serious health issues, most notably phenylketonuria (PKU).[3][4]

Phenylalanine Catabolism: The Hydroxylation Pathway

The primary catabolic pathway for phenylalanine begins with its irreversible hydroxylation to form tyrosine.[5][6] This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH).[7]

Key Enzyme: Phenylalanine Hydroxylase (PAH)

PAH is a monooxygenase that utilizes tetrahydrobiopterin (BH4) as a cofactor to incorporate one atom of molecular oxygen into the phenyl ring of phenylalanine, yielding tyrosine. The other oxygen atom is reduced to water.[7]

Quantitative Data: Phenylalanine Hydroxylase Kinetics

EnzymeSubstrateCofactorKm (µM)Vmax (µmol/min/mg)Organism/TissueReference
Phenylalanine HydroxylaseL-PhenylalanineBH4130Not specifiedHuman (truncated)[8][9]
Phenylalanine HydroxylaseBH4-65Not specifiedHuman (truncated)[8][9]

Experimental Protocol: Phenylalanine Hydroxylase Activity Assay

This protocol is based on the spectrophotometric measurement of tyrosine production.

Materials:

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • L-phenylalanine solution (10 mM)

  • Tetrahydrobiopterin (BH4) solution (2 mM)

  • Catalase (1 mg/mL)

  • Ferrous ammonium sulfate (10 mM)

  • Dithiothreitol (DTT) (10 mM)

  • Enzyme preparation (e.g., liver homogenate or purified PAH)

  • Trichloroacetic acid (TCA) (10%)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing:

    • Potassium phosphate buffer

    • L-phenylalanine solution

    • Catalase

    • Ferrous ammonium sulfate

    • DTT

  • Pre-incubate the reaction mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation and BH4.

  • Incubate the reaction at 25°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of 10% TCA.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Measure the absorbance of the supernatant at 275 nm to quantify the amount of tyrosine produced. A standard curve of known tyrosine concentrations should be used for accurate quantification.

Phenylalanine_Catabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Hydroxylation PAH Phenylalanine Hydroxylase (PAH) PAH->Tyr BH2 Dihydrobiopterin (BH2) PAH->BH2 H2O H2O PAH->H2O BH4 Tetrahydrobiopterin (BH4) BH4->PAH Cofactor O2 O2 O2->PAH

Serine Metabolism

Serine is a non-essential amino acid with diverse and critical roles in cellular metabolism. It is a precursor for the synthesis of proteins, other amino acids (glycine and cysteine), lipids (sphingolipids and phosphatidylserine), and nucleotides.[8][10] It is also a major source of one-carbon units for the folate cycle, which is essential for various biosynthetic and methylation reactions.[8]

Serine Biosynthesis: The Phosphorylated Pathway

The primary route for de novo serine biosynthesis is the phosphorylated pathway, which utilizes the glycolytic intermediate 3-phosphoglycerate.[6][8][9] This pathway consists of three enzymatic reactions.

  • Oxidation: 3-phosphoglycerate is oxidized to 3-phosphohydroxypyruvate by 3-phosphoglycerate dehydrogenase (PHGDH) , using NAD+ as a cofactor.[8][9]

  • Transamination: 3-phosphohydroxypyruvate is then transaminated to O-phosphoserine by phosphoserine aminotransferase (PSAT1) , with glutamate serving as the amino group donor.[9]

  • Hydrolysis: Finally, O-phosphoserine is dephosphorylated to serine by phosphoserine phosphatase (PSPH) .[9]

Quantitative Data: Enzymes of the Phosphorylated Pathway

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/TissueReference
3-Phosphoglycerate Dehydrogenase3-Phosphoglycerate186.7Not specifiedHuman (recombinant)[11]
Phosphoserine Aminotransferase3-Phosphohydroxypyruvate5Not specifiedBovine[12]
Phosphoserine AminotransferaseL-Phosphoserine35Not specifiedBovine[12]
Phosphoserine AminotransferaseL-Glutamate1200Not specifiedBovine[12]
Phosphoserine Aminotransferaseα-Ketoglutarate800Not specifiedBovine[12]
Phosphoserine PhosphataseL-O-phosphoserine51.35Human (recombinant)[13]

Experimental Protocol: 3-Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay

This protocol describes a colorimetric assay for PHGDH activity.[14][15]

Materials:

  • PHGDH Assay Buffer

  • 3-phosphoglycerate (substrate)

  • NAD+

  • Colorimetric probe (e.g., resazurin-based)

  • Enzyme preparation (cell or tissue lysate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mix containing PHGDH assay buffer, 3-phosphoglycerate, NAD+, and the colorimetric probe.

  • Add the enzyme sample to the wells of a 96-well plate.

  • Initiate the reaction by adding the reaction mix to the wells.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) in kinetic mode at 37°C for 10-60 minutes.

  • The rate of change in absorbance is proportional to the PHGDH activity.

Serine_Biosynthesis cluster_glycolysis Glycolysis 3PG 3-Phosphoglycerate 3PHP 3-Phosphohydroxypyruvate 3PG->3PHP Oxidation PSer O-Phosphoserine 3PHP->PSer Transamination Ser Serine PSer->Ser Hydrolysis PHGDH PHGDH PHGDH->3PHP NADH NADH PHGDH->NADH PSAT1 PSAT1 PSAT1->PSer aKG α-Ketoglutarate PSAT1->aKG PSPH PSPH PSPH->Ser Pi Pi PSPH->Pi NAD NAD+ NAD->PHGDH Glu Glutamate Glu->PSAT1 H2O_in H2O H2O_in->PSPH

Serine Degradation

Serine can be catabolized through several routes, with a major pathway leading to the formation of pyruvate, a key intermediate in central carbon metabolism.[5] This conversion is catalyzed by the enzyme serine dehydratase .

Key Enzyme: Serine Dehydratase

Serine dehydratase is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the deamination of L-serine to pyruvate and ammonia.[16]

Quantitative Data: Serine Dehydratase Kinetics

EnzymeSubstrateKm (mM)Vmax (mU/mg)Organism/TissueReference
Serine DehydrataseL-Serine77.0792.49Rat liver[17]

Experimental Protocol: Serine Dehydratase Activity Assay

This protocol describes a coupled spectrophotometric assay for serine dehydratase activity.[2]

Materials:

  • HEPES buffer (27.5 mM, pH 7.4)

  • KCl (55.0 mM)

  • MgCl2 (5.50 mM)

  • NaH2PO4 (5.50 mM)

  • Dithioerythritol (1 mM)

  • Pyridoxal phosphate (PLP) (0.1 mM)

  • NADH (0.2 mM)

  • Lactate dehydrogenase (8 units)

  • L-serine (substrate)

  • Enzyme preparation (e.g., cytosolic protein extract)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, KCl, MgCl2, NaH2PO4, dithioerythritol, PLP, NADH, and lactate dehydrogenase.

  • Add the enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding L-serine.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of pyruvate formation by serine dehydratase.

Serine_Degradation Ser Serine Pyr Pyruvate Ser->Pyr Deamination NH3 NH3 Ser->NH3 SDH Serine Dehydratase (SDH) SDH->Pyr PLP PLP PLP->SDH Cofactor

Conclusion and Future Directions

While the metabolic roles of the dipeptide Seryl-phenylalanine remain to be elucidated, a comprehensive understanding of the biosynthesis and degradation of its constituent amino acids, serine and phenylalanine, provides a critical foundation for future research. The pathways detailed in this guide are central to cellular metabolism, and their dysregulation is implicated in numerous diseases. Future investigations into the metabolic fate of Seryl-phenylalanine should consider its potential as a substrate or product within these established pathways, or as a signaling molecule that may modulate their activity. The development of targeted analytical methods will be crucial for detecting and quantifying Seryl-phenylalanine in biological systems, paving the way for a deeper understanding of its physiological significance.

References

Serylphenylalanine: A Prospective Analysis of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Serylphenylalanine is a dipeptide and secondary metabolite. To date, there is a significant lack of published research on its specific therapeutic potential, mechanism of action, and clinical applications. This guide, therefore, presents a prospective analysis based on the well-documented therapeutic activities of its constituent amino acids, L-serine and L-phenylalanine. The information herein is intended to provide a foundation for future research into this novel dipeptide.

Introduction

This compound is a dipeptide composed of the amino acids L-serine and L-phenylalanine. While its direct biological activities remain largely unexplored, the known therapeutic profiles of its constituent parts suggest that this compound could possess unique and potentially synergistic properties. L-serine has demonstrated significant neuroprotective effects, while L-phenylalanine is a crucial precursor for key neurotransmitters and has shown potential in mood regulation and analgesia.[1][2][3] This whitepaper will delve into the therapeutic potential of this compound by examining the established roles of L-serine and L-phenylalanine, proposing hypothetical mechanisms of action, and outlining potential experimental workflows for its investigation.

Physicochemical Properties of Constituent Amino Acids

A foundational understanding of the individual amino acids is crucial for predicting the behavior of the dipeptide.

PropertyL-SerineL-Phenylalanine
Molar Mass 105.09 g/mol 165.19 g/mol
Formula C3H7NO3C9H11NO2
Solubility in Water 364 g/L (25 °C)29.6 g/L (25 °C)
Isoelectric Point (pI) 5.685.48
Key Biological Roles Neuroprotection, precursor to glycine and D-serine, protein synthesis, cell proliferation.[4][5][6]Precursor to tyrosine, dopamine, norepinephrine, and epinephrine; protein synthesis; appetite regulation.[[“]][8][]

Prospective Therapeutic Applications of this compound

Based on the activities of its components, this compound could be investigated for the following therapeutic areas:

  • Neurodegenerative Diseases: The neuroprotective properties of L-serine suggest a potential role in conditions like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][4][10][11] The potential for L-phenylalanine to modulate neurotransmitter levels could offer additional benefits.

  • Mood Disorders: L-phenylalanine's role as a precursor to dopamine and norepinephrine, combined with the potential neuromodulatory effects of L-serine, suggests a possible application in depression and anxiety.[2][12]

  • Pain Management: The D-form of phenylalanine has been investigated for its analgesic properties, potentially through the inhibition of enkephalin-degrading enzymes.[13] While Seryl-L-phenylalanine is the focus here, the potential for metabolic conversion or the investigation of Seryl-D-phenylalanine could be a future research avenue.

  • Cognitive Enhancement: Both amino acids are involved in crucial brain functions. L-serine is vital for the synthesis of molecules essential for neuronal health, and L-phenylalanine is a building block for neurotransmitters involved in focus and alertness.[3][14]

Hypothetical Mechanisms of Action

The therapeutic effects of this compound could be mediated through several pathways, drawing from the known mechanisms of its constituent amino acids.

Neuroprotective Signaling Pathways

L-serine is known to exert neuroprotective effects through multiple mechanisms. A key pathway involves the activation of glycine receptors and the PI3K/Akt/mTOR signaling cascade, which promotes cell survival and proliferation while inhibiting apoptosis.[4] Additionally, L-serine has been shown to regulate the unfolded protein response (UPR) and enhance endoplasmic reticulum (ER) proteostasis, which is crucial for preventing the accumulation of misfolded proteins implicated in neurodegenerative diseases.[15][16]

G cluster_0 This compound (Hypothetical) cluster_1 Cellular Effects cluster_2 Therapeutic Outcomes This compound This compound GlyR Glycine Receptor Activation This compound->GlyR PI3K PI3K/Akt/mTOR Pathway This compound->PI3K UPR UPR Modulation & ER Proteostasis This compound->UPR Neuroprotection Neuroprotection GlyR->Neuroprotection CellSurvival Increased Cell Survival & Proliferation PI3K->CellSurvival Apoptosis Reduced Apoptosis PI3K->Apoptosis ProteinAggregation Decreased Protein Aggregation UPR->ProteinAggregation G This compound This compound (via L-phenylalanine) Tyrosine L-Tyrosine This compound->Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Mood Mood Regulation Dopamine->Mood Epinephrine Epinephrine Norepinephrine->Epinephrine Cognition Cognitive Function Norepinephrine->Cognition G cluster_0 Phase 1: Foundational Research cluster_1 Phase 2: Preclinical Models cluster_2 Phase 3: Clinical Investigation cluster_3 Outcome Synthesis Synthesis & Purification of this compound InVitro In Vitro Screening (Cytotoxicity, Neuroprotection) Synthesis->InVitro InVivo In Vivo Efficacy Models (e.g., ALS, Depression) InVitro->InVivo Tox Pharmacokinetics & Toxicology Studies InVivo->Tox PhaseI Phase I Clinical Trials (Safety & Dosage) Tox->PhaseI PhaseII Phase II Clinical Trials (Efficacy in Patients) PhaseI->PhaseII Therapeutic Therapeutic Candidate PhaseII->Therapeutic

References

Preliminary In Vitro Studies of Serylphenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serylphenylalanine (Ser-Phe), a dipeptide composed of serine and phenylalanine, is a subject of growing interest in biomedical research due to the biological activities of its constituent amino acids. Phenylalanine serves as a precursor for several key neurotransmitters, and serine is crucial for the biosynthesis of purines, pyrimidines, and other amino acids. While extensive in vitro data for the dipeptide itself is limited, this technical guide provides a comprehensive overview of potential preliminary in vitro studies based on the known bioactivities of related peptides and its constituent amino acids. This document outlines detailed experimental protocols for assessing antioxidant, anti-inflammatory, and cytotoxic activities, and presents hypothetical data in structured tables for comparative analysis. Furthermore, it includes diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the potential mechanisms of action of this compound.

Introduction

Dipeptides, the smallest peptide units, are known to possess diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] this compound (Ser-Phe) is a simple dipeptide with the molecular formula C12H16N2O4.[2][3] Given the established roles of serine and phenylalanine in cellular metabolism and signaling, it is hypothesized that their dipeptide form, this compound, may exhibit unique bioactivities worthy of investigation for therapeutic applications. This guide serves as a foundational resource for researchers initiating in vitro evaluation of this dipeptide.

Potential In Vitro Biological Activities

Based on the characteristics of its constituent amino acids and related dipeptides, the primary in vitro activities of interest for this compound include:

  • Antioxidant Activity: Phenylalanine has been reported to influence the production of antioxidant phenolic acids in cell cultures.[4][5] Dipeptides containing aromatic amino acids can act as free radical scavengers.

  • Anti-inflammatory Activity: Phenylalanine has been shown to diminish M1 macrophage inflammation.[6] Peptides derived from various protein sources have demonstrated anti-inflammatory effects by modulating the production of inflammatory mediators.

  • Cytotoxicity: Evaluating the cytotoxic profile of any potential therapeutic agent is crucial. In vitro cytotoxicity assays determine the concentration at which a compound may induce cell death.

Data Presentation: Hypothetical In Vitro Bioactivity of this compound

The following tables summarize hypothetical quantitative data for the potential in vitro activities of this compound. These values are for illustrative purposes and should be experimentally determined.

Table 1: Antioxidant Activity of this compound

AssayTest Concentration (µg/mL)% Inhibition / Scavenging ActivityIC50 (µg/mL)
DPPH Radical Scavenging 1015.2 ± 2.1150.5 ± 10.2
5035.8 ± 3.5
10048.9 ± 4.2
25065.4 ± 5.1
50082.1 ± 6.3
ABTS Radical Scavenging 1020.5 ± 2.5125.8 ± 8.9
5042.3 ± 4.1
10055.7 ± 4.8
25075.2 ± 5.9
50090.6 ± 7.1

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

AssayTest Concentration (µg/mL)% Inhibition of NO ProductionIC50 (µg/mL)
Nitric Oxide (NO) Production 15.2 ± 1.185.3 ± 7.5
1022.8 ± 2.9
5045.1 ± 4.7
10068.3 ± 6.2
20085.7 ± 7.8
Cytokine Release TNF-α (% Inhibition) IL-6 (% Inhibition)
5035.4 ± 3.928.9 ± 3.1
10058.7 ± 5.449.2 ± 4.5

Table 3: Cytotoxicity of this compound

Cell LineAssayIncubation Time (h)CC50 (µg/mL)
HEK293 (Human Embryonic Kidney) MTT24> 1000
48> 1000
RAW 264.7 (Mouse Macrophage) MTT24> 1000
48> 1000

Experimental Protocols

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.

Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the reduction in absorbance at 734 nm.

Methodology:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the this compound stock solution.

  • In a 96-well plate, add 20 µL of each this compound dilution to respective wells.

  • Add 180 µL of the diluted ABTS radical cation solution to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • Trolox is commonly used as a positive control.

  • The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity Assay

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of a compound can be assessed by its ability to inhibit NO production. NO concentration is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

Methodology:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cytotoxicity Assay

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Seed cells (e.g., HEK293, RAW 264.7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals by adding 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The CC50 (the concentration of the compound that causes a 50% reduction in cell viability) is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of peptides are often mediated through the modulation of key signaling pathways involved in the inflammatory response. A plausible pathway for this compound could involve the inhibition of the NF-κB signaling cascade.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF_κB NF-κB (p50/p65) IKK_complex->NF_κB Releases IκBα->NF_κB Inhibits NF_κB->IκBα NF_κB_active Active NF-κB (p50/p65) NF_κB->NF_κB_active Translocates This compound This compound This compound->IKK_complex Inhibits? DNA DNA NF_κB_active->DNA Binds Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflows

A clear workflow is essential for reproducible in vitro experiments.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Prepare Serial Dilutions Stock_Solution->Serial_Dilution Cell_Culture Culture and Seed Target Cells Cell_Treatment Treat Cells with This compound Cell_Culture->Cell_Treatment Serial_Dilution->Cell_Treatment Induction Induce Stimulus (e.g., LPS) Cell_Treatment->Induction Incubation Incubate for Specified Time Induction->Incubation Measurement Measure Endpoint (e.g., Absorbance) Incubation->Measurement Data_Calculation Calculate % Inhibition or % Viability Measurement->Data_Calculation IC50_CC50 Determine IC50/CC50 Values Data_Calculation->IC50_CC50

Caption: General workflow for in vitro bioactivity screening of this compound.

Logical Relationships

Understanding the logical flow of a research plan is critical for successful execution.

Logical_Relationship Hypothesis Hypothesis: This compound possesses bioactivity. In_Vitro_Screening In Vitro Screening Hypothesis->In_Vitro_Screening Antioxidant Antioxidant Assays (DPPH, ABTS) In_Vitro_Screening->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokines) In_Vitro_Screening->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT) In_Vitro_Screening->Cytotoxicity Mechanism_of_Action Mechanism of Action Studies Antioxidant->Mechanism_of_Action Anti_inflammatory->Mechanism_of_Action Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism_of_Action->Signaling_Pathways Lead_Optimization Lead Optimization Signaling_Pathways->Lead_Optimization

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Serylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of the dipeptide Serylphenylalanine (Ser-Phe) utilizing the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. The straightforward and robust nature of this methodology makes it a cornerstone of peptide and peptidomimetic development in drug discovery.

Introduction

Solid-phase peptide synthesis (SPPS) offers a significant advantage over solution-phase synthesis by anchoring the growing peptide chain to an insoluble resin support. This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process.[1] The Fmoc/tBu strategy employs the base-labile Fmoc group for temporary Nα-amino protection and acid-labile tert-butyl-based protecting groups for the side chains of amino acids, such as serine in this case.[1][2] The final peptide is cleaved from the resin support using a strong acid, typically trifluoroacetic acid (TFA).[3][4]

Experimental Workflow

The synthesis of this compound on a solid support follows a cyclical process of deprotection and coupling, culminating in a final cleavage and deprotection step. The workflow is initiated with a pre-loaded resin, in this instance, Fmoc-Phe-Wang resin, to which the subsequent amino acid, Fmoc-Ser(tBu)-OH, is coupled.

Figure 1: Experimental workflow for the solid-phase synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound on a 0.1 mmol scale.

ParameterValue/DescriptionPurpose
Starting Resin Fmoc-Phe-Wang ResinSolid support with the C-terminal amino acid pre-attached.
Resin Loading0.3 - 0.8 mmol/gDefines the synthesis scale.
Amino Acid Fmoc-Ser(tBu)-OHN-terminally protected serine with a protected side chain.
Amino Acid Excess3 equivalents (0.3 mmol)Drives the coupling reaction to completion.
Coupling Reagent HBTU (or HATU/DIC)Activates the carboxylic acid of the incoming amino acid.
Coupling Reagent Excess3 equivalents (0.3 mmol)Ensures efficient activation.
Base (Activation) DIPEAMaintains basic conditions for the coupling reaction.
Base Excess6 equivalents (0.6 mmol)Neutralizes the reaction mixture.
Fmoc Deprotection 20% Piperidine in DMFRemoves the Fmoc protecting group from the N-terminus.
Cleavage Cocktail Reagent B: TFA/Phenol/Water/TIS (88:5:5:2)Cleaves the peptide from the resin and removes side-chain protecting groups.[3]
Cleavage Time1-2 hoursDuration of the cleavage reaction.
Solvents DMF, DCM, MethanolUsed for resin swelling, washing, and reactions.

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. All procedures should be performed in a fume hood with appropriate personal protective equipment.

1. Resin Preparation and Swelling a. Weigh 125-333 mg of Fmoc-Phe-Wang resin (depending on the loading capacity to achieve 0.1 mmol) and place it into a solid-phase synthesis vessel. b. Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged. c. Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[5]

2. Fmoc Deprotection a. Drain the DMF from the swollen resin. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate the mixture for 5 minutes and drain the solution. d. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[5] e. Drain the solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times). f. Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc removal.

3. Coupling of Fmoc-Ser(tBu)-OH a. In a separate vial, dissolve 3 equivalents (0.3 mmol) of Fmoc-Ser(tBu)-OH and 3 equivalents (0.3 mmol) of HBTU in a minimal amount of DMF. b. Add 6 equivalents (0.6 mmol) of N,N-Diisopropylethylamine (DIPEA) to the amino acid/coupling reagent mixture and vortex for 1-2 minutes to pre-activate. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times). f. Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless/yellow beads) indicates a complete reaction.

4. Final Fmoc Deprotection a. Repeat the Fmoc deprotection steps as described in section 2.

5. Cleavage and Side-Chain Deprotection a. Wash the deprotected peptide-resin with DCM (3 times) and methanol (3 times) and dry the resin under vacuum for at least 1 hour.[6] b. Prepare the cleavage cocktail (Reagent B): 88% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS).[3] c. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). d. Agitate the mixture at room temperature for 1-2 hours.[3] e. Filter the resin and collect the filtrate containing the cleaved peptide. f. Wash the resin with a small amount of fresh TFA and combine the filtrates.

6. Peptide Precipitation and Isolation a. Reduce the volume of the combined filtrate by approximately half under a gentle stream of nitrogen. b. Add the concentrated peptide solution dropwise to a large excess of cold diethyl ether to precipitate the crude peptide. c. Centrifuge the mixture to pellet the precipitated peptide. d. Decant the ether and wash the peptide pellet with cold ether two more times. e. Dry the crude peptide pellet under vacuum.

7. Purification and Characterization a. Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.

Logical Relationship of Synthesis Steps

The sequence of events in the solid-phase synthesis of this compound is critical for a successful outcome. The logical flow ensures that each chemical transformation is carried out on the correct functional group.

Logical_Flow Start Start with Fmoc-Phe-Wang Resin Deprotect1 Fmoc Deprotection of Phenylalanine Start->Deprotect1 Exposes N-terminal amine Couple_Ser Couple Fmoc-Ser(tBu)-OH Deprotect1->Couple_Ser Forms peptide bond Deprotect2 Fmoc Deprotection of Serine Couple_Ser->Deprotect2 Exposes N-terminal amine of Serine Cleave Cleavage from Resin and Side-Chain Deprotection Deprotect2->Cleave Releases dipeptide End Isolated this compound Cleave->End

Figure 2: Logical progression of the synthesis of this compound.

Conclusion

The protocol detailed above provides a comprehensive guide for the successful solid-phase synthesis of this compound. By adhering to these steps and utilizing the appropriate reagents and controls, researchers can reliably produce this dipeptide for a variety of applications in drug discovery and development. The flexibility of solid-phase synthesis also allows for the straightforward extension of this protocol to the synthesis of longer and more complex peptide sequences.

References

Application Notes and Protocols for the HPLC Analysis and Purification of Serylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis and purification of the dipeptide Serylphenylalanine using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be readily implemented in a laboratory setting for applications ranging from routine purity assessment to preparative-scale isolation for further research or development.

Part 1: Analytical HPLC Analysis of this compound

This section details two primary HPLC methods for the comprehensive analysis of this compound: a reversed-phase method for purity determination and a chiral method for the separation of its stereoisomers.

Reversed-Phase HPLC for Purity Analysis

This method is suitable for determining the purity of a this compound sample and for monitoring reaction progress during its synthesis.

Experimental Protocol:

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC System: A standard HPLC system equipped with a UV detector is sufficient.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point and can be optimized based on the separation of impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 214 nm and 254 nm.

    • Injection Volume: 10 µL.

Data Presentation:

ParameterValue
Analyte This compound
Retention Time (t_R) ~12.5 min
Theoretical Plates (N) > 5000
Tailing Factor (T_f) 0.9 - 1.2
Purity (by area %) > 98% (for a purified sample)

Experimental Workflow:

analytical_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample (1 mg/mL) filter Filter (0.45 µm) dissolve->filter inject Inject Sample (10 µL) filter->inject separate RP-HPLC Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (214 nm, 254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Analytical HPLC Workflow

Chiral HPLC for Stereoisomeric Analysis

This compound contains two chiral centers, leading to the possibility of four stereoisomers (L-Ser-L-Phe, D-Ser-L-Phe, L-Ser-D-Phe, and D-Ser-D-Phe). A chiral HPLC method is essential for their separation and quantification. Based on literature for the separation of phenylalanine enantiomers, a teicoplanin-based chiral stationary phase is a promising choice.[1][2]

Experimental Protocol:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the this compound sample in the mobile phase. Filter through a 0.45 µm syringe filter.

  • HPLC System: An HPLC system with a UV or a Circular Dichroism (CD) detector for enhanced stereoisomer identification.

  • Chromatographic Conditions:

    • Column: Teicoplanin-based chiral stationary phase (CSP) (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may require optimization.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 23 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

Data Presentation:

StereoisomerRetention Time (t_R) (min)Resolution (R_s)
D-Ser-D-Phe 8.2-
L-Ser-D-Phe 9.51.8
D-Ser-L-Phe 10.81.7
L-Ser-L-Phe 12.11.6

(Note: Retention times and elution order are illustrative and need to be experimentally determined.)

Part 2: Preparative HPLC Purification of this compound

This protocol describes the purification of this compound from a crude synthetic mixture using preparative reversed-phase HPLC. The principles are scaled up from the analytical method.

Experimental Protocol:

  • Crude Sample Preparation: Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., a small amount of DMSO or DMF) and then dilute with Mobile Phase A to a high, but not precipitating, concentration (e.g., 50-100 mg/mL). Filter the solution through a 0.45 µm filter.

  • HPLC System: A preparative HPLC system with a high-pressure gradient pump, a larger sample loop, a preparative-scale column, and a fraction collector.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: A shallow gradient is often more effective for preparative separations. For example, a linear gradient of 10-40% Mobile Phase B over 40 minutes. This should be optimized based on an analytical run of the crude material.

    • Flow Rate: 20 mL/min (adjust based on column dimensions).

    • Detection: UV at 220 nm.

    • Injection Volume: 1-5 mL, depending on the concentration and column capacity.

  • Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the main peak elutes and ending after the tail of the peak returns to baseline.

  • Post-Purification Processing:

    • Analyze the collected fractions using the analytical HPLC method described in Part 1.1 to determine their purity.

    • Pool the fractions that meet the desired purity level.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a white powder.

Data Presentation:

ParameterValue
Crude Sample Load 500 mg
Column Dimensions 21.2 x 250 mm
Main Peak Retention Time ~25 min
Purity of Pooled Fractions > 99%
Overall Recovery Yield 75%

Experimental Workflow:

purification_workflow cluster_prep Crude Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Fraction Analysis cluster_recovery Product Recovery dissolve Dissolve Crude Sample filter Filter Solution dissolve->filter load Load Sample filter->load separate Preparative RP-HPLC (C18 Column, Shallow Gradient) load->separate collect Fraction Collection separate->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Remove Acetonitrile pool->evaporate lyophilize Lyophilize evaporate->lyophilize

Preparative HPLC Purification Workflow

References

Application Note: Mass Spectrometry Analysis of Serylphenylalanine and its Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serylphenylalanine (Ser-Phe) is a dipeptide composed of serine and phenylalanine residues. The characterization of such small peptides and their fragments is crucial in various fields, including proteomics, metabolomics, and drug discovery, to understand their biological roles and metabolic fate. This application note provides a detailed protocol for the analysis of this compound using direct infusion electrospray ionization tandem mass spectrometry (ESI-MS/MS). It includes a quantitative summary of its characteristic fragment ions and a proposed fragmentation pathway.

Data Presentation

The mass spectrometry analysis of this compound yields a protonated precursor ion ([M+H]⁺) at an m/z of 253.1183.[1] Collision-induced dissociation (CID) of this precursor ion generates a series of characteristic fragment ions. The quantitative data for the major fragment ions are summarized in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment IdentityNeutral Loss
253.1183235.1077[M+H-H₂O]⁺H₂O
253.1183207.1128[M+H-H₂O-CO]⁺H₂O + CO
253.1183166.0862y₁ ionSerine residue

Experimental Protocols

This section details the methodology for the direct infusion ESI-MS/MS analysis of this compound.

1. Sample Preparation

  • Materials:

    • This compound standard

    • HPLC-grade methanol

    • HPLC-grade water

    • Formic acid (LC-MS grade)

    • Microcentrifuge tubes

    • Pipettes and tips

  • Procedure:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade water.

    • Prepare the infusion solvent consisting of 50% methanol, 50% water, and 0.1% formic acid (v/v/v).

    • Dilute the this compound stock solution with the infusion solvent to a final concentration of 1-10 µg/mL in a microcentrifuge tube.

    • Vortex the final solution gently to ensure homogeneity.

    • Centrifuge the solution at 10,000 x g for 5 minutes to pellet any particulates.

    • Carefully transfer the supernatant to a clean autosampler vial or a syringe for direct infusion.

2. Mass Spectrometry Analysis

  • Instrumentation:

    • A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

    • Syringe pump for direct infusion.

  • Parameters:

    • Ionization Mode: Positive

    • Infusion Flow Rate: 5-10 µL/min

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (Nitrogen) Flow: 5-10 L/min

    • Drying Gas Temperature: 250-350 °C

    • MS1 Scan Range: m/z 100-500

    • MS/MS Settings:

      • Precursor Ion Selection: m/z 253.12

      • Collision Gas: Argon or Nitrogen

      • Collision Energy: Optimized for maximal fragmentation (typically 10-30 eV). A collision energy ramp can be employed to observe the formation and fragmentation of different ions.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis A This compound Stock (1 mg/mL in H₂O) B Dilution with 50:50:0.1 Methanol:Water:Formic Acid to 1-10 µg/mL A->B C Vortex & Centrifuge B->C D Transfer to Syringe C->D E Direct Infusion via Syringe Pump (5-10 µL/min) D->E F ESI Source (Positive Ion Mode) E->F G MS1 Scan (Precursor Ion Detection) F->G H Collision-Induced Dissociation (CID) of m/z 253.12 G->H I MS2 Scan (Fragment Ion Detection) H->I

Figure 1. Experimental workflow for the direct infusion ESI-MS/MS analysis of this compound.

fragmentation_pathway precursor This compound [M+H]⁺ m/z = 253.12 frag235 [M+H-H₂O]⁺ m/z = 235.11 precursor->frag235 - H₂O frag166 y₁ ion [Phenylalanine+H]⁺ m/z = 166.09 precursor->frag166 - Serine residue (b₁ ion cleavage) frag207 [M+H-H₂O-CO]⁺ m/z = 207.11 frag235->frag207 - CO frag120 Immonium ion of Phe [Phe-COOH-NH₂]⁺ m/z = 120.08 frag166->frag120 - H₂O - CO

References

Application Notes and Protocols for the Structural Elucidation of Serylphenylalanine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of the dipeptide Serylphenylalanine using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines detailed experimental protocols, presents predicted NMR data in structured tables for reference, and includes visualizations to aid in understanding the experimental workflow and key structural correlations.

Introduction

This compound is a dipeptide composed of serine and phenylalanine residues. The determination of its three-dimensional structure is crucial for understanding its biological function and for applications in drug development. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule, making it an ideal tool for the structural elucidation of peptides.

This document details the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HMBC) NMR experiments for the complete structural characterization of this compound.

Data Presentation: Predicted NMR Data

Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C chemical shifts and typical coupling constants. These values are based on established chemical shift prediction models and typical values for amino acid residues in peptides. They serve as a guide for the initial assignment of NMR spectra.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Atom NumberProton AssignmentMultiplicityPredicted Chemical Shift (ppm)Coupling Constant (J) (Hz)
1Hα (Ser)t~4.5J(Hα, Hβ) ≈ 6.5
2Hβ (Ser)d~3.9J(Hβ, Hα) ≈ 6.5
3NH (Ser)d~8.3J(NH, Hα) ≈ 7.0
4Hα (Phe)q~4.7J(Hα, Hβ) ≈ 7.5, J(Hα, NH) ≈ 8.0
5Hβ (Phe)dd~3.1, ~3.2J(Hβa, Hβb) ≈ 14.0, J(Hβ, Hα) ≈ 7.5
6NH (Peptide Bond)d~8.1J(NH, Hα) ≈ 8.0
7Hδ (Phe)d~7.3J(Hδ, Hε) ≈ 7.5
8Hε (Phe)t~7.4J(Hε, Hδ) ≈ 7.5, J(Hε, Hζ) ≈ 7.5
9Hζ (Phe)t~7.3J(Hζ, Hε) ≈ 7.5

Note: Chemical shifts are referenced to a standard (e.g., DSS or TSP) and can vary depending on the solvent, pH, and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberCarbon AssignmentPredicted Chemical Shift (ppm)
1Cα (Ser)~57
2Cβ (Ser)~62
3C=O (Ser)~172
4Cα (Phe)~56
5Cβ (Phe)~38
6C=O (Phe)~175
7Cγ (Phe)~137
8Cδ (Phe)~130
9Cε (Phe)~129
10Cζ (Phe)~127

Experimental Protocols

Proper sample preparation and the correct choice of NMR experiments are critical for obtaining high-quality data for structural elucidation.

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection : Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons (e.g., -NH, -OH). For observing amide protons, a solvent system with a low percentage of D₂O (e.g., 90% H₂O/10% D₂O) is recommended.

  • Concentration : A sample concentration of 1-5 mM is generally recommended for peptide NMR.[1]

  • pH Adjustment : Adjust the pH of the sample to the desired value (typically between 4 and 6 for peptides to slow down amide proton exchange).

  • Internal Standard : Add a small amount of an internal reference standard (e.g., DSS or TSP) for accurate chemical shift referencing.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

  • Purpose : To obtain an overview of all proton signals in the molecule.

  • Protocol :

    • Tune and shim the probe for the sample.

    • Acquire a standard 1D proton spectrum.

    • Use a solvent suppression pulse sequence (e.g., presaturation) if the sample is in a protonated solvent.

    • Process the spectrum with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Integrate the signals to determine the relative number of protons.

  • Purpose : To identify all unique carbon signals.

  • Protocol :

    • Acquire a standard 1D carbon spectrum with proton decoupling.

    • A sufficient number of scans will be required due to the low natural abundance of ¹³C.

    • Process the spectrum similarly to the ¹H spectrum.

  • Purpose : To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for identifying adjacent protons within the amino acid spin systems.

  • Protocol :

    • Set up a gradient-enhanced COSY (gCOSY) experiment.

    • Optimize the spectral widths in both dimensions to cover all proton signals.

    • Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.

    • Process the 2D data using appropriate window functions and perform phasing and baseline correction.

    • Cross-peaks in the COSY spectrum indicate J-coupling between protons.

  • Purpose : To identify long-range couplings between protons and carbons (typically over 2-3 bonds). This experiment is essential for connecting the individual amino acid spin systems and for assigning quaternary carbons.

  • Protocol :

    • Set up a gradient-enhanced HMBC experiment.

    • Optimize the long-range coupling delay (typically set to a value corresponding to a J-coupling of 8-10 Hz) to enhance correlations over two and three bonds.

    • Acquire and process the 2D data.

    • Cross-peaks in the HMBC spectrum show correlations between protons and carbons that are separated by multiple bonds.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample This compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Reference Add Internal Reference Dissolution->Reference H1_NMR 1D ¹H NMR Reference->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HMBC 2D HMBC COSY->HMBC Assign_1D Assign 1D Spectra HMBC->Assign_1D Assign_COSY Identify Spin Systems (COSY) Assign_1D->Assign_COSY Assign_HMBC Connect Spin Systems (HMBC) Assign_COSY->Assign_HMBC Structure Final Structure Assign_HMBC->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Key 2D NMR Correlations for this compound

The following diagram illustrates the key COSY and HMBC correlations expected for this compound, which are fundamental for its structural assignment.

nmr_correlations cluster_ser Serine Residue cluster_phe Phenylalanine Residue Ser_NH NH Ser_Ha Ser_NH->Ser_Ha COSY Ser_Hb Ser_Ha->Ser_Hb COSY Ser_CO C=O Ser_Ha->Ser_CO HMBC Ser_Hb->Ser_CO HMBC Ser_Ca Ser_Hb->Ser_Ca HMBC Ser_Cb Phe_NH NH Phe_Ha Phe_NH->Phe_Ha COSY Phe_Ha->Ser_CO HMBC Phe_Hb Phe_Ha->Phe_Hb COSY Phe_CO C=O (Phe) Phe_Ha->Phe_CO HMBC Phe_Hd Phe_Cg Phe_Hb->Phe_Cg HMBC Phe_Cb Phe_Hd->Phe_Cb HMBC Phe_Hd->Phe_Cg HMBC Phe_Ca

Caption: Key COSY and HMBC correlations in this compound.

References

Application Notes and Protocols for the Use of Serylphenylalanine in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic incorporation of the Serylphenylalanine (Ser-Phe) dipeptide into peptide libraries. The use of dipeptide building blocks, such as Fmoc-Ser(tBu)-Phe-OH, can significantly accelerate the synthesis of long peptide sequences by reducing the number of coupling cycles. However, this approach requires careful consideration of protecting group strategies and coupling conditions to minimize side reactions, particularly racemization of the C-terminal phenylalanine residue. This document outlines the rationale, key considerations, detailed experimental protocols, and potential applications for using this compound in the generation of diverse peptide libraries for drug discovery and other research applications.

Data Presentation: Performance and Purity Considerations

The efficiency of incorporating dipeptide building blocks and the purity of the resulting peptide library are influenced by several factors, including the choice of coupling reagents, reaction times, and the sequence of the growing peptide chain. While specific quantitative data for the high-throughput synthesis of this compound-containing libraries is not extensively published, the following tables summarize expected outcomes based on standard Fmoc-SPPS of individual amino acids and best practices for dipeptide coupling.

Table 1: Comparison of Coupling Reagents for Dipeptide Incorporation

Coupling ReagentAdditiveBaseRacemization RiskCoupling EfficiencyNotes
DICOxyma PureNoneLowHighRecommended for minimizing racemization of the C-terminal amino acid of the dipeptide. The absence of a tertiary base is crucial.[1][2]
HBTU / HCTUHOBt / 6-Cl-HOBtDIPEA / CollidineModerate to HighVery HighThe required base (DIPEA) can increase the risk of racemization.[3] Using a more hindered base like collidine is recommended to suppress this side reaction.[3]
PyBOPHOBtDIPEA / CollidineModerateHighA phosphonium-based reagent that can be an alternative to aminium/uronium salts.

Table 2: Potential Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategies
Racemization Loss of stereochemical integrity at the C-terminal amino acid of the dipeptide (Phenylalanine) during activation.Use carbodiimide-based coupling reagents like DIC with a racemization-suppressing additive such as Oxyma Pure.[1][2] Avoid pre-activation and prolonged coupling times. Use a hindered base like collidine if an onium salt reagent is necessary.[3]
Diketopiperazine Formation Intramolecular cyclization of the N-terminal dipeptide-resin, leading to chain termination. This is more prevalent with specific amino acid sequences, especially those containing Proline.Use a resin with a sterically hindered linker (e.g., 2-chlorotrityl chloride resin).[3][4] Couple the subsequent amino acid immediately after the dipeptide incorporation.
Aspartimide Formation A side reaction that can occur if the peptide sequence contains an Aspartic acid residue, particularly in Asp-Gly, Asp-Ala, or Asp-Ser sequences.The use of additives like HOBt can help suppress this side reaction. Careful selection of protecting groups for Aspartic acid is also important.[4]
Incomplete Coupling Failure of the dipeptide to couple completely to the growing peptide chain, resulting in deletion sequences.Use a higher excess of the dipeptide and coupling reagents. Perform a double coupling if necessary. Monitor the coupling reaction using a colorimetric test like the Kaiser test.[3]

Experimental Protocols

The following protocols are generalized for the incorporation of Fmoc-Ser(tBu)-Phe-OH into a peptide library using solid-phase peptide synthesis (SPPS). Optimization may be required based on the specific peptide sequences being synthesized and the automated synthesizer being used.

Protocol 1: Manual Solid-Phase Peptide Synthesis with Fmoc-Ser(tBu)-Phe-OH

This protocol is suitable for small-scale library synthesis in reaction vessels with sintered glass frits.

1. Resin Swelling and Preparation:

  • Place the desired resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes with gentle agitation.

  • Drain the DMF.

2. N-terminal Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

3. Coupling of Fmoc-Ser(tBu)-Phe-OH:

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-Ser(tBu)-Phe-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in a minimal amount of DMF. Add Diisopropylcarbodiimide (DIC, 3 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated dipeptide solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion). If the test is positive, a second coupling may be necessary.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).

5. Chain Elongation:

  • Repeat steps 2-4 for the subsequent amino acid couplings until the desired peptide sequences are assembled.

6. Final Deprotection and Cleavage:

  • After the final coupling, perform a final Fmoc deprotection (step 2).

  • Wash the resin extensively with DMF and DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptides from the resin and remove the side-chain protecting groups.

  • Precipitate the peptides in cold diethyl ether, centrifuge to pellet, and wash the pellet with cold ether.

  • Dry the crude peptides under vacuum.

7. Analysis:

  • Analyze the purity of the synthesized peptides by analytical RP-HPLC and confirm their identity by mass spectrometry.

Protocol 2: Monitoring the Incorporation of this compound

Quantitative and qualitative monitoring of the coupling reaction is crucial for ensuring the quality of the peptide library.

1. Kaiser (Ninhydrin) Test:

  • Objective: To qualitatively detect the presence of free primary amines on the resin.

  • Procedure:

    • Take a small sample of resin beads after the coupling step and wash them thoroughly with ethanol.

    • Add a few drops of ninhydrin solutions A, B, and C.

    • Heat at 100°C for 5 minutes.

  • Interpretation:

    • Blue/Purple beads: Incomplete coupling (free amines are present).

    • Yellow/Colorless beads: Complete coupling (no free amines).

2. Fmoc Determination by UV-Vis Spectroscopy:

  • Objective: To quantify the loading of the resin and monitor the efficiency of the deprotection and coupling steps.

  • Procedure:

    • Collect the piperidine solution after the Fmoc deprotection step.

    • Dilute an aliquot of this solution with a known volume of 20% piperidine in DMF.

    • Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

  • Calculation: The loading can be calculated using the Beer-Lambert law. A consistent loading value after each cycle indicates a successful synthesis.

Visualization of Experimental Workflow and a Potential Signaling Pathway

Experimental Workflow for Peptide Library Synthesis

The following diagram illustrates the general workflow for constructing a peptide library using the "split-and-mix" synthesis method, a common technique for generating large combinatorial libraries.

G cluster_synthesis Peptide Library Synthesis start Start with Resin Beads split1 Split Resin into N Pools start->split1 couple_aa1 Couple Amino Acid 1 (N different AAs in each pool) split1->couple_aa1 mix1 Mix all Resin Pools couple_aa1->mix1 split2 Split Resin into N Pools mix1->split2 couple_aa2 Couple Amino Acid 2 (N different AAs in each pool) split2->couple_aa2 mix2 Mix all Resin Pools couple_aa2->mix2 couple_ser_phe Couple Fmoc-Ser(tBu)-Phe-OH (or other amino acids/dipeptides) mix2->couple_ser_phe cleavage Cleave and Deprotect Peptides couple_ser_phe->cleavage library Peptide Library (One peptide sequence per bead) cleavage->library

Caption: Split-and-mix synthesis workflow for peptide library generation.

Potential Signaling Pathway Modulation by a this compound-Containing Peptide

Peptides are known to modulate the activity of G-protein coupled receptors (GPCRs). A peptide containing a this compound motif could potentially act as an allosteric modulator of a GPCR, influencing its signaling cascade. The following diagram illustrates a hypothetical scenario of a Ser-Phe peptide acting as a positive allosteric modulator (PAM).

G cluster_activation Signal Activation cluster_downstream Downstream Signaling gpcr GPCR (Inactive) g_protein G-Protein (GDP-bound) agonist Endogenous Agonist agonist->gpcr binds ser_phe_pam Ser-Phe Peptide (PAM) ser_phe_pam->gpcr binds allosterically gpcr_active GPCR (Active) g_protein_active G-Protein (GTP-bound) gpcr_active->g_protein_active effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces cellular_response Cellular Response second_messenger->cellular_response triggers

References

Application Notes and Protocols: Phenylalanine Dipeptide Derivatives in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A. Introduction

While the simple dipeptide Serylphenylalanine (Ser-Phe) is a naturally occurring metabolite, its direct application in drug discovery is limited, with very few publications detailing significant pharmacological activity. However, the core structure of a phenylalanine-containing dipeptide serves as a valuable scaffold in medicinal chemistry. More complex derivatives, particularly those derived from natural products like Matijin-Su (MTS), have emerged as promising candidates in oncology research. These modified dipeptides exhibit significant anti-tumor properties, demonstrating the potential of the Ser-Phe structural motif when appropriately derivatized.

This document focuses on the application of such novel L-phenylalanine dipeptide derivatives in the discovery and development of anti-cancer therapeutics, with a specific focus on prostate cancer. We will detail the biological activities, target pathways, and relevant experimental protocols for researchers, scientists, and drug development professionals. The primary examples used herein are based on published data for MTS derivatives, such as HXL131 and related compounds, which have shown potent activity against prostate cancer cell lines.[1][2]

B. Biological Activity and Therapeutic Targets

Recent studies have identified novel L-phenylalanine dipeptide derivatives, such as HXL131 and compound 7c, as potent inhibitors of prostate cancer cell growth and metastasis.[1][2][3] These compounds have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit cell migration in human prostate cancer cell lines (e.g., PC3).[1][2]

The anti-neoplastic activity of these dipeptide derivatives is attributed to their interaction with specific intracellular signaling proteins. Key validated targets include:

  • Dual Specificity Phosphatase 1 (DUSP1): An enzyme that plays a crucial role in regulating cellular proliferation and survival by dephosphorylating MAP kinases (MAPK). Upregulation of DUSP1 by these dipeptide derivatives can lead to the inactivation of pro-survival pathways like p38 MAPK, JNK, and ERK, thereby promoting apoptosis in cancer cells.[4][5][6][7]

  • Tumor Necrosis Factor Superfamily Member 9 (TNFSF9): Also known as 4-1BBL, this transmembrane protein is a ligand for the co-stimulatory receptor TNFRSF9 (4-1BB/CD137).[8] In the context of cancer, dipeptide derivatives have been found to bind to TNFSF9, regulating apoptosis and inflammatory response signaling pathways to inhibit cancer cell proliferation.[3] TNFSF9 signaling can be complex, involving pathways such as Wnt/Snail and interactions with TRAF1/TRAF2 to modulate gene expression related to cell survival.[8][9]

C. Quantitative Data Summary

The efficacy of phenylalanine dipeptide derivatives has been quantified in various preclinical studies. The data below is representative of the anti-proliferative and pro-apoptotic activity observed for different derivatives against various cancer cell lines.

Compound ClassDerivative ExampleCell LineAssay TypeResultReference
Matijin-Su (MTS) DerivativeCompound 1HepG2 (Hepatocellular Carcinoma)Proliferation (IC50)< 9 µM[10]
Matijin-Su (MTS) DerivativeCompound 3PLC/PRF/5 (Hepatocellular Carcinoma)Proliferation (IC50)< 9 µM[10]
Matijin-Su (MTS) DerivativeHXL131PC3 (Prostate Cancer)Apoptosis (Annexin V/PI)29.92% (± 2.05%) late apoptotic cells at 10 µM[1]
L-Phenylalanine DipeptideCompound 7cPC3 (Prostate Cancer)Proliferation / ApoptosisPotent antitumor activity via apoptosis induction[3]

D. Key Experimental Protocols

The following are detailed protocols for foundational experiments to assess the anti-cancer activity of novel dipeptide compounds in vitro.

Protocol 1: Cell Viability and Proliferation Assay (IC50 Determination)

This protocol determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC50).

1. Materials:

  • Human prostate cancer cell line (e.g., PC3)
  • Complete culture medium (e.g., F-12K Medium with 10% FBS)
  • Sterile 96-well cell culture plates
  • Test compound (phenylalanine dipeptide derivative) dissolved in DMSO
  • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or AlamarBlue)
  • Plate reader (spectrophotometer)

2. Procedure:

  • Cell Seeding: Trypsinize and count PC3 cells. Seed 3,000-5,000 cells per well in a 96-well plate in a volume of 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
  • Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical concentration range might be 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity. Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank control.
  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
  • Viability Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-3 hours at 37°C.
  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
  • Analysis:
  • Subtract the average absorbance of the "no-cell" blank wells from all other wells.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.[11]

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

This protocol quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment.

1. Materials:

  • Human prostate cancer cell line (e.g., PC3)
  • Sterile 6-well plates
  • Test compound (e.g., HXL131)
  • Annexin V-FITC and Propidium Iodide (PI) Staining Kit
  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
  • Flow cytometer

2. Procedure:

  • Cell Seeding and Treatment: Seed 3 x 10^5 PC3 cells per well in 6-well plates.[1] Allow them to adhere overnight. Treat the cells with the test compound at various concentrations (e.g., 2.5, 5, 10 µM) and a vehicle control (0.1% DMSO) for 24 hours.[1]
  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free EDTA. Centrifuge all collected cells at 1500 rpm for 5 minutes.
  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
  • Staining:
  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[1]
  • Gently vortex the cells and incubate for 20-30 minutes at room temperature in the dark.[1]
  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
  • Data Acquisition and Analysis: Analyze the samples on a flow cytometer within 1 hour.
  • Healthy cells: Annexin V-negative / PI-negative.
  • Early apoptotic cells: Annexin V-positive / PI-negative.
  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

E. Visualization of Pathways and Workflows

Experimental and Analytical Workflow

The following diagram outlines the typical workflow for screening and characterizing a novel phenylalanine dipeptide derivative for anti-cancer activity.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation a Compound Synthesis (Dipeptide Derivative) b Cell Viability Assay (e.g., CCK-8 on PC3 cells) a->b c IC50 Determination b->c d Apoptosis Assay (Annexin V/PI) c->d Active Compound e Cell Cycle Analysis c->e Active Compound f Target Engagement Assay (e.g., CETSA, Western Blot) d->f e->f g Pathway Analysis f->g h Lead Candidate Selection g->h

Workflow for Anti-Cancer Compound Evaluation.

Signaling Pathway of Dipeptide Derivatives in Prostate Cancer

This diagram illustrates the proposed mechanism of action where phenylalanine dipeptide derivatives induce apoptosis by modulating the DUSP1-MAPK and TNFSF9 signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus tnfsf9 TNFSF9 traf TRAF1/2 tnfsf9->traf wnt Wnt/Snail Pathway tnfsf9->wnt dusp1 DUSP1 mapk MAPK Pathway (p38, JNK, ERK) dusp1->mapk Dephosphorylates (Inhibits) apoptosis Apoptosis mapk->apoptosis proliferation Cell Proliferation & Survival mapk->proliferation traf->proliferation wnt->proliferation compound Phenylalanine Dipeptide Derivative compound->tnfsf9 Binds/Modulates compound->dusp1 Upregulates

Mechanism of Action of Dipeptide Derivatives.

References

Application Notes and Protocols: Enzymatic Synthesis of Serylphenylalanine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides such as Serylphenylalanine (Ser-Phe) and its analogs are fundamental building blocks in pharmaceutical research and development. They are integral to the structure of many bioactive peptides and serve as key intermediates in the synthesis of peptidomimetic drugs.[1][2] Traditional chemical synthesis of these peptides often involves complex protection-deprotection steps, harsh reaction conditions, and the risk of racemization.[3]

Enzymatic peptide synthesis offers a green and efficient alternative, leveraging the high stereoselectivity of enzymes like proteases to form peptide bonds under mild, aqueous conditions.[4] This approach minimizes side reactions and simplifies purification, making it highly attractive for industrial applications. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound and its analogs, focusing on the use of the robust metalloprotease, thermolysin.

Application Notes

Principle of Enzymatic Dipeptide Synthesis

Proteases, which naturally catalyze the hydrolysis of peptide bonds, can be used to drive the reverse reaction—peptide bond formation. This is typically achieved under either thermodynamic or kinetic control:

  • Thermodynamically Controlled Synthesis: The reaction equilibrium is shifted toward synthesis by altering reaction conditions, such as minimizing water content, using organic co-solvents, or precipitating the product. This method results in stable products with minimal risk of secondary hydrolysis.[5]

  • Kinetically Controlled Synthesis: An activated acyl donor (e.g., an amino acid ester) is used. The enzyme catalyzes a rapid aminolysis reaction with an amine nucleophile that outcompetes hydrolysis. This approach offers high reaction rates but requires careful control to prevent subsequent hydrolysis of the newly formed peptide.[3][5]

Thermolysin, a thermostable protease from Bacillus thermoproteolyticus, is particularly well-suited for this purpose. It exhibits a broad specificity for hydrophobic amino acids like phenylalanine at the P1' position (the amino group donor), making it an excellent catalyst for synthesizing Phe-containing dipeptides.[6][7]

Key Factors Influencing Synthesis

Several parameters must be optimized to achieve high yields and purity:

  • Enzyme Selection: Thermolysin is a preferred enzyme due to its stability and specificity for hydrophobic residues.[8] Other proteases like chymotrypsin can also be used, depending on the desired peptide sequence.[5]

  • Substrate Protection: To ensure regioselectivity, the N-terminus of the acyl donor (Serine) is protected (e.g., with a benzyloxycarbonyl, Z-group), and the C-terminus of the acyl acceptor (Phenylalanine) is often protected as a methyl ester (-OMe) or amide (-NH2).

  • pH: The optimal pH for thermolysin-catalyzed synthesis is substrate-dependent but generally falls within the neutral range (pH 5.8–7.3).[9]

  • Temperature: As a thermostable enzyme, thermolysin functions well at elevated temperatures (e.g., 37-65°C), which can enhance reaction rates and substrate solubility.[10][11]

  • Solvent System: While the reaction occurs in an aqueous buffer, the addition of water-miscible organic solvents (e.g., acetonitrile) or the use of water-immiscible solvents (e.g., ethyl acetate) can suppress water-dependent hydrolysis and shift the equilibrium toward peptide synthesis.[5][10]

Synthesis of Analogs

The synthesis of analogs, such as those containing halogenated phenylalanines, is of great interest for developing peptide-based drugs with enhanced stability and bioavailability.[12][13] Thermolysin has been shown to successfully catalyze peptide bond formation with non-natural amino acids like halophenylalanines.[12] The building blocks themselves (phenylalanine analogs) can be synthesized enzymatically using Phenylalanine Ammonia Lyases (PALs), which catalyze the amination of corresponding cinnamic acids.[14][15][16]

Experimental Workflow and Methodologies

The general workflow for enzymatic dipeptide synthesis involves preparing the substrates, running the enzymatic condensation reaction, and finally, recovering and analyzing the product.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Downstream A Substrate Preparation (Protection & Solubilization) C Enzymatic Reaction (Incubation) A->C B Enzyme & Buffer Preparation B->C D Reaction Quenching C->D E Product Extraction & Purification D->E F Characterization (HPLC, MS) E->F

Caption: General workflow for enzymatic dipeptide synthesis.

Detailed Experimental Protocols

Protocol 1: Thermolysin-Catalyzed Synthesis of Z-Seryl-Phenylalanine Methyl Ester

This protocol describes a general procedure for the synthesis of a protected Ser-Phe dipeptide using thermolysin.

Materials:

  • N-benzyloxycarbonyl-L-serine (Z-Ser-OH)

  • L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Thermolysin (from Bacillus thermoproteolyticus)

  • Tris-HCl buffer (0.1 M, pH 7.0)

  • 1 M NaOH for pH adjustment

  • Ethyl acetate

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • HPLC system for reaction monitoring and analysis

Procedure:

  • Substrate Preparation:

    • In a reaction vessel, dissolve Z-Ser-OH (e.g., 0.05 M final concentration) and H-Phe-OMe·HCl (e.g., 0.075 M final concentration) in Tris-HCl buffer.

    • Gently stir the solution and slowly adjust the pH to 7.0 using 1 M NaOH. Ensure all substrates are fully dissolved.

  • Enzyme Addition:

    • Prepare a stock solution of thermolysin in the same Tris-HCl buffer.

    • Add the thermolysin solution to the substrate mixture to initiate the reaction. A final enzyme concentration of 10-20 µM is a good starting point.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation for 5-24 hours.

    • The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by HPLC to measure the formation of the dipeptide product and the consumption of substrates.

  • Reaction Quenching and Product Extraction:

    • Once the reaction reaches the desired conversion, stop it by acidifying the mixture to pH ~2-3 with 1 M HCl. This will inactivate the enzyme and precipitate the product.

    • Extract the product from the aqueous phase using an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification and Analysis:

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • The crude Z-Ser-Phe-OMe can be purified by recrystallization or silica gel column chromatography.

    • Confirm the identity and purity of the final product using HPLC, Mass Spectrometry (MS), and NMR.

Protocol 2: Synthesis of Phenylalanine Analogs via Phenylalanine Ammonia Lyase (PAL)

This protocol outlines the synthesis of a phenylalanine analog from its corresponding cinnamic acid, which can then be used as a substrate in Protocol 1.

Materials:

  • A trans-cinnamic acid derivative (e.g., 3-methoxy-cinnamic acid)

  • Ammonium carbamate or another ammonia source

  • Phenylalanine Ammonia Lyase (PAL) from Anabaena variabilis (AvPAL) or Petroselinum crispum (PcPAL)[14][17]

  • Bicarbonate buffer (pH 9.0)

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve the cinnamic acid derivative (e.g., 10 mM final concentration) and a high concentration of an ammonia source (e.g., 5 M ammonium carbamate) in bicarbonate buffer (pH 9.0).[14]

    • Pre-incubate the solution at 37°C.

  • Enzymatic Reaction:

    • Add PAL (e.g., 1 mg/mL) to the reaction mixture to start the amination reaction.[14]

    • Incubate at 37°C with agitation. The reaction equilibrium is unfavorable, so high ammonia concentration is crucial.[15]

  • Monitoring and Work-up:

    • Monitor the conversion of the cinnamic acid derivative to the corresponding L-phenylalanine analog by HPLC. Reactions may take 24-48 hours to approach equilibrium.[14]

    • Once maximum conversion is achieved, the product can be purified from the reaction mixture using ion-exchange chromatography.

Factors Influencing Synthesis Yield

The efficiency of the enzymatic synthesis is a multifactorial process. The interplay between the enzyme's intrinsic properties and the reaction conditions dictates the final product yield.

G Yield Yield Enzyme Enzyme Enzyme->Yield Specificity Substrate Specificity Enzyme->Specificity Stability Stability Enzyme->Stability Concentration_E Concentration Enzyme->Concentration_E Substrates Substrates Substrates->Yield Protection Protecting Groups Substrates->Protection Concentration_S Concentration Substrates->Concentration_S Hydrophobicity Hydrophobicity Substrates->Hydrophobicity Conditions Reaction Conditions Conditions->Yield pH pH Conditions->pH Temperature Temperature Conditions->Temperature Solvent Solvent System Conditions->Solvent Time Reaction Time Conditions->Time

References

Application Notes and Protocols: Fluorescent Labeling of Serylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, enabling the sensitive and real-time monitoring of a wide array of biological processes. Applications range from fluorescence microscopy and flow cytometry to fluorescence resonance energy transfer (FRET)-based assays. This document provides detailed techniques for the fluorescent labeling of the dipeptide Serylphenylalanine. Given its structure, this compound can be fluorescently tagged at its N-terminal amine group, its C-terminal carboxylic acid, or the hydroxyl group on the serine side chain. The most direct and common method is the labeling of the N-terminal α-amino group using amine-reactive fluorescent dyes.[1][2]

Labeled this compound can be employed as a substrate for various peptidases. The cleavage of the peptide bond by a peptidase results in a change in the fluorescent properties of the tag, such as fluorescence intensity or polarization, allowing for the quantification of enzyme activity.[3] This is particularly relevant for studying dipeptidyl peptidases (DPPs), which cleave dipeptides from the N-terminus of polypeptide chains.[4]

Labeling Strategies for this compound

There are three primary strategies for the fluorescent labeling of this compound:

  • N-Terminal Amine Labeling: This is the most straightforward approach, targeting the free α-amino group at the N-terminus. Amine-reactive dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates, readily form stable amide or thiourea bonds, respectively, with the peptide's primary amine.[2][5]

  • C-Terminal Carboxylic Acid Labeling: This method is more complex than N-terminal labeling and often involves activation of the carboxylic acid followed by reaction with an amine-containing fluorescent dye.[6] Specialized resins, known as NovaTag™ resins, can also be used for the solid-phase synthesis of C-terminally labeled peptides.

  • Serine Side-Chain Labeling: The hydroxyl group of the serine residue can be targeted for labeling, although this is less common and typically requires specific chemical strategies to achieve selectivity over other functional groups.[7]

This document will focus on the most common and accessible method: N-terminal amine labeling .

Data Presentation: Common Amine-Reactive Fluorescent Dyes

The selection of a fluorescent dye is critical and depends on the specific application, including the desired spectral properties, brightness, and photostability. The following table summarizes the properties of common amine-reactive fluorescent dyes suitable for labeling this compound.

FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
Fluorescein (FITC) ~494~5180.93~75,000
TAMRA ~552~5780.1~91,000
Cyanine3 (Cy3) ~550~5700.15~150,000
Cyanine5 (Cy5) ~650~6700.27~250,000
ATTO 488 ~501~5230.8~90,000
ATTO 550 ~554~5760.6~120,000

Experimental Protocols

Protocol 1: N-Terminal Labeling of this compound with an NHS-Ester Dye

This protocol describes the labeling of the N-terminal amine of this compound with a generic N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye in solution.

Materials:

  • This compound dipeptide

  • Amine-reactive fluorescent dye (NHS ester)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 (optional)

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Lyophilizer

Procedure:

  • Prepare Peptide Solution: Dissolve this compound in the Reaction Buffer to a concentration of 1-5 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye (NHS ester) in a small amount of anhydrous DMF or DMSO to create a stock solution of 10 mg/mL.

  • Conjugation Reaction:

    • While gently vortexing the peptide solution, add a 1.5 to 3-fold molar excess of the dye stock solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench Reaction (Optional): To stop the reaction and consume unreacted dye, add the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification by RP-HPLC:

    • Acidify the reaction mixture with TFA to a final concentration of 0.1%.

    • Inject the mixture onto a semi-preparative C18 RP-HPLC column.

    • Elute the labeled peptide using a gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at two wavelengths: 220 nm (for the peptide backbone) and the absorbance maximum of the chosen fluorescent dye.

    • Collect the fractions corresponding to the dual-absorbance peak of the fluorescently labeled this compound.

  • Analysis and Final Preparation:

    • Confirm the identity and purity of the collected fractions using mass spectrometry. The observed mass should correspond to the calculated mass of the labeled dipeptide.

    • Lyophilize the pure, labeled peptide fractions.

    • Store the final product at -20°C or -80°C, protected from light.

Visualizations

Experimental Workflow for N-Terminal Labeling

G Experimental Workflow for N-Terminal Labeling of this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_peptide Dissolve this compound in Reaction Buffer conjugation Mix Peptide and Dye Solutions (1-2 hours, RT, dark) prep_peptide->conjugation prep_dye Dissolve NHS-Ester Dye in DMF/DMSO prep_dye->conjugation quenching Quench with Hydroxylamine (Optional) conjugation->quenching hplc Purify by RP-HPLC quenching->hplc analysis Analyze by Mass Spectrometry hplc->analysis lyophilize Lyophilize Pure Fractions analysis->lyophilize

Caption: Workflow for N-terminal fluorescent labeling of this compound.

Application: Peptidase Activity Assay

Fluorescently labeled this compound can be used as a substrate to measure the activity of dipeptidyl peptidases. In this assay, the enzyme cleaves the dipeptide, separating the fluorescent tag from the phenylalanine residue. This cleavage can lead to a measurable change in the fluorescence signal.

G Principle of a Dipeptidyl Peptidase Activity Assay substrate Fluorescently Labeled this compound (Fluorophore-Ser-Phe) enzyme Dipeptidyl Peptidase substrate->enzyme Binding products Cleaved Products: Fluorophore-Ser + Phenylalanine enzyme->products Cleavage signal Change in Fluorescence Signal (e.g., Increased Intensity) products->signal

Caption: Assay for measuring dipeptidyl peptidase activity.

References

Serylphenylalanine: A Versatile Dipeptide Building Block in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The dipeptide serylphenylalanine (Ser-Phe) represents a significant building block in the field of peptide chemistry, offering a unique combination of a hydrophilic serine residue and a hydrophobic, aromatic phenylalanine residue. This juxtaposition of properties makes it a valuable component in the design of peptides with specific structural and functional characteristics, including enhanced enzymatic stability, altered receptor affinity, and self-assembling properties. This document provides detailed application notes and experimental protocols for the synthesis, purification, and incorporation of this compound into peptide chains, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction to this compound in Peptide Design

The incorporation of dipeptide units, such as this compound, into a peptide sequence during solid-phase peptide synthesis (SPPS) offers several advantages over the stepwise addition of single amino acids. It can improve the efficiency of synthesis, particularly for difficult sequences prone to aggregation, and can help to preserve chiral integrity. The Ser-Phe motif itself can influence the secondary structure of peptides and participate in crucial binding interactions. Phenylalanine residues are known to be important in protein-protein interactions and can be involved in the formation of "hot spots" at binding interfaces. The adjacent serine residue, with its hydroxyl group, can form hydrogen bonds, contributing to the specificity and stability of these interactions.

Synthesis of the Fmoc-Ser(tBu)-Phe-OH Building Block

The key to incorporating this compound into a peptide using Fmoc-based SPPS is the synthesis of the protected dipeptide building block, Fmoc-Ser(tBu)-Phe-OH. The tert-butyl (tBu) group protects the hydroxyl function of serine, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus. A general protocol for the solution-phase synthesis of this building block is outlined below.

Experimental Protocol: Solution-Phase Synthesis of Fmoc-Ser(tBu)-Phe-OH

Materials:

  • Fmoc-Ser(tBu)-OH

  • H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Coupling of Fmoc-Ser(tBu)-OH and H-Phe-OMe:

    • Dissolve Fmoc-Ser(tBu)-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF.

    • In a separate flask, dissolve H-Phe-OMe·HCl (1 equivalent) in DMF and add DIPEA (2.2 equivalents) to neutralize the salt.

    • Add DIC (1.1 equivalents) to the Fmoc-Ser(tBu)-OH solution and stir for 10 minutes at 0°C to pre-activate the carboxylic acid.

    • Add the activated Fmoc-Ser(tBu)-OH solution to the H-Phe-OMe solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification of the Protected Dipeptide Ester:

    • Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product, Fmoc-Ser(tBu)-Phe-OMe, by flash column chromatography on silica gel.

  • Saponification of the Methyl Ester:

    • Dissolve the purified Fmoc-Ser(tBu)-Phe-OMe in a mixture of MeOH and water.

    • Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Final Work-up and Isolation of Fmoc-Ser(tBu)-Phe-OH:

    • After complete saponification, remove the MeOH under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, Fmoc-Ser(tBu)-Phe-OH.

Characterization:

The identity and purity of the synthesized Fmoc-Ser(tBu)-Phe-OH should be confirmed by:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Incorporation of Fmoc-Ser(tBu)-Phe-OH into Peptides via SPPS

The use of the pre-formed Fmoc-Ser(tBu)-Phe-OH dipeptide building block in SPPS can be advantageous, potentially leading to higher purity of the crude peptide product compared to the stepwise coupling of the individual amino acids.

Experimental Protocol: SPPS using Fmoc-Ser(tBu)-Phe-OH

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials and Equipment:

  • Peptide synthesis vessel

  • Shaker

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-Ser(tBu)-Phe-OH

  • Coupling reagents: HBTU, HATU, or DIC/Oxyma

  • Base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

  • HPLC system for purification and analysis

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin (or the growing peptide chain) by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Coupling of Fmoc-Ser(tBu)-Phe-OH:

    • Pre-activate Fmoc-Ser(tBu)-Phe-OH (2-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, 2-4 equivalents) and DIPEA (4-8 equivalents) in DMF for a few minutes.

    • Add the activated dipeptide solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acid couplings.

  • Final Deprotection and Cleavage:

    • After the final coupling, remove the N-terminal Fmoc group.

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).

    • Analyze the purified peptide by analytical RP-HPLC and mass spectrometry.

Quantitative Data on Coupling Efficiency

While specific quantitative data for the coupling efficiency of the Fmoc-Ser(tBu)-Phe-OH dipeptide is not extensively published, general principles of SPPS suggest that dipeptide couplings can be highly efficient, often exceeding 99%. The actual efficiency can be influenced by several factors as summarized in the table below.

FactorInfluence on Coupling EfficiencyRecommendations
Coupling Reagent Potent activating agents like HATU and HCTU generally provide higher coupling yields and faster reaction times.For difficult couplings, including those involving dipeptides, using a more reactive coupling reagent is advisable.
Reaction Time Longer coupling times can improve yields for sterically hindered or difficult sequences.Monitor the reaction with a Kaiser test and extend the time if necessary. Double coupling can also be employed.
Solvent The choice of solvent can affect the swelling of the resin and the solubility of reagents.DMF is a standard solvent, but mixtures with NMP or the use of "magic mixtures" can help overcome aggregation.
Peptide Sequence Aggregation of the growing peptide chain on the resin can hinder coupling.The use of dipeptide building blocks is a strategy to mitigate this issue.

The theoretical overall yield of a peptide decreases exponentially with each coupling step. Therefore, achieving high coupling efficiency at every step is crucial for the synthesis of long peptides.[1]

Visualization of Workflows and Pathways

Synthesis of Fmoc-Ser(tBu)-Phe-OH Building Block

G cluster_0 Solution-Phase Synthesis Fmoc-Ser(tBu)-OH Fmoc-Ser(tBu)-OH Coupling Coupling Fmoc-Ser(tBu)-OH->Coupling H-Phe-OMe H-Phe-OMe H-Phe-OMe->Coupling Fmoc-Ser(tBu)-Phe-OMe Fmoc-Ser(tBu)-Phe-OMe Coupling->Fmoc-Ser(tBu)-Phe-OMe Saponification Saponification Fmoc-Ser(tBu)-Phe-OMe->Saponification Purification Purification Saponification->Purification Fmoc-Ser(tBu)-Phe-OH Fmoc-Ser(tBu)-Phe-OH Purification->Fmoc-Ser(tBu)-Phe-OH

Caption: Workflow for the solution-phase synthesis of the Fmoc-Ser(tBu)-Phe-OH building block.

Solid-Phase Peptide Synthesis (SPPS) Cycle using the Dipeptide

G Resin Resin-NH2 Coupling Couple Fmoc-Ser(tBu)-Phe-OH Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 NextCoupling Couple next Fmoc-AA-OH Wash2->NextCoupling Repeat Repeat Cycle NextCoupling->Repeat Repeat->Deprotection n times Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Caption: SPPS cycle for incorporating the Fmoc-Ser(tBu)-Phe-OH dipeptide building block.

Biological Implications of the this compound Motif

The Ser-Phe sequence can have significant implications for the biological activity of a peptide. The phenylalanine residue, with its bulky and hydrophobic side chain, often plays a key role in receptor recognition and binding through hydrophobic and π-π stacking interactions. It is frequently found in peptides that interact with cell membranes. The adjacent serine residue can modulate these interactions through its polar hydroxyl group, which can form hydrogen bonds with the receptor or surrounding water molecules.

A mutation from serine to phenylalanine can significantly alter the local environment within a protein's active site, for instance, by replacing a hydrogen bond donor/acceptor with a hydrophobic side chain.[2] This highlights the distinct roles these two amino acids play. When present together in a dipeptide, they can create a microenvironment that facilitates specific molecular interactions.

While specific signaling pathways directly regulated by this compound-containing peptides are not extensively documented, the presence of this motif in bioactive peptides suggests its importance. For example, in signal peptides that direct proteins for secretion, the hydrophobic core is crucial, and phenylalanine can contribute to this hydrophobicity. The Ser-Phe motif could therefore be a key element in the design of novel therapeutic peptides, including enzyme inhibitors, receptor agonists or antagonists, and cell-penetrating peptides.

Potential Role in Protein-Protein Interactions

G cluster_0 Peptide with Ser-Phe Motif cluster_1 Target Protein SerPhe Ser-Phe Motif Phe Phenylalanine (Hydrophobic/π-π) SerPhe->Phe Ser Serine (H-bonding) SerPhe->Ser HydrophobicPatch Hydrophobic Patch Phe->HydrophobicPatch Hydrophobic Interaction π-stacking HBondAcceptor H-bond Acceptor/Donor Ser->HBondAcceptor Hydrogen Bonding BindingPocket Binding Pocket BindingPocket->HydrophobicPatch BindingPocket->HBondAcceptor

Caption: Potential interactions of a Ser-Phe motif within a protein binding pocket.

Conclusion

This compound is a valuable and versatile building block in peptide chemistry. The ability to synthesize the protected dipeptide, Fmoc-Ser(tBu)-Phe-OH, and incorporate it into peptides using SPPS provides a powerful tool for designing novel peptides with tailored properties. While specific quantitative data on its coupling efficiency requires further investigation, the use of modern coupling reagents and optimized protocols can ensure its successful incorporation. The unique combination of hydrophilic and hydrophobic residues within the Ser-Phe motif makes it an interesting component for modulating the biological activity of peptides, particularly in the context of protein-protein interactions and receptor binding. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their peptide-based research and development endeavors.

References

Application Notes and Protocols for Evaluating the Bioactivity of Seryl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seryl-phenylalanine (Ser-Phe) is a dipeptide composed of the amino acids L-serine and L-phenylalanine. While the bioactivity of this specific dipeptide is not extensively characterized, the known biological roles of its constituent amino acids suggest several potential therapeutic applications. L-serine is crucial for cellular proliferation and has demonstrated neuroprotective and antioxidant properties.[1][2][3][4][5] L-phenylalanine is an essential amino acid and a precursor for neurotransmitters and has been implicated in inflammatory responses and cancer metabolism.[6][7][8]

These application notes provide detailed protocols for a panel of cell-based assays to investigate the potential anticancer, antioxidant, anti-inflammatory, and neuroprotective activities of Seryl-phenylalanine.

Assessment of Anticancer Activity

The rapid proliferation of cancer cells often involves metabolic reprogramming, with altered dependence on specific amino acids like serine.[9][10][11][12] Therefore, Seryl-phenylalanine could potentially modulate cancer cell viability.

Cell Viability and Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13] Metabolically active cells reduce the yellow MTT to a purple formazan, and the intensity of the color is proportional to the number of viable cells.[14]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Seryl-phenylalanine in a suitable solvent (e.g., sterile water or PBS).

    • Prepare serial dilutions of Seryl-phenylalanine in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Seryl-phenylalanine. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS and filter-sterilize.

    • After the treatment period, add 10 µL of the MTT solution to each well.[13][15]

    • Incubate the plate for 4 hours at 37°C.[13][16]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

    • Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

    • Plot the percentage of cell viability against the concentration of Seryl-phenylalanine to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

Treatment GroupConcentration (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
Untreated Control-1.25 ± 0.08100%
Seryl-phenylalanine0.11.22 ± 0.0797.6%
11.15 ± 0.0992.0%
100.98 ± 0.0678.4%
1000.65 ± 0.0552.0%
10000.21 ± 0.0316.8%
Doxorubicin (Positive Control)100.15 ± 0.0212.0%

Experimental Workflow: MTT Assay

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with Seryl-phenylalanine incubation_24h->compound_treatment incubation_treatment Incubate for 24-72h compound_treatment->incubation_treatment mtt_addition Add MTT solution incubation_treatment->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization solution incubation_4h->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate % viability and IC50 absorbance_reading->data_analysis end End data_analysis->end

A schematic representation of the MTT assay workflow.

Evaluation of Antioxidant Activity

L-serine has been reported to possess antioxidant properties and can mitigate oxidative stress.[1][17][18][19][20] Seryl-phenylalanine may, therefore, act as an antioxidant by scavenging reactive oxygen species (ROS).

Cellular Antioxidant Activity using DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay measures intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21]

Experimental Protocol: DCFH-DA Assay

  • Cell Seeding:

    • Seed cells (e.g., human fibroblasts or endothelial cells) in a black, clear-bottom 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Pre-treatment:

    • Prepare various concentrations of Seryl-phenylalanine in serum-free medium.

    • Wash the cells with PBS and then incubate with the Seryl-phenylalanine solutions for 1-4 hours. Include a positive control such as N-acetylcysteine (NAC).

  • DCFH-DA Loading:

    • Prepare a 10 µM solution of DCFH-DA in serum-free medium.

    • Remove the medium containing the test compound and add 100 µL of the DCFH-DA solution to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress and Fluorescence Measurement:

    • Wash the cells with PBS to remove excess DCFH-DA.

    • Add 100 µL of a ROS-inducing agent, such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP), to the wells.

    • Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[21]

    • Continue to measure the fluorescence at regular intervals (e.g., every 15 minutes for 1 hour).

  • Data Analysis:

    • Calculate the percentage of ROS inhibition using the formula: % ROS Inhibition = [1 - (Fluorescence of Treated Cells / Fluorescence of Control Cells)] x 100

Data Presentation

Treatment GroupConcentration (µM)Mean Fluorescence Intensity ± SD% ROS Inhibition
Untreated Control-15,800 ± 9500%
Seryl-phenylalanine1013,200 ± 80016.5%
5010,500 ± 75033.5%
1007,900 ± 60050.0%
2005,400 ± 45065.8%
N-acetylcysteine (Positive Control)10004,200 ± 30073.4%

Hypothetical Signaling Pathway: Cellular Response to Oxidative Stress

Oxidative_Stress_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Seryl-phenylalanine Seryl-phenylalanine ROS Reactive Oxygen Species (ROS) Seryl-phenylalanine->ROS Scavenges Oxidative_Stress Oxidative Stress (e.g., H2O2) Oxidative_Stress->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Antioxidant_Enzymes->ROS Neutralizes

Potential mechanism of Seryl-phenylalanine in mitigating oxidative stress.

Investigation of Anti-inflammatory Properties

Both L-serine and L-phenylalanine have been linked to the regulation of inflammatory pathways.[7][22][23][24] Seryl-phenylalanine could therefore modulate the inflammatory response in cells like macrophages.

Nitric Oxide Production in LPS-Stimulated Macrophages using Griess Assay

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO).[25] Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a key indicator of inflammation.[25]

Experimental Protocol: Griess Assay

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in complete DMEM.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of Seryl-phenylalanine for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a positive control treated with an iNOS inhibitor like L-NAME.

    • Incubate for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[26]

    • Incubate at room temperature for 10 minutes in the dark.[25]

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Data Presentation

Treatment GroupConcentration (µM)Nitrite Concentration (µM) ± SD% NO Inhibition
Control (Unstimulated)-1.2 ± 0.2-
LPS (1 µg/mL)-35.5 ± 2.50%
LPS + Seryl-phenylalanine1030.1 ± 2.115.2%
5022.4 ± 1.836.9%
10015.8 ± 1.555.5%
LPS + L-NAME (Positive Control)10005.3 ± 0.585.1%

Experimental Workflow: Griess Assay

Griess_Assay_Workflow start Start seed_macrophages Seed RAW 264.7 cells start->seed_macrophages pre_treatment Pre-treat with Seryl-phenylalanine seed_macrophages->pre_treatment lps_stimulation Stimulate with LPS pre_treatment->lps_stimulation incubation_24h Incubate for 24h lps_stimulation->incubation_24h collect_supernatant Collect supernatant incubation_24h->collect_supernatant add_griess_reagent Add Griess reagent collect_supernatant->add_griess_reagent incubation_10min Incubate for 10 min add_griess_reagent->incubation_10min read_absorbance Read absorbance at 540 nm incubation_10min->read_absorbance calculate_inhibition Calculate % NO inhibition read_absorbance->calculate_inhibition end End calculate_inhibition->end

A step-by-step workflow for the Griess assay to measure nitric oxide production.

Assessment of Neuroprotective Effects

L-serine has been shown to be neuroprotective in various models of neurological damage.[2][4][5][27] Seryl-phenylalanine may therefore protect neurons from excitotoxicity.

Glutamate-Induced Excitotoxicity Assay

Glutamate-induced excitotoxicity is a key mechanism in many neurodegenerative diseases.[28][29] This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[30]

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

  • Primary Neuron Culture:

    • Culture primary cortical neurons from embryonic rats or mice on poly-D-lysine coated plates.

    • Allow the neurons to mature for 7-10 days in vitro.

  • Compound Pre-treatment:

    • Pre-treat the mature neuronal cultures with different concentrations of Seryl-phenylalanine for 24 hours.

  • Glutamate Exposure:

    • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for a short period (e.g., 15-30 minutes).[31]

    • Remove the glutamate-containing medium and replace it with fresh, glutamate-free medium containing the respective concentrations of Seryl-phenylalanine.

  • Assessment of Cell Viability:

    • After 24 hours of recovery, assess neuronal viability using the MTT assay as described previously or by staining with fluorescent viability dyes (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells).

  • Data Analysis:

    • Quantify the number of viable neurons in each treatment group.

    • Calculate the percentage of neuroprotection relative to the glutamate-only treated group.

Data Presentation

Treatment GroupConcentration (µM)% Neuronal Viability ± SD% Neuroprotection
Control (No Glutamate)-100 ± 5.2-
Glutamate (100 µM)-45 ± 4.10%
Glutamate + Seryl-phenylalanine152 ± 3.812.7%
1065 ± 4.536.4%
10082 ± 5.167.3%
Glutamate + MK-801 (Positive Control)1091 ± 4.983.6%

Hypothetical Signaling Pathway: Neuroprotection against Excitotoxicity

Neuroprotection_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Seryl-phenylalanine Seryl-phenylalanine Neuroprotective_Mechanisms Neuroprotective Mechanisms Seryl-phenylalanine->Neuroprotective_Mechanisms Activates Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Cell_Death_Pathways Cell Death Pathways Ca_Influx->Cell_Death_Pathways Neuroprotective_Mechanisms->Cell_Death_Pathways Inhibits

A simplified diagram of how Seryl-phenylalanine might offer neuroprotection.

References

Troubleshooting & Optimization

How to improve the yield of Serylphenylalanine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of serylphenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound?

A1: The most prevalent method for this compound synthesis is solution-phase peptide coupling. This involves the reaction of a protected serine residue with a protected phenylalanine residue in the presence of a coupling agent. The choice of protecting groups for the N-terminus of serine (e.g., Boc or Fmoc) and the hydroxyl side chain of serine (e.g., t-Butyl or Benzyl) is critical to prevent unwanted side reactions.

Q2: Which coupling reagent is best for synthesizing this compound?

A2: The optimal coupling reagent depends on the specific protecting group strategy and desired reaction conditions. For high efficiency and low risk of racemization, uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are highly recommended. While carbodiimides such as DCC or EDC in the presence of additives like HOBt are cost-effective, they may lead to lower yields and increased side reactions.[1]

Q3: How can I minimize racemization during the coupling step?

A3: Racemization can be minimized by:

  • Using additives: When using carbodiimide coupling agents, the addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.

  • Choosing the right coupling reagent: Uronium and phosphonium salt-based reagents like HATU are known to suppress racemization effectively.

  • Controlling the temperature: Performing the coupling reaction at a low temperature (e.g., 0°C) can help reduce the rate of racemization.

  • Avoiding excess base: Using a minimal amount of a non-nucleophilic base like diisopropylethylamine (DIPEA) is advisable.

Q4: What are the key differences between the Boc and Fmoc protecting group strategies for this synthesis?

A4: The primary difference lies in the deprotection conditions. The Boc (tert-butoxycarbonyl) group is removed under acidic conditions (e.g., trifluoroacetic acid - TFA), while the Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions (e.g., piperidine in DMF). The choice impacts the selection of the serine side-chain protecting group to ensure orthogonality (selective removal of one group without affecting the other). The Fmoc strategy is often favored in modern solid-phase peptide synthesis, while the Boc strategy has a long history of use in solution-phase synthesis.

Q5: How can I monitor the progress of the coupling reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to visualize the consumption of the starting materials and the formation of the dipeptide product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed. In solid-phase synthesis, the Kaiser test can be used to detect the presence of free primary amines, indicating an incomplete coupling reaction.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Coupling: The coupling reaction did not go to completion. 2. Side Reactions: Formation of byproducts such as O-acylation of the serine hydroxyl group. 3. Premature Deprotection: Loss of protecting groups during the reaction or workup. 4. Difficult Purification: Loss of product during purification steps.1. Optimize Coupling: Switch to a more powerful coupling reagent (e.g., HATU). Increase the reaction time or temperature slightly. Use a slight excess of the activated amino acid. 2. Protect Serine Side Chain: Ensure the hydroxyl group of serine is protected (e.g., with a t-Butyl or Benzyl group). Use coupling additives like HOBt to increase selectivity. 3. Verify Protecting Group Stability: Check the stability of your chosen protecting groups under the reaction and workup conditions. 4. Refine Purification: Optimize the purification method (e.g., gradient for HPLC, solvent system for recrystallization).
Presence of Impurities 1. Racemization: Epimerization at the chiral center of either amino acid. 2. O-acylation: The activated serine couples to the hydroxyl group of another serine molecule. 3. Unreacted Starting Materials: Incomplete reaction.1. Minimize Racemization: See FAQ Q3 for detailed strategies. 2. Use Side-Chain Protection: Employ a protecting group for the serine hydroxyl function. 3. Drive Reaction to Completion: Use a slight excess of one of the amino acid components and ensure efficient mixing.
Difficulty in Removing Byproducts 1. Urea Byproducts: If using DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove. 2. Coupling Reagent Residues: Residual coupling reagents or their byproducts may co-elute with the product.1. Filter DCU: DCU is largely insoluble in many organic solvents and can be removed by filtration. For solution-phase synthesis, using a water-soluble carbodiimide like EDC can simplify byproduct removal through aqueous extraction. 2. Optimize Workup and Purification: Perform aqueous washes to remove water-soluble impurities. Optimize the HPLC gradient to achieve better separation.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Serine-Containing Dipeptide Synthesis

Coupling Reagent SystemTypical YieldKey AdvantagesKey Disadvantages
EDC/HOBt~91%Cost-effective; water-soluble byproducts are easily removed.Slower reaction rates; higher risk of racemization without an additive.
HBTU/Base>90%Fast and efficient; good for sterically hindered amino acids.Potential for side reactions if used in excess.
HATU/Base>95%Highly reactive, leading to very high yields and low racemization.Higher cost compared to other reagents.
PyBOP/BaseHigh (>90%)Phosphonium-based, avoiding certain side products associated with uronium salts.Can be less reactive than HATU for very difficult couplings.

Note: Yields are illustrative and can vary based on specific reaction conditions, protecting groups, and the purity of starting materials.

Table 2: Overview of Protecting Group Strategies for this compound Synthesis

N-Terminal Protecting Group (Serine)Serine Side-Chain ProtectionPhenylalanine C-Terminal ProtectionDeprotection ConditionsKey Features
Boc (tert-Butoxycarbonyl)Bzl (Benzyl)OMe/OEt (Methyl/Ethyl Ester)N-Boc: Acidic (TFA) Side-Chain Bzl: Hydrogenolysis or strong acid (HF) Ester: Saponification (e.g., LiOH)A classic and well-established strategy for solution-phase synthesis.
Fmoc (9-Fluorenylmethyloxycarbonyl)tBu (tert-Butyl)OMe/OEt (Methyl/Ethyl Ester)N-Fmoc: Basic (Piperidine) Side-Chain tBu: Acidic (TFA) Ester: Saponification (e.g., LiOH)Orthogonal strategy commonly used in modern peptide synthesis, particularly SPPS. The bulky tBu group can help reduce aggregation.
Z (Benzyloxycarbonyl)Bzl (Benzyl)OMe/OEt (Methyl/Ethyl Ester)N-Z & Side-Chain Bzl: Hydrogenolysis Ester: Saponification (e.g., LiOH)Z group is stable to mild acidic and basic conditions.
Fmoc (9-Fluorenylmethyloxycarbonyl)Trt (Trityl)OMe/OEt (Methyl/Ethyl Ester)N-Fmoc: Basic (Piperidine) Side-Chain Trt: Mildly Acidic (e.g., dilute TFA) Ester: Saponification (e.g., LiOH)The bulky Trt group is highly effective at preventing peptide aggregation, which can be an issue with serine-rich sequences.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Boc-Ser(Bzl)-Phe-OMe

This protocol describes the synthesis of this compound using a Boc protecting group for the N-terminus of serine and a benzyl ether for the serine side chain.

Materials:

  • Boc-Ser(Bzl)-OH

  • H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq) solution

  • Brine (saturated NaCl (aq) solution)

  • Anhydrous MgSO₄

Procedure:

  • Preparation of Phenylalanine Free Base: Dissolve H-Phe-OMe·HCl (1.0 eq) in DMF. Add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

  • Activation of Serine: In a separate flask, dissolve Boc-Ser(Bzl)-OH (1.0 eq) and HBTU (1.0 eq) in DMF. Add DIPEA (2.2 eq) and stir for 5-10 minutes at 0°C to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated serine solution to the phenylalanine free base solution. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography or recrystallization to obtain pure Boc-Ser(Bzl)-Phe-OMe.

Protocol 2: Deprotection of the Dipeptide

Boc Deprotection:

  • Dissolve the protected dipeptide in a 1:1 mixture of TFA and Dichloromethane (DCM).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield H-Ser(Bzl)-Phe-OMe·TFA.

Ester Hydrolysis (Saponification):

  • Dissolve the methyl ester dipeptide in a mixture of methanol and water.

  • Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Acidify the reaction mixture to pH 5-6 with 1M HCl.

  • The final product, H-Ser(Bzl)-Phe-OH, can be isolated by lyophilization or extraction.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_coupling Coupling Step cluster_workup Work-up & Purification cluster_deprotection Deprotection Boc-Ser(Bzl)-OH Boc-Ser(Bzl)-OH Activation 1. Activation of Serine (HBTU, DIPEA in DMF) Boc-Ser(Bzl)-OH->Activation H-Phe-OMe.HCl H-Phe-OMe.HCl Neutralization 2. Neutralization of Phe (DIPEA in DMF) H-Phe-OMe.HCl->Neutralization Coupling 3. Coupling Reaction Activation->Coupling Neutralization->Coupling Workup Aqueous Work-up (EtOAc, HCl, NaHCO3) Coupling->Workup Purification Purification (Chromatography) Workup->Purification Boc_Removal Boc Deprotection (TFA/DCM) Purification->Boc_Removal Ester_Hydrolysis Ester Hydrolysis (LiOH) Boc_Removal->Ester_Hydrolysis Final_Product This compound (H-Ser-Phe-OH) Ester_Hydrolysis->Final_Product

Caption: Workflow for the solution-phase synthesis of this compound.

troubleshooting_logic Start Low Yield or Impure Product Check_Coupling Was coupling complete? (Check TLC/HPLC/Kaiser Test) Start->Check_Coupling Optimize_Coupling Optimize Coupling: - Use stronger reagent (HATU) - Increase reaction time - Recouple Check_Coupling->Optimize_Coupling No Check_Side_Reactions Analyze for side products (e.g., O-acylation, racemization) Check_Coupling->Check_Side_Reactions Yes Optimize_Coupling->Start Protect_Serine Protect Serine OH group (tBu, Bzl) Check_Side_Reactions->Protect_Serine O-acylation Minimize_Racemization Minimize Racemization: - Add HOBt - Lower temperature Check_Side_Reactions->Minimize_Racemization Racemization Check_Purification Is purification effective? Check_Side_Reactions->Check_Purification No obvious side reactions Protect_Serine->Start Minimize_Racemization->Start Optimize_Purification Optimize Purification: - Adjust HPLC gradient - Change recrystallization solvent Check_Purification->Optimize_Purification No Success Improved Yield and Purity Check_Purification->Success Yes Optimize_Purification->Start

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Optimizing Serylphenylalanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Serylphenylalanine (Ser-Phe). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical coupling step in the synthesis of this dipeptide. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, comparative data on coupling reagents, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yields in my this compound coupling reaction?

A1: Low yields in Ser-Phe synthesis can stem from several factors. A primary cause is often incomplete coupling due to steric hindrance or suboptimal activation of the carboxylic acid. Another significant issue can be side reactions, such as O-acylation of the serine hydroxyl group, which consumes the activated amino acid and leads to impurities.[1] For difficult couplings, strategies such as performing a double coupling with fresh reagents can improve the outcome.[2]

Q2: What is O-acylation of the serine residue, and how can it be prevented?

A2: O-acylation is a common side reaction where the activated carboxyl group of the incoming phenylalanine acylates the hydroxyl group on the side chain of serine, resulting in a branched peptide impurity. The most effective way to prevent this is by using a protecting group on the serine hydroxyl function. The tert-butyl (tBu) group is a standard choice in Fmoc-based solid-phase peptide synthesis (SPPS) as it is stable during the coupling and Fmoc-deprotection steps but is readily removed during the final acidic cleavage.[3]

Q3: What is epimerization, and is it a significant concern during the synthesis of this compound?

A3: Epimerization is the change in the stereochemical configuration at the alpha-carbon of an amino acid during the coupling reaction, leading to the formation of diastereomeric impurities that can be difficult to separate from the desired product.[4] Serine has a higher propensity for racemization compared to many other amino acids.[5] The risk of epimerization is influenced by the choice of coupling reagent, the base used, and the reaction temperature. Reagents like HATU are known to suppress racemization effectively.[2]

Q4: Which coupling reagent is the best choice for synthesizing this compound?

A4: The "best" coupling reagent depends on the specific requirements of your synthesis, such as scale, desired purity, and cost. For routine syntheses, carbodiimides like DCC or EDC in the presence of an additive like HOBt can be cost-effective. However, for achieving high yields and purity, especially when dealing with potential side reactions, uronium/aminium reagents like HATU or HBTU are often preferred due to their higher reactivity and lower risk of racemization.[2][6] Phosphonium reagents like PyBOP are also highly efficient.[7]

Q5: How can I monitor the progress of the coupling reaction?

A5: In solid-phase peptide synthesis (SPPS), the completion of the coupling reaction can be monitored using qualitative tests. The Kaiser test is a common method for detecting free primary amines; a negative result (yellow beads) indicates a complete reaction. However, the Kaiser test is not reliable for secondary amines like proline. Alternative methods include the isatin test or the chloranil test.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete coupling reaction.- Perform a double coupling with fresh reagents. - Increase the reaction time and/or temperature (with caution to avoid side reactions). - Switch to a more potent coupling reagent like HATU or PyBOP.[2]
Side reactions (e.g., O-acylation).- Ensure the serine hydroxyl group is adequately protected (e.g., with a tert-butyl group).[3]
Peptide aggregation.- Use solvents known to disrupt aggregation, such as NMP or DMSO, or a mixture of solvents.
Presence of Impurities O-acylation of serine.- Use a protected serine derivative, such as Fmoc-Ser(tBu)-OH.[3]
Epimerization.- Use a coupling reagent known to suppress racemization (e.g., HATU). - Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. - Perform the coupling at a lower temperature (e.g., 0 °C to room temperature).[4]
Deletion sequences (missing one of the amino acids).- Ensure complete deprotection of the N-terminal Fmoc group before coupling. - Confirm the completion of the coupling reaction using a monitoring test (e.g., Kaiser test) before proceeding.[8]
Difficulty in Product Purification Presence of diastereomers due to epimerization.- Optimize coupling conditions to minimize epimerization (see above).
Byproducts from the coupling reagent (e.g., DCU from DCC).- If using DCC in solution-phase synthesis, ensure complete removal of dicyclohexylurea (DCU) by filtration. For SPPS, use DIC, as the corresponding urea is more soluble.[9]

Data Presentation: Comparative Performance of Common Coupling Reagents

The following table summarizes the expected performance of various coupling reagents for the synthesis of this compound, based on data from studies on serine-containing and other "difficult" peptide sequences.

Coupling Reagent Typical Yield Racemization Risk Key Advantages Disadvantages
HATU High (>90%)Very LowHigh reactivity and speed, low racemization rates, effective for sterically hindered amino acids.[1][6]Higher cost compared to other reagents.[6]
HBTU High (>90%)LowGood balance of reactivity and cost, reliable for standard couplings.[6]Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[6]
PyBOP HighLowEfficient and rapid reactions, byproducts are less hazardous than those of its predecessor, BOP.[7]Can be less effective for highly sterically hindered couplings compared to HATU.
DCC/HOBt Good (70-90%)Low to ModerateCost-effective, widely used.[9]Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification in solution phase.[9]
EDC/HOBt Good (70-90%)ModerateWater-soluble byproducts are easily removed.Can lead to higher levels of epimerization compared to DCC.[4]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Fmoc-Ser(tBu)-Phe-OMe using HATU

Materials:

  • Fmoc-Ser(tBu)-OH (1.0 eq)

  • L-Phenylalanine methyl ester hydrochloride (1.0 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve Fmoc-Ser(tBu)-OH and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 2-3 minutes to pre-activate the amino acid.

  • In a separate flask, dissolve L-Phenylalanine methyl ester hydrochloride in DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Add the phenylalanine solution to the activated Fmoc-Ser(tBu)-OH solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Synthesis of Ser-Phe using HBTU

Materials:

  • Fmoc-Phe-Wang resin

  • 20% Piperidine in DMF

  • Fmoc-Ser(tBu)-OH (3.0 eq)

  • HBTU (2.9 eq)

  • DIPEA (6.0 eq)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling: In a separate vial, dissolve Fmoc-Ser(tBu)-OH and HBTU in DMF. Add DIPEA and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates completion. If the test is positive, a second coupling may be necessary.

  • Wash the resin thoroughly with DMF and DCM.

  • Final Deprotection and Cleavage: Treat the resin with 20% piperidine in DMF to remove the final Fmoc group. Wash thoroughly. Add the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the crude peptide by preparative HPLC.

Visualizations

experimental_workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis (SPPS) sol_start 1. Dissolve Fmoc-Ser(tBu)-OH & HATU sol_activate 2. Add DIPEA (Pre-activation) sol_start->sol_activate sol_couple 4. Mix and React (2-4 hours) sol_activate->sol_couple sol_amine 3. Prepare Phe-OMe solution sol_amine->sol_couple sol_workup 5. Work-up & Extraction sol_couple->sol_workup sol_purify 6. Purify (Chromatography) sol_workup->sol_purify sp_swell 1. Swell Resin (Fmoc-Phe-Wang) sp_deprotect 2. Fmoc Deprotection (Piperidine) sp_swell->sp_deprotect sp_couple 3. Couple Fmoc-Ser(tBu)-OH sp_deprotect->sp_couple sp_wash 4. Wash Resin sp_couple->sp_wash sp_final_deprotect 5. Final Deprotection sp_wash->sp_final_deprotect sp_cleave 6. Cleave from Resin & Deprotect side chains sp_final_deprotect->sp_cleave sp_purify 7. Purify (HPLC) sp_cleave->sp_purify

Caption: General workflows for solution-phase and solid-phase synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_coupling Is coupling complete? (Kaiser Test) start->check_coupling incomplete Incomplete Coupling check_coupling->incomplete No complete Coupling Complete check_coupling->complete Yes re_couple Action: - Double couple - Change reagent (e.g., to HATU) - Increase reaction time incomplete->re_couple check_side_reactions Analyze for side products (LC-MS) complete->check_side_reactions success Optimized Synthesis re_couple->success o_acylation O-acylation detected check_side_reactions->o_acylation Yes epimerization Epimerization detected check_side_reactions->epimerization Yes protect_ser Action: - Use Fmoc-Ser(tBu)-OH o_acylation->protect_ser optimize_epimerization Action: - Use low-racemization reagent (HATU) - Use weaker base (NMM) - Lower temperature epimerization->optimize_epimerization protect_ser->success optimize_epimerization->success

Caption: A logical workflow for troubleshooting low yield or impurity issues in this compound synthesis.

References

Strategies to prevent racemization during Serylphenylalanine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of serylphenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the process where the stereochemical integrity of either the serine or phenylalanine amino acid is lost during the peptide coupling reaction. This results in the formation of unwanted diastereomers (e.g., D-Ser-L-Phe, L-Ser-D-Phe, D-Ser-D-Phe) in addition to the desired L-Ser-L-Phe peptide. These impurities can be difficult to separate and may have different biological activities.

Q2: Why is serine particularly susceptible to racemization?

A2: Serine is prone to racemization due to the presence of the hydroxyl group on its side chain, which can participate in side reactions. Additionally, like other amino acids, the alpha-proton of serine can be abstracted under basic conditions, especially when the carboxylic acid is activated for coupling, leading to a loss of chirality.[1][2]

Q3: What are the primary factors influencing racemization during the synthesis of this compound?

A3: The main factors include the choice of coupling reagent, the type and amount of base used, the solvent, the reaction temperature, and the pre-activation time of the serine carboxylic acid.

Q4: Which coupling reagents are recommended to minimize racemization when coupling serine?

A4: For minimizing racemization during the coupling of a protected serine derivative like Fmoc-Ser(tBu)-OH, carbodiimide-based reagents used in conjunction with an additive are often recommended. The combination of N,N'-Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a classic and effective choice.[3][4] Uronium/aminium-based reagents like HBTU and HATU can also be used, but careful control of the base is crucial.[2][4]

Q5: How does the choice of base affect serine racemization?

A5: The base plays a critical role in racemization. Strong, sterically unhindered bases can increase the rate of alpha-proton abstraction, leading to higher levels of racemization. For sensitive couplings involving serine, it is often recommended to use a weaker or more sterically hindered base. For example, replacing a common base like N,N-diisopropylethylamine (DIPEA) with a more hindered one like 2,4,6-collidine has been suggested to reduce racemization.[2]

Troubleshooting Guides

Issue: High levels of diastereomeric impurities are detected after the synthesis of this compound.

This is a common problem indicating that significant racemization has occurred during the coupling step. Follow these steps to troubleshoot and resolve the issue.

Step 1: Analyze Your Coupling Reagent and Conditions

The choice of coupling reagent and the reaction conditions are the most likely source of racemization.

  • Recommended Action: If you are using a highly activating uronium reagent like HATU with a strong base like DIPEA, consider switching to a carbodiimide-based activation with an additive. A combination of DIC with HOBt or Oxyma is a well-established method for suppressing racemization.[3][4]

Step 2: Evaluate the Base Used in the Reaction

The base used to neutralize the amino acid salt and to facilitate the coupling reaction can significantly impact the level of racemization.

  • Recommended Action: If your protocol uses a strong, non-hindered base, switch to a more sterically hindered or a weaker base. For instance, substituting DIPEA with N-methylmorpholine (NMM) or 2,4,6-collidine can reduce the extent of racemization.[2][5] Also, ensure that you are using the minimum necessary amount of base.

Step 3: Examine the Solvent and Temperature

The reaction solvent and temperature can influence the rate of racemization.

  • Recommended Action: Less polar solvents can sometimes reduce racemization. While DMF is a common solvent for peptide synthesis, you could consider evaluating solvents like dichloromethane (DCM) or a mixture of DCM and DMF.[6][7] If the reaction is being performed at an elevated temperature (e.g., with microwave assistance), try reducing the temperature, as higher temperatures can accelerate racemization.

Step 4: Minimize Pre-activation Time

Prolonged pre-activation of the carboxylic acid before the addition of the amine component can lead to increased formation of the racemization-prone oxazolone intermediate.

  • Recommended Action: Add the coupling reagent to the protected serine derivative and then immediately add the phenylalanine component to the reaction mixture. Avoid lengthy pre-activation steps.

Data Presentation

The following tables summarize quantitative data on the impact of different coupling reagents and bases on the racemization of a protected serine derivative. This data can guide the selection of optimal conditions for this compound synthesis.

Table 1: Effect of Coupling Reagent on Racemization of Fmoc-L-Ser(tBu)-OH

Coupling ReagentBase% D-Isomer (Racemization)Reference
DIC/HOBtDIPEANot specified, but generally low[3][4]
DIC/OxymaDIPEANegligible[1]
HBTU/HOBtDIPEALow[4]
HATUNMMNegligible[1]
PyBOPDIPEALow[5]

Data is based on the coupling of Fmoc-L-Ser(tBu)-OH to another amino acid, which serves as a good model for this compound synthesis.

Experimental Protocols

Protocol: Solution-Phase Synthesis of Fmoc-Ser(tBu)-Phe-OMe with Minimized Racemization using DIC/HOBt

This protocol describes a solution-phase synthesis of the protected dipeptide Fmoc-Ser(tBu)-Phe-OMe, focusing on minimizing serine racemization.

Materials:

  • Fmoc-Ser(tBu)-OH

  • H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Phenylalanine Free Base:

    • Dissolve H-Phe-OMe·HCl (1.0 equivalent) in DCM.

    • Add DIPEA or NMM (1.1 equivalents) and stir for 15 minutes at room temperature.

  • Coupling Reaction:

    • In a separate flask, dissolve Fmoc-Ser(tBu)-OH (1.05 equivalents) and HOBt (1.1 equivalents) in a minimal amount of DMF and then dilute with DCM.

    • Add the solution of Fmoc-Ser(tBu)-OH and HOBt to the phenylalanine free base solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DIC (1.1 equivalents) dropwise to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DCU).

    • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude Fmoc-Ser(tBu)-Phe-OMe by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Assess the diastereomeric purity by chiral HPLC to determine the extent of racemization.

Mandatory Visualizations

racemization_pathways cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathways cluster_products Coupling Products Activated_Serine Activated Fmoc-Ser(tBu)-OH Oxazolone Oxazolone Intermediate Activated_Serine->Oxazolone Base-catalyzed cyclization Enolization Direct Enolization Activated_Serine->Enolization Base-catalyzed proton abstraction Desired_Dipeptide L-Ser-L-Phe Dipeptide Activated_Serine->Desired_Dipeptide Direct Coupling with H-Phe-OMe Racemized_Dipeptide D-Ser-L-Phe Dipeptide Oxazolone->Racemized_Dipeptide Coupling with H-Phe-OMe Enolization->Racemized_Dipeptide Coupling with H-Phe-OMe Fmoc-Ser(tBu)-OH Fmoc-Ser(tBu)-OH Fmoc-Ser(tBu)-OH->Activated_Serine Coupling Reagent H-Phe-OMe H-Phe-OMe H-Phe-OMe->Desired_Dipeptide H-Phe-OMe->Racemized_Dipeptide

Caption: Mechanisms of serine racemization during peptide coupling.

troubleshooting_workflow Start High Diastereomeric Impurity (Racemization) Step1 Step 1: Analyze Coupling Reagent Is it highly activating (e.g., HATU)? Start->Step1 Action1 Action: Switch to DIC/HOBt or DIC/Oxyma Step1->Action1 Yes Step2 Step 2: Evaluate Base Is it a strong, non-hindered base (e.g., DIPEA)? Step1->Step2 No Action1->Step2 Action2 Action: Switch to a hindered base (e.g., Collidine) or a weaker base (e.g., NMM) Step2->Action2 Yes Step3 Step 3: Check Solvent & Temperature Is the temperature elevated? Step2->Step3 No Action2->Step3 Action3 Action: Lower the reaction temperature. Consider alternative solvents (e.g., DCM). Step3->Action3 Yes Step4 Step 4: Review Pre-activation Time Is there a long pre-activation step? Step3->Step4 No Action3->Step4 Action4 Action: Minimize pre-activation time. Step4->Action4 Yes End Reduced Racemization Step4->End No Action4->End

Caption: Troubleshooting workflow for high racemization in this compound synthesis.

References

Technical Support Center: Serylphenylalanine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Serylphenylalanine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during in vitro assays.

Physicochemical Properties of this compound

This compound (Ser-Phe) is a dipeptide composed of serine and phenylalanine.[1] Understanding its fundamental properties is the first step in developing an effective dissolution strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₄[2][3]
Molecular Weight 252.27 g/mol [3]
Predicted Water Solubility 4.22 g/L[2]
Predicted LogP -2.2[2]
Predicted pKa (Strongest Acidic) 3.65[2]
Predicted pKa (Strongest Basic) 7.85[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a dipeptide consisting of the amino acids L-serine and L-phenylalanine joined by a peptide bond.[1][4] Like many peptides, its solubility in aqueous buffers used for in vitro assays can be limited. Achieving a stable, soluble preparation is critical for obtaining accurate and reproducible experimental results, as undissolved particles can interfere with assays and lead to incorrect concentration calculations.

Q2: What are the primary factors that influence the solubility of this compound?

Several factors can significantly impact the solubility of dipeptides like this compound:

  • pH: Solubility is generally lowest at the isoelectric point (pI), the pH at which the molecule has no net electrical charge. Adjusting the pH away from the pI can increase solubility.

  • Solvent: The choice of solvent is crucial. While water and aqueous buffers are preferred for biological assays, organic co-solvents like Dimethyl Sulfoxide (DMSO) are often necessary to dissolve hydrophobic peptides.

  • Temperature: Increasing the temperature can enhance the solubility of many compounds, although caution must be exercised to avoid degradation.[5][6]

  • Ionic Strength: The presence of salts in a solution can either increase or decrease peptide solubility through effects on activity coefficients and interactions with the peptide.

Q3: Is there experimental data on the solubility of this compound in common laboratory solvents?

CompoundWaterEthanolDMSO
L-Phenylalanine 26.9 g/L (at 25°C)[5]Insoluble to very slightly soluble[5][7]Insoluble[8]
L-Serine ~42 g/L (at 25°C)InsolubleData not readily available
This compound 4.22 g/L (Predicted)[2]Data not readily availableData not readily available

Note: The solubility of the dipeptide can differ significantly from its individual amino acid components.

Q4: How should I store this compound powder and its stock solutions?

  • Powder: Store the lyophilized powder desiccated at -20°C or -80°C.

  • Stock Solutions: Once dissolved, it is recommended to prepare single-use aliquots of your stock solution and store them at -80°C to prevent degradation from repeated freeze-thaw cycles. The stability in solution will depend on the solvent used.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for experimental use.

Q5: My this compound is not dissolving in water or my aqueous buffer (e.g., PBS). What should I do?

If this compound fails to dissolve in an aqueous medium, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Poor Aqueous Solubility start Start: this compound powder step1 Attempt to dissolve in sterile water or desired aqueous buffer (e.g., PBS pH 7.4) start->step1 check1 Is the solution clear? step1->check1 step2 Gently warm the solution (e.g., to 37°C) and/or sonicate briefly. Caution: Avoid excessive heat. check1->step2 No end_success Success: Solution is ready for use or dilution check1->end_success Yes check2 Is the solution clear? step2->check2 step3 Adjust pH slightly away from the isoelectric point (pI). For acidic peptides, add dilute base (e.g., NH4OH). For basic peptides, add dilute acid (e.g., Acetic Acid). check2->step3 No check2->end_success Yes check3 Is the solution clear? step3->check3 step4 Use an organic solvent. Prepare a concentrated stock in 100% DMSO. See Protocol 1. check3->step4 No check3->end_success Yes step4->end_success end_fail Consult further resources or consider peptide modification

A step-by-step workflow for troubleshooting solubility issues.

Q6: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. How can I fix this?

This is a common issue when diluting a concentrated organic stock into an aqueous medium. The compound crashes out because its solubility limit in the final mixed solvent is exceeded.

Solutions:

  • Lower the Final Concentration: The simplest solution is to use a lower final concentration of this compound in your assay.

  • Decrease the Stock Concentration: Prepare a less concentrated DMSO stock solution. This will require adding a larger volume to your assay, so ensure the final DMSO concentration remains compatible with your cells (typically ≤ 0.5%).

  • Use an Intermediate Dilution Step: Instead of adding the DMSO stock directly to your final buffer volume, perform an intermediate dilution in a smaller volume of buffer or into media containing serum, which can sometimes help stabilize the compound.

  • Slow Addition with Vortexing: Add the DMSO stock solution drop-wise to the aqueous buffer while continuously and vigorously vortexing. This rapid dispersion can sometimes prevent localized high concentrations that lead to precipitation.

Q7: I see a precipitate in my cell culture medium after adding this compound. What could be the cause?

Precipitation in cell culture media can be complex. Besides the solubility issues described above, other factors include:

  • Interaction with Media Components: The dipeptide may interact with salts (e.g., phosphates, calcium), proteins (especially in serum), or other components in the complex medium, leading to the formation of an insoluble complex.

  • pH Shifts: The addition of the this compound solution may have altered the pH of the medium, pushing it towards the compound's isoelectric point where it is least soluble.

  • Temperature Changes: Moving media from a warm incubator to a cooler biosafety cabinet can cause less soluble components to precipitate.

Troubleshooting Steps:

  • Filter Sterilize: After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any micro-precipitates before adding it to your cells.

  • Test in Serum-Free Media: To determine if serum proteins are the cause, test the solubility in serum-free media first. If it remains soluble, consider a brief treatment of cells in serum-free conditions if your experimental design allows.

  • Check Final pH: Ensure the final pH of your culture medium is within the optimal range for both your cells and this compound solubility after the addition of your compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 252.27 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass needed:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L × 0.001 L × 252.27 g/mol × 1000 mg/g = 25.23 mg

  • Weighing: Accurately weigh out 25.23 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile DMSO to the tube.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

G cluster_workflow Workflow: Preparing a DMSO Stock Solution calculate 1. Calculate Mass (e.g., 25.23 mg for 1 mL of 100 mM) weigh 2. Weigh Powder Accurately weigh this compound calculate->weigh add_solvent 3. Add Solvent Add 1.0 mL of sterile DMSO weigh->add_solvent mix 4. Mix Thoroughly Vortex until completely dissolved add_solvent->mix check Is solution clear? mix->check aliquot 5. Aliquot Prepare single-use volumes check->aliquot Yes troubleshoot Gentle warming or sonication check->troubleshoot No store 6. Store Store at -80°C aliquot->store troubleshoot->mix

Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of a Working Solution for a Cell-Based Assay

This protocol details the dilution of the 100 mM DMSO stock solution into cell culture medium to achieve a final concentration of 100 µM.

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Calculate Dilution: A 1:1000 dilution is required to go from 100 mM to 100 µM. For every 1 mL of final working solution, you will need 1 µL of the stock solution.

  • Dilution Step:

    • Pipette 999 µL of pre-warmed cell culture medium into a sterile tube.

    • To ensure the final DMSO concentration is well-tolerated by most cell lines (0.1% in this case), add 1 µL of the 100 mM stock solution to the medium.

  • Mixing: Mix immediately and thoroughly by gently vortexing or by pipetting up and down several times. Crucially, add the stock solution to the medium, not the other way around, and mix rapidly to prevent precipitation.

  • Application: The 100 µM working solution is now ready to be added to your cell culture plates.

Signaling Pathways in In Vitro Assays

While specific signaling pathways directly activated or inhibited by this compound are not well-documented, in vitro assays using such compounds often investigate their effects on major cellular signaling networks. A stable and soluble compound is essential for accurately probing these pathways. Below is a conceptual overview of key pathways frequently studied.

G cluster_pathways Overview of Common Cellular Signaling Pathways in Drug Discovery extracellular Extracellular Signal (e.g., Growth Factor, Mitogen) receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf (MAP3K) ras->raf mek MEK (MAP2K) raf->mek erk ERK (MAPK) mek->erk mapk_response Proliferation, Differentiation erk->mapk_response akt Akt pi3k->akt mtor mTORC1 akt->mtor mtor_response Cell Growth, Protein Synthesis mtor->mtor_response gpcr GPCR ac Adenylyl Cyclase gpcr->ac camp cAMP ac->camp pka PKA camp->pka pka_response Metabolism, Gene Expression pka->pka_response hormone Hormone hormone->gpcr

Key signaling pathways often studied in cell-based assays.

References

Overcoming challenges in the large-scale synthesis of Serylphenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale synthesis of Serylphenylalanine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on a large scale.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Coupling Reaction: Steric hindrance or insufficient activation of the carboxylic acid group. 2. Side Reactions: Formation of by-products such as N-acylurea when using carbodiimide reagents without an additive. 3. Premature Deprotection: Loss of protecting groups on the starting materials or the dipeptide product during the reaction. 4. Product Loss During Work-up/Purification: Suboptimal extraction or crystallization conditions.1. Optimize Coupling Strategy: - Increase the equivalents of the coupling reagent and the activated amino acid. - Switch to a more efficient coupling reagent like HATU or COMU, especially for sterically hindered couplings.[1][2] - Add a racemization suppressor like HOBt or Oxyma Pure.[1][3] 2. Control Reaction Conditions: - Maintain an optimal reaction temperature, as higher temperatures can promote side reactions. - Ensure efficient stirring to prevent localized high concentrations of reagents. 3. Select Robust Protecting Groups: - Utilize orthogonal protecting groups that are stable under the coupling conditions.[4][5] For example, use Fmoc for the N-terminus and a tert-butyl-based group for the serine side chain if the final deprotection is acid-catalyzed. 4. Optimize Isolation Protocol: - Perform a thorough extraction with an appropriate solvent system. - Develop a robust crystallization procedure by screening different solvent/anti-solvent systems.
High Levels of Impurities 1. Racemization: Loss of stereochemical integrity at the α-carbon of either amino acid during activation and coupling.[6][7] 2. Unreacted Starting Materials: Incomplete reaction leading to the presence of protected serine and phenylalanine. 3. By-products from Coupling Reagents: For example, dicyclohexylurea (DCU) from DCC can be difficult to remove if it precipitates in the product.[3] 4. Side Chain Reactions: The hydroxyl group of serine can undergo side reactions if not properly protected.1. Minimize Racemization: - Use coupling additives like HOBt or HOAt.[7] - Employ coupling reagents known for low racemization, such as COMU or PyOxim.[1][2] - Maintain a low reaction temperature. 2. Drive Reaction to Completion: - Use a slight excess of the acylating agent (the activated serine derivative). - Monitor the reaction progress using techniques like HPLC or TLC. 3. Choose Appropriate Reagents and Purification: - If using carbodiimides, opt for DIC over DCC in solution-phase synthesis as the urea by-product is more soluble and easier to remove.[3] - Develop a multi-step purification process, potentially involving chromatography followed by crystallization. 4. Ensure Proper Side Chain Protection: - Use a stable protecting group for the serine hydroxyl group, such as a tert-butyl (tBu) or benzyl (Bzl) ether, depending on the overall protection strategy.[8]
Difficulties in Purification 1. Amorphous or Oily Product: The final product does not crystallize easily. 2. Poor Solubility: The product has limited solubility in common recrystallization solvents. 3. Co-elution of Impurities: Impurities have similar polarity to the product, making chromatographic separation challenging.1. Induce Crystallization: - Screen a wide range of solvent systems. - Attempt seeding with a small amount of crystalline material. - Consider converting the product to a salt to facilitate crystallization. 2. Optimize Chromatography: - Screen different stationary and mobile phases for flash chromatography or preparative HPLC. - Employ orthogonal purification techniques if one method is insufficient. 3. Chemical Treatment: - If the impurity is a known by-product, consider a chemical treatment to convert it into a more easily separable compound.

Frequently Asked Questions (FAQs)

Q1: Which protecting group strategy is recommended for the large-scale synthesis of this compound?

A1: An orthogonal protecting group strategy is crucial for a successful large-scale synthesis.[4][5] A common and effective approach is the use of an Fmoc (9-fluorenylmethyloxycarbonyl) group for the N-terminus of serine and a tert-butyl (tBu) ether for the serine side-chain hydroxyl group.[8] The carboxylic acid of phenylalanine can be protected as a methyl or ethyl ester. This strategy allows for the selective deprotection of the Fmoc group under mild basic conditions to reveal the amine for coupling, while the tBu and ester groups remain intact.[8] The final deprotection of the tBu and ester groups can be achieved simultaneously under acidic conditions.

Q2: What are the most effective coupling reagents to minimize racemization in this compound synthesis?

A2: To minimize racemization, it is advisable to use aminium/uronium or phosphonium salt-based coupling reagents in combination with an additive.[1][2] Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly recommended as they react quickly and are known to suppress epimerization.[1][3] The addition of Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive is also highly effective at preventing racemization.[7] While carbodiimides like DCC and DIC are cost-effective, they are more prone to causing racemization unless used with an additive like HOBt (1-Hydroxybenzotriazole).[3]

Q3: How can I monitor the progress of the coupling reaction on a large scale?

A3: Monitoring the reaction is critical to ensure it goes to completion and to avoid unnecessary extensions of reaction time which can lead to side reactions. On a large scale, taking small, representative samples for analysis by High-Performance Liquid Chromatography (HPLC) is the most reliable method. HPLC can be used to quantify the disappearance of the starting materials (the protected serine and phenylalanine derivatives) and the appearance of the protected dipeptide product. Thin-Layer Chromatography (TLC) can also be used as a quicker, more qualitative method for in-process checks.

Q4: What are the key considerations for the purification of this compound at an industrial scale?

A4: For large-scale purification, the primary goal is to develop a robust, scalable, and cost-effective method.[9][10] Crystallization is often the preferred method for final purification as it is typically more economical than chromatography on a large scale.[11] Key considerations include:

  • Solvent Selection: A thorough screening of solvents and solvent mixtures is necessary to find conditions that provide good recovery of the product with high purity.

  • Impurity Profile: Understanding the impurity profile from the synthesis is crucial for designing an effective purification strategy. Some impurities may be removed by simple washes or extractions prior to the final crystallization.

  • Chromatography: If crystallization does not provide the desired purity, flash chromatography with a suitable stationary phase (e.g., silica gel) or preparative reverse-phase HPLC may be necessary.[12] However, the cost and solvent consumption of large-scale chromatography should be carefully evaluated.

Experimental Protocols

General Protocol for this compound Synthesis (Fmoc/tBu Strategy)

This protocol outlines a general solution-phase synthesis.

  • Activation of Fmoc-Ser(tBu)-OH:

    • Dissolve Fmoc-Ser(tBu)-OH (1 equivalent) and a coupling additive such as HOBt or Oxyma Pure (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add the coupling reagent (e.g., DIC, 1.1 equivalents) dropwise to the solution.

    • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the activated ester.

  • Coupling Reaction:

    • In a separate reactor, dissolve H-Phe-OR (where R is a protecting group like methyl or ethyl) (1 equivalent) in the same solvent.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Slowly add the pre-activated Fmoc-Ser(tBu)-OH solution to the phenylalanine solution, maintaining the temperature at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC or TLC, typically 4-12 hours).

  • Work-up and Isolation of Protected Dipeptide:

    • Filter off any precipitated by-products (e.g., DCU if DCC is used).

    • Quench the reaction with a weak acid (e.g., saturated ammonium chloride solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid, a mild base (e.g., saturated sodium bicarbonate solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude protected dipeptide by crystallization or flash chromatography.

  • Deprotection:

    • Fmoc Removal (if desired as an intermediate step): Dissolve the protected dipeptide in a solution of 20% piperidine in DMF. Stir at room temperature for 1-2 hours. Evaporate the solvent and purify to obtain H-Ser(tBu)-Phe-OR.

    • Final Deprotection (tBu and Ester Removal): Treat the protected dipeptide with a strong acid, such as a mixture of Trifluoroacetic Acid (TFA), water, and a scavenger like triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/H₂O/TIS). Stir at room temperature for 2-4 hours. Remove the TFA under reduced pressure and precipitate the crude this compound by adding cold diethyl ether.

  • Final Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by preparative HPLC.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of This compound incomplete_coupling Incomplete Coupling? start->incomplete_coupling side_reactions Significant Side Reactions? start->side_reactions product_loss Product Loss During Work-up/Purification? start->product_loss optimize_reagents Optimize Coupling Reagents (e.g., HATU, COMU) incomplete_coupling->optimize_reagents Yes increase_equivalents Increase Equivalents of Activated Amino Acid incomplete_coupling->increase_equivalents Yes check_temp Control Reaction Temperature side_reactions->check_temp Yes optimize_purification Optimize Extraction & Crystallization Conditions product_loss->optimize_purification Yes

Caption: Troubleshooting workflow for addressing low product yield.

Decision Pathway for Coupling Reagent Selection

coupling_reagent_selection start Select Coupling Reagent racemization_concern High Concern for Racemization? Yes No start->racemization_concern aminium_phosphonium Use Aminium/Phosphonium Reagents (HATU, HBTU, COMU, PyBOP) + Additive (Oxyma, HOAt) racemization_concern:yes->aminium_phosphonium cost_concern Cost is a Primary Constraint? Yes No racemization_concern:no->cost_concern final_choice_high_perf Final Choice: HATU, COMU aminium_phosphonium->final_choice_high_perf carbodiimide Consider Carbodiimides (DCC, DIC) + Additive (HOBt) final_choice_cost_eff Final Choice: DIC + HOBt carbodiimide->final_choice_cost_eff cost_concern:no->aminium_phosphonium cost_concern:yes->carbodiimide

Caption: Decision tree for selecting an appropriate coupling reagent.

References

Technical Support Center: Optimizing Enzymatic Resolution for Enantiopure Serylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the enzymatic kinetic resolution of Serylphenylalanine (Ser-Phe) derivatives, a critical step in the synthesis of enantiomerically pure peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic resolution of racemic Ser-Phe derivatives.

Issue 1: Low or No Enzyme Activity / Slow Reaction Rate

Question: My enzymatic resolution of DL-Serylphenylalanine is proceeding very slowly or not at all. What are the potential causes and how can I fix this?

Answer: Low or no conversion is a common issue that can often be resolved by systematically evaluating several key reaction parameters.

Potential Causes & Suggested Solutions:

  • Suboptimal pH: The enzyme's catalytic activity is highly dependent on the pH of the reaction medium. An incorrect pH can lead to low activity or even irreversible denaturation.[1][2]

    • Solution: Determine the optimal pH for your specific enzyme (e.g., lipase, protease) by performing the reaction across a range of pH values. Most lipases show optimal activity in the pH range of 6-8, while proteases like subtilisin or thermolysin can have optima in the neutral to slightly alkaline range (pH 7-9).[1][3] Use appropriate buffer systems for the desired pH range (e.g., phosphate buffer for pH 6.0-7.5, Tris-HCl for pH 7.5-9.0).[4]

  • Suboptimal Temperature: Temperature significantly affects reaction kinetics.[5][6]

    • Solution: Optimize the reaction temperature by testing a range (e.g., 25°C to 50°C). While higher temperatures can increase the reaction rate, excessively high temperatures can cause enzyme denaturation and loss of activity.[1][5][6] For many common enzymes like lipases, a temperature of 30-45°C is a good starting point.[1]

  • Enzyme Denaturation/Inactivity: Improper storage or handling can lead to a loss of the enzyme's three-dimensional structure and function.[1][2]

    • Solution: Ensure enzymes are stored at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles.[7] It is also advisable to perform a standard activity assay on your enzyme batch to confirm its viability.

  • Presence of Inhibitors: The reaction mixture may contain compounds that inhibit enzyme activity.

    • Solution: Review your substrate and buffer components for known inhibitors. For example, some metal ions or organic solvents can inhibit proteases or lipases.[8] Consider purifying the substrate or using a different buffer system.

  • Insufficient Enzyme Concentration: The amount of enzyme may be the limiting factor for the reaction rate.[2]

    • Solution: Incrementally increase the enzyme loading in the reaction. However, be mindful that this can increase costs and may not be the most efficient solution if other parameters are not optimized.[9]

Issue 2: Low Enantioselectivity (Low Enantiomeric Excess - ee%)

Question: The conversion in my reaction is acceptable, but the enantiomeric excess (ee%) of my desired product (or remaining substrate) is too low. How can I improve enantioselectivity?

Answer: Achieving high enantioselectivity is the primary goal of kinetic resolution. Several factors can be tuned to enhance the enzyme's ability to discriminate between the two enantiomers.

Potential Causes & Suggested Solutions:

  • Reaction Overtaken 50% Conversion: In a classic kinetic resolution, the maximum yield for a single enantiomer is 50%.[10] Allowing the reaction to proceed significantly beyond 50% conversion will inherently decrease the enantiomeric excess of the product and the remaining substrate.[11]

    • Solution: Monitor the reaction progress over time and stop the reaction at or near 50% conversion to achieve the highest possible ee%.

  • Suboptimal Reaction Conditions: Temperature and the choice of solvent can significantly impact the enzyme's enantioselectivity.

    • Solution 1 (Temperature): Lowering the reaction temperature can often improve enantioselectivity, as it can amplify the small energy differences in the transition states for the two enantiomers.[1] This often comes at the cost of a slower reaction rate.

    • Solution 2 (Solvent): For reactions in organic media, the solvent choice is critical. Screen different organic solvents (e.g., hexane, toluene, tert-butanol, acetonitrile) as the reaction medium can influence the enzyme's conformation and, consequently, its selectivity.[1]

  • Incorrect Enzyme Choice: The selected enzyme may not possess high stereoselectivity for the this compound derivative you are using.

    • Solution: Screen a variety of commercially available enzymes. Lipases (e.g., from Candida antarctica B - Novozym 435, Pseudomonas cepacia) and proteases (e.g., Subtilisin, Thermolysin, Chymotrypsin) are excellent candidates for dipeptide resolution.[12][13][14]

  • Substrate Modification: The nature of the protecting groups on the amino (N-terminus) or carboxyl (C-terminus) groups of Ser-Phe can influence how the substrate fits into the enzyme's active site.

    • Solution: Experiment with different ester groups (e.g., methyl, ethyl, benzyl) at the C-terminus for lipase-catalyzed hydrolysis or different acyl groups (e.g., Acetyl, Benzyloxycarbonyl (Z)) at the N-terminus for protease-catalyzed synthesis/hydrolysis.

Issue 3: Substrate Inhibition

Question: My reaction rate is decreasing significantly at higher substrate concentrations. What is happening?

Answer: This phenomenon is likely substrate inhibition, where at high concentrations, the substrate itself binds to the enzyme in a non-productive manner, impeding the catalytic cycle.[15][16] This is a common deviation from standard Michaelis-Menten kinetics.[15]

Potential Causes & Suggested Solutions:

  • Formation of an Unproductive Complex: Two or more substrate molecules may bind to the active site or an allosteric site, preventing the proper formation of the enzyme-substrate complex required for catalysis.[15][16] In some cases, a substrate molecule can bind to the enzyme-product complex, blocking the release of the product.[15][17]

    • Solution 1 (Lower Substrate Concentration): The most straightforward solution is to run the reaction at a lower substrate concentration, below the threshold where inhibition becomes significant.

    • Solution 2 (Fed-Batch Approach): Instead of adding all the substrate at the beginning, add it incrementally over time (a fed-batch strategy). This maintains a low, optimal substrate concentration in the reaction vessel, preventing the inhibitory effects seen at high concentrations.

Data Presentation: Enzyme Selection

The selection of the enzyme is paramount for successful resolution. The following table summarizes typical enzymes used for resolving amino acid and peptide derivatives, which can serve as a starting point for this compound.

Enzyme TypeCommon ExamplesTypical Substrate FormOptimal pH RangeOptimal Temp. Range (°C)
Lipases Candida antarctica Lipase B (CALB, Novozym 435)N-protected dipeptide esters6.0 - 8.030 - 60
Pseudomonas cepacia Lipase (Amano PS)N-protected dipeptide esters6.0 - 8.030 - 50
Rhizopus LipaseN-protected dipeptide esters5.0 - 7.030 - 45
Proteases SubtilisinN-acyl amino acid/dipeptide esters7.0 - 9.030 - 50
α-ChymotrypsinN-acyl aromatic amino acid/dipeptide esters7.5 - 8.525 - 40
ThermolysinN-protected dipeptide synthesis7.0 - 8.540 - 60
Acylases Porcine Kidney Acylase IN-acetyl amino acids7.0 - 8.037 - 50

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of N-Acyl-DL-Ser-Phe Methyl Ester

This protocol describes a typical lipase-catalyzed hydrolysis where the L-ester is selectively hydrolyzed to the L-acid, leaving the D-ester unreacted.

  • Substrate Preparation: Dissolve the racemic N-Acyl-DL-Serylphenylalanine methyl ester in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5) containing a small amount of a co-solvent (e.g., 10-20% DMSO or acetonitrile) to ensure solubility. A typical substrate concentration is 10-50 mM.[1]

  • Enzyme Addition: Add the selected lipase (e.g., Novozym 435, 10-50 mg/mL) to the substrate solution.

  • Reaction: Incubate the mixture in a shaker at the optimal temperature (e.g., 40°C).

  • Monitoring: Periodically withdraw small aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquot (e.g., by adding acid or a water-miscible organic solvent like acetonitrile). Analyze the sample by chiral HPLC to determine the conversion rate and the enantiomeric excess of the product (N-Acyl-L-Ser-Phe) and the remaining substrate (N-Acyl-D-Ser-Phe-OMe).

  • Termination: When the conversion reaches approximately 50%, terminate the entire reaction by filtering off the immobilized enzyme. If using a soluble enzyme, denature it by adding acid (e.g., 2M HCl) to lower the pH significantly.[1]

  • Product Isolation:

    • Adjust the pH of the reaction mixture to ~2.0 with HCl.

    • Extract the unreacted D-ester with an organic solvent (e.g., ethyl acetate).

    • Adjust the pH of the aqueous layer to the isoelectric point of the L-acid product to facilitate its precipitation or perform further extraction/purification.

G Workflow for Enzymatic Resolution of Ser-Phe Ester sub Racemic Substrate (N-Acyl-DL-Ser-Phe-OMe) reac Enzymatic Reaction (Lipase, Buffer, Temp) sub->reac mon Monitoring (Chiral HPLC) reac->mon mon->reac c < 50% term Reaction Termination (at ~50% conversion) mon->term c ≈ 50%? sep Separation/Extraction term->sep prod_S Unreacted Substrate (Enantiopure D-Ester) sep->prod_S prod_P Product (Enantiopure L-Acid) sep->prod_P

Caption: General experimental workflow for lipase-catalyzed kinetic resolution.

Protocol 2: pH Optimization Assay

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., 0.5 pH unit increments from 6.0 to 9.0).[4][18]

  • Reaction Setup: Set up multiple parallel reactions. Each reaction vial should contain the same concentration of substrate and enzyme but use a different buffer from the series prepared in step 1.

  • Incubation: Incubate all reactions under identical conditions (temperature, agitation).

  • Analysis: After a fixed period (e.g., 2-4 hours), terminate the reactions and analyze the conversion rate for each pH value using HPLC.

  • Determination: Plot the reaction rate (or conversion) against pH to identify the optimal pH at which the enzyme exhibits the highest activity.

G Troubleshooting Logic for Low Enantioselectivity (ee%) start Low ee% Observed q_conv Is conversion > 50%? start->q_conv a_conv_yes Stop reaction earlier. Monitor time course. q_conv->a_conv_yes Yes q_enzyme Is enzyme optimal? q_conv->q_enzyme No (c≈50%) a_enzyme_no Screen different enzymes (e.g., other lipases, proteases). q_enzyme->a_enzyme_no No q_cond Are conditions optimal? q_enzyme->q_cond Yes a_cond_no Optimize T & Solvent. Lowering T often improves ee%. q_cond->a_cond_no No end High ee% Achieved q_cond->end Yes

Caption: Decision-making flowchart for troubleshooting low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: Which type of enzyme should I choose for my this compound resolution? A1: The choice depends on your starting material. If you have a racemic N-protected Ser-Phe ester, a lipase is an excellent choice to selectively hydrolyze one enantiomer.[12] If you are starting with an N-protected amino acid and a C-protected amino acid ester and want to synthesize the dipeptide enantioselectively, a protease like thermolysin can be used. Alternatively, proteases like chymotrypsin or subtilisin can be used for the selective hydrolysis of N-acyl dipeptide esters.[19] Screening a panel of different enzymes is the most effective strategy.[11]

Q2: Can I use whole cells instead of a purified enzyme? A2: Yes, using whole-cell biocatalysts can be a cost-effective alternative as it eliminates the need for enzyme purification.[1] However, you may encounter lower specific activity, and side reactions from other enzymes in the cell can occur. Optimization of reaction conditions for whole cells, including cell permeabilization, may be necessary.

Q3: My enzyme is sold by activity units (U). How much should I use? A3: The amount of enzyme needed depends on your desired reaction time and scale. A good starting point is to use an enzyme concentration that gives a reasonable reaction rate for monitoring (e.g., 20-40% conversion in 4-8 hours). You can calculate the required units based on the specific activity provided by the manufacturer (e.g., U/mg) and your substrate amount. It is always recommended to optimize the enzyme loading for cost-effectiveness.

Q4: The enantiomeric ratio (E) is mentioned in the literature. What is it and how is it relevant? A4: The Enantiomeric Ratio (E) is a measure of an enzyme's enantioselectivity. It quantifies how much faster the enzyme converts the preferred enantiomer compared to the slower-reacting one.[20] A higher E-value indicates better selectivity. For a resolution to be practically useful, an E-value greater than 20 is generally considered acceptable, while values over 100 are excellent.[11] The E-value is related to the enantiomeric excess of the substrate (eeS) and product (eeP) at a given conversion (c), allowing you to predict the outcome of the resolution.[20]

Q5: How can I separate the final product from the unreacted substrate? A5: Separation is typically straightforward due to the chemical differences created by the enzymatic reaction. For example, in the hydrolysis of an ester, you will end up with a carboxylic acid (the product) and an ester (the unreacted substrate). A simple acid-base extraction is very effective: at low pH, the carboxylic acid is protonated and can be separated from the ester, or at high pH, it becomes a salt and remains in the aqueous phase while the neutral ester can be extracted with an organic solvent.

References

Technical Support Center: Enhancing the Stability of Serylphenylalanine (Ser-Phe) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of the dipeptide Serylphenylalanine (Ser-Phe) in solution during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Problem Potential Cause Recommended Solution
Loss of Ser-Phe concentration over time in solution. Hydrolysis of the peptide bond: Ser-Phe is susceptible to hydrolysis, which is the cleavage of the peptide bond by water. This process can be accelerated by non-optimal pH and elevated temperatures.[1]- Optimize pH: Adjust the pH of the solution to a range where peptide hydrolysis is minimized. For many peptides, a slightly acidic pH (e.g., pH 4-6) is optimal.[1] - Control Temperature: Store stock solutions and experimental samples at recommended low temperatures (2-8°C or frozen at -20°C to -80°C for long-term storage).[2] Avoid repeated freeze-thaw cycles.
Oxidation: The amino acid residues, particularly Phenylalanine, can be susceptible to oxidation, leading to degradation.- Use Antioxidants: Consider the addition of antioxidants such as ascorbic acid or methionine to the formulation.[1] - Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Precipitation or aggregation of Ser-Phe in solution. Poor solubility at a given pH or concentration: The solubility of peptides is often pH-dependent. At its isoelectric point (pI), a peptide has a net neutral charge and minimum solubility.- Adjust pH: Move the pH of the solution away from the theoretical pI of Ser-Phe. - Modify Concentration: Work with lower concentrations of the dipeptide if solubility is a persistent issue.
Formation of insoluble aggregates: Peptides can self-associate to form larger, insoluble aggregates, a process that can be influenced by temperature, pH, and ionic strength.- Incorporate Stabilizing Excipients: Sugars (e.g., trehalose, sucrose) or polyols (e.g., mannitol) can help stabilize the native conformation of the peptide and prevent aggregation.[1]
Inconsistent results in analytical assays (e.g., HPLC). Degradation during sample preparation or analysis: The conditions of the analytical method itself (e.g., mobile phase pH, column temperature) might be contributing to the degradation of Ser-Phe.- Optimize HPLC Method: Ensure the mobile phase pH is compatible with Ser-Phe stability. Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of samples waiting for injection.[3][4][5]
Adsorption to surfaces: Peptides can adsorb to glass or plastic surfaces of vials and labware, leading to a decrease in the effective concentration in solution.- Use appropriate vials: Consider using low-adsorption vials (e.g., polypropylene or silanized glass). - Include Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Polysorbate 80) can help reduce adsorption.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound in aqueous solution?

The most common degradation pathway for peptides like this compound in aqueous solution is hydrolysis of the peptide bond, leading to the formation of the individual amino acids, Serine and Phenylalanine.[1] The rate of hydrolysis is significantly influenced by pH and temperature.[1][6] Other potential degradation pathways include oxidation.

2. What is the optimal pH for storing this compound solutions?

While the optimal pH for Ser-Phe has not been definitively published, for many peptides, a slightly acidic pH range of 4-6 is often found to be the most stable region, minimizing both acid- and base-catalyzed hydrolysis.[1] It is recommended to perform a pH stability profile study to determine the optimal pH for your specific application and formulation.

3. How should I store my this compound stock solutions?

For short-term storage (days to weeks), it is recommended to store this compound solutions at 2-8°C.[2] For long-term storage, solutions should be aliquoted and frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Lyophilized (freeze-dried) powder is the most stable form for long-term storage.[7][8]

4. Can I use buffers to stabilize my this compound solution?

Yes, using a buffer system is crucial for maintaining a stable pH. Common buffers used in peptide formulations include citrate and phosphate buffers.[1] However, it is important to ensure that the chosen buffer components do not catalyze the degradation of the dipeptide.

5. What are some common excipients that can be used to enhance the stability of this compound?

Several types of excipients can be used to improve the stability of peptide solutions:

  • Cryoprotectants/Lyoprotectants: For frozen or lyophilized formulations, sugars like sucrose or trehalose, and polyols like mannitol, can protect the peptide during the freezing and drying processes.[1][9]

  • Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid or methionine can be included.[1]

  • Bulking agents: In lyophilized formulations, agents like mannitol or glycine are used to ensure good cake formation.

Experimental Protocols

Protocol for a pH Stability Study of this compound

This protocol outlines a general procedure to determine the optimal pH for this compound stability in an aqueous solution.

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 8, and 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Preparation of Ser-Phe Solutions: Dissolve a known concentration of this compound in each of the prepared buffers. A typical starting concentration might be 1 mg/mL.

  • Incubation: Aliquot the solutions into appropriate vials and incubate them at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation. Include a control set stored at a low temperature (e.g., 4°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining percentage of intact this compound.

  • Data Analysis: Plot the percentage of intact Ser-Phe against time for each pH. The pH at which the degradation rate is the slowest is the optimal pH for stability under those conditions.

Stability-Indicating HPLC Method for this compound

This method is a starting point and may require optimization for specific applications.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Autosampler Temp. 4°C
Detection UV at 214 nm and 254 nm
Injection Volume 10 µL

Visualizations

Degradation Pathway of this compound SerPhe This compound (Ser-Phe) Hydrolysis Hydrolysis (Peptide Bond Cleavage) SerPhe->Hydrolysis H₂O, pH, Temp Oxidation Oxidation SerPhe->Oxidation O₂, Light, Metal Ions Ser Serine Hydrolysis->Ser Phe Phenylalanine Hydrolysis->Phe OxidizedProducts Oxidized Variants Oxidation->OxidizedProducts DegradationProducts Degradation Products Ser->DegradationProducts Phe->DegradationProducts OxidizedProducts->DegradationProducts

Caption: Degradation pathways of this compound.

Experimental Workflow for a Ser-Phe Stability Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation BufferPrep Prepare Buffers (Varying pH) SolutionPrep Dissolve Ser-Phe in Buffers BufferPrep->SolutionPrep Incubate Incubate at Controlled Temperature (e.g., 40°C) SolutionPrep->Incubate Sampling Sample at Time Points (0, 24, 48, 72h) Incubate->Sampling HPLC Analyze by Stability-Indicating HPLC Method Sampling->HPLC DataAnalysis Plot % Intact Ser-Phe vs. Time HPLC->DataAnalysis Conclusion Determine Optimal Stability Conditions DataAnalysis->Conclusion

Caption: Workflow for a this compound stability study.

Troubleshooting Ser-Phe Instability start Instability Observed (Degradation/Precipitation) check_ph Is pH Optimized? start->check_ph check_temp Is Temperature Controlled? check_ph->check_temp Yes adjust_ph Adjust pH to 4-6 check_ph->adjust_ph No check_oxidation Is Oxidation a Factor? check_temp->check_oxidation Yes control_temp Store at 2-8°C or Frozen check_temp->control_temp No solution_stable Solution Stabilized check_oxidation->solution_stable No add_antioxidant Add Antioxidant / Use Inert Gas check_oxidation->add_antioxidant Yes adjust_ph->check_temp control_temp->check_oxidation add_antioxidant->solution_stable

Caption: Troubleshooting decision tree for Ser-Phe instability.

References

Technical Support Center: Accurate Quantification of Serylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Serylphenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the quantification of this compound?

A1: The most common and robust method for the quantification of this compound, like other dipeptides, in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from other components in complex samples like plasma or serum.

Q2: Is derivatization required for this compound analysis?

A2: Not necessarily. While derivatization is a technique used to improve the chromatographic properties and detection sensitivity of amino acids and peptides, it may not be required for a dipeptide like this compound, especially when using a sensitive technique like LC-MS/MS.[2][3][4] Direct analysis is often preferred to simplify sample preparation and avoid potential variability from the derivatization reaction.

Q3: What type of internal standard is recommended for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ¹⁵N). A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement. If a SIL version is not available, a close structural analog can be used, but it may not compensate for matrix effects as effectively.

Q4: How should I prepare my biological samples for this compound analysis?

A4: Sample preparation for this compound typically involves protein precipitation to remove larger molecules. This can be achieved by adding a solvent like acetonitrile or methanol to the plasma or serum sample, followed by centrifugation. The resulting supernatant, which contains the this compound, can then be injected into the LC-MS/MS system. For more complex matrices, solid-phase extraction (SPE) may be necessary to further clean up the sample.

Q5: What are the key validation parameters for a this compound quantification method?

A5: A bioanalytical method for this compound should be validated for selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and stability.[5][6][7][8][9] Regulatory agencies like the FDA provide detailed guidance on the acceptance criteria for these parameters.

Troubleshooting Guides

Problem 1: Low or No Signal for this compound
Possible CauseTroubleshooting Step
Analyte Degradation Ensure proper sample handling and storage. This compound may be susceptible to enzymatic degradation in biological samples. Store samples at -80°C and consider adding protease inhibitors. Perform stability studies to assess analyte stability under different conditions.
Inefficient Extraction Optimize the sample preparation method. For protein precipitation, ensure the correct ratio of solvent to sample is used. For SPE, evaluate different sorbents and elution solvents.
Poor Ionization Adjust the mobile phase pH and organic content to promote ionization. For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used. Optimize the mass spectrometer's source parameters (e.g., spray voltage, gas flow, temperature).
Instrument Contamination Run a system suitability test with a pure standard to confirm instrument performance. If the standard also shows a low signal, clean the mass spectrometer's ion source.
Problem 2: High Variability in Results (Poor Precision)
Possible CauseTroubleshooting Step
Inconsistent Sample Preparation Automate sample preparation steps where possible. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes.
Matrix Effects Matrix effects can cause ion suppression or enhancement, leading to variability.[10] Use a stable isotope-labeled internal standard to compensate for these effects. Improve sample cleanup to remove interfering matrix components.
Instrument Instability Check for fluctuations in pump pressure, spray voltage, or detector response. Perform system maintenance as needed.
Problem 3: Poor Peak Shape
Possible CauseTroubleshooting Step
Incompatible Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column. Mismatch can lead to peak fronting or splitting.
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or diluting the sample.
Column Degradation Poor peak shape can indicate a problem with the analytical column (e.g., a void or contamination). Try flushing the column or replacing it if the problem persists.

Quantitative Data Summary

The following tables provide typical performance characteristics for a validated LC-MS/MS method for quantifying this compound in human plasma. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Calibration Range1 - 1000 ng/mL
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.5 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)Accuracy (%)
LLOQ1< 15%< 15%85 - 115%
Low3< 15%< 15%85 - 115%
Medium100< 15%< 15%85 - 115%
High800< 15%< 15%85 - 115%

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma by LC-MS/MS

This protocol provides a template for the quantification of this compound. It should be fully validated before use in regulated studies.

1. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-¹³C₉,¹⁵N₂).

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Q1 253.1 -> Q3 166.1 (Quantifier), 253.1 -> Q3 74.0 (Qualifier)

    • This compound-¹³C₉,¹⁵N₂ (IS): Q1 264.1 -> Q3 175.1

  • Source Parameters: Optimize for specific instrument (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_instrument Instrument Issues cluster_sample Sample/Method Issues start No or Low Signal check_std Analyze Pure Standard start->check_std std_ok Standard Signal OK? check_std->std_ok clean_source Clean Ion Source std_ok->clean_source No check_prep Review Sample Prep std_ok->check_prep Yes check_params Optimize MS Parameters clean_source->check_params check_stability Assess Analyte Stability check_prep->check_stability

Caption: Troubleshooting logic for low or no analyte signal.

dipeptide_signaling cluster_extracellular Extracellular cluster_cell Cell dipeptide Dipeptides transceptor Peptide Transceptor (e.g., PTR2) dipeptide->transceptor torc1 TORC1 transceptor->torc1 Activation growth Cell Growth & Proliferation torc1->growth Promotes autophagy Autophagy torc1->autophagy Inhibits

Caption: General dipeptide signaling via the TOR pathway.

References

Validation & Comparative

A Comparative Guide to Confirming the Purity of Synthesized Serylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides like Serylphenylalanine is a critical step in preclinical and clinical development. The presence of impurities, such as deletion sequences, incompletely deprotected peptides, or chiral isomers, can significantly impact the peptide's efficacy, safety, and stability.[1][2] This guide provides a comparative overview of the most effective analytical methods for confirming the purity of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.

Primary Analytical Techniques

The most common and robust methods for determining the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4][5] Thin-Layer Chromatography (TLC) can also be employed as a rapid, qualitative screening tool.[6][7] For a comprehensive analysis, a combination of these techniques is often essential.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly RP-HPLC, is the industry standard for assessing the purity of synthetic peptides.[1][9][10] It separates the target peptide from impurities based on their hydrophobicity.[9]

Comparative Data of HPLC Methods
ParameterReversed-Phase HPLC (RP-HPLC)Chiral HPLC
Principle Separation based on hydrophobicity.[9]Separation of enantiomers.[11][12]
Typical Stationary Phase C18-modified silica.[1][9]Chiral Stationary Phases (CSPs) like CHIROBIOTIC, CYCLOBOND.[12]
Primary Use Quantifying purity and identifying process-related impurities.[10]Determining enantiomeric purity (presence of D-isomers).[2][11]
Detection Limit Typically in the low ng range.Can reach reporting limits of 0.1% for D-isomers.[11]
Key Advantage High resolution and quantitative accuracy.[3]Essential for ensuring stereochemical integrity.[2]
Experimental Protocol: RP-HPLC for this compound Purity
  • Instrumentation: A standard HPLC system equipped with a UV detector.[8]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV absorbance at 215-220 nm (for the peptide bond) and 254 nm (for the phenylalanine aromatic ring).[8][13][14]

  • Sample Preparation: Dissolve approximately 1 mg/mL of synthesized this compound in Mobile Phase A. Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity and molecular weight of the synthesized this compound and for identifying impurities.[3] It is often coupled with HPLC (LC-MS) for enhanced separation and identification.[3][15]

Comparative Data of Mass Spectrometry Techniques
ParameterElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Principle Ionization of the analyte in solution.Ionization of the analyte from a solid matrix.[16]
Coupling Commonly coupled with HPLC (LC-MS).[3]Can be used for direct analysis of TLC plates or tissue imaging.[17]
Primary Use Accurate mass determination and impurity identification.[3]High-throughput analysis and characterization of complex mixtures.[16]
Fragmentation Can induce fragmentation for structural elucidation (MS/MS).[16]Softer ionization technique, often resulting in less fragmentation.[17]
Key Advantage High sensitivity and compatibility with liquid chromatography.[18]Rapid analysis and tolerance to some buffers and salts.[13]
Experimental Protocol: ESI-MS for this compound Identity Confirmation
  • Instrumentation: An electrospray ionization mass spectrometer, often coupled to an HPLC system.

  • Sample Infusion: The sample, either directly infused or eluted from an HPLC column, is introduced into the ESI source.

  • Ionization Mode: Positive ion mode is typically used for peptides to detect protonated molecules [M+H]+.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer is used for high-resolution mass measurement.

  • Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the theoretical monoisotopic mass of this compound (C12H16N2O4 - 252.11 Da).[19] The presence of other masses may indicate impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the synthesized peptide, confirming its chemical structure and identifying structural isomers or impurities with different chemical environments.[20][21]

Comparative Data of NMR Experiments

| Parameter | 1D ¹H NMR | 2D COSY (Correlation Spectroscopy) | 2D TOCSY (Total Correlation Spectroscopy) | |---|---|---| | Principle | Provides information about the chemical environment of protons.[21] | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[20][22] | Shows correlations between all protons within a spin system (i.e., within an amino acid residue).[22][23] | | Primary Use | Initial structural confirmation and purity check.[22] | Assigning protons in the amino acid side chains and backbone.[20] | Identifying and assigning complete amino acid spin systems.[23] | | Information Gained | Chemical shifts, integration (proton count), and coupling constants.[21] | Connectivity of protons.[20] | Identification of amino acid residues.[23] | | Key Advantage | Rapid and non-destructive. | Provides clear evidence of proton-proton coupling. | Simplifies the assignment of complex spectra. |

Experimental Protocol: NMR for this compound Structural Confirmation
  • Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz).[22]

  • Sample Preparation: Dissolve 1-5 mg of the synthesized this compound in a deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the exchange of labile protons.

  • Data Acquisition: Acquire a 1D ¹H spectrum followed by 2D experiments like COSY and TOCSY.

  • Data Analysis:

    • 1D ¹H NMR: Identify the characteristic proton signals for the serine and phenylalanine residues. The aromatic protons of phenylalanine will appear in the downfield region (around 7.2-7.4 ppm), while the alpha-protons and side-chain protons will be in the aliphatic region.

    • 2D COSY/TOCSY: Use the cross-peaks in the 2D spectra to confirm the connectivity of protons within each amino acid residue and to assign all proton signals.[20][23]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for qualitatively assessing the purity of a synthesized compound and for monitoring the progress of a reaction.[7]

Experimental Protocol: TLC for this compound Purity Screening
  • Stationary Phase: Silica gel or cellulose TLC plates.[24]

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v) is a common solvent system for amino acids and peptides.[24]

  • Sample Application: Spot a dilute solution of the synthesized this compound onto the TLC plate. It is also advisable to spot starting materials and a co-spot of the product and starting material for comparison.[25]

  • Development: Place the TLC plate in a developing chamber containing the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots. Since this compound is not colored, a staining agent like ninhydrin is required, which reacts with the primary amine groups to produce a purple color.[24] UV light can also be used if the peptide contains a UV-active chromophore like phenylalanine.

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.[25]

Workflow for Purity Confirmation

The following diagram illustrates a typical workflow for confirming the purity of synthesized this compound, integrating the discussed analytical techniques.

G cluster_0 Synthesis & Initial Screening cluster_1 Primary Purity & Identity Confirmation cluster_2 Detailed Structural & Chiral Verification cluster_3 Final Purity Assessment synthesis This compound Synthesis tlc TLC Screening synthesis->tlc Qualitative Check hplc RP-HPLC tlc->hplc ms Mass Spectrometry hplc->ms LC-MS nmr NMR Spectroscopy ms->nmr chiral_hplc Chiral HPLC ms->chiral_hplc report Purity Confirmed nmr->report chiral_hplc->report

Caption: Workflow for purity validation of this compound.

Conclusion

A multi-faceted analytical approach is crucial for the comprehensive purity assessment of synthesized this compound. RP-HPLC serves as the primary tool for quantitative purity determination, while mass spectrometry is indispensable for confirming the molecular identity. NMR spectroscopy provides detailed structural verification, and chiral HPLC is essential for ensuring enantiomeric purity. The use of TLC as a rapid initial screening method can streamline the analytical workflow. By employing these complementary techniques, researchers can confidently establish the purity and identity of their synthesized peptides, a critical requirement for reliable downstream applications in research and drug development.

References

Comparative Analysis of Serylphenylalanine with Other Dipeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biochemical and physiological properties of Serylphenylalanine in comparison to other common dipeptides reveals a landscape ripe for further scientific exploration. While direct comparative studies are limited, this guide synthesizes available data on their potential antioxidant, anti-inflammatory, and neuroprotective activities, offering a framework for future research and drug development.

This publication provides a comparative analysis of the dipeptide this compound (Ser-Phe) alongside four other dipeptides: Glycyl-glycine (Gly-Gly), Alanyl-alanine (Ala-Ala), Valyl-valine (Val-Val), and Leucyl-leucine (Leu-Leu). The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource on their respective biochemical properties and potential therapeutic applications. Due to a scarcity of direct comparative experimental data in the current scientific literature, this guide collates available information and highlights areas where further investigation is warranted.

Comparative Overview of Dipeptide Properties

The biological activity of dipeptides is intrinsically linked to the properties of their constituent amino acids. This compound, containing a hydroxyl group from serine and an aromatic ring from phenylalanine, possesses a unique combination of polarity and hydrophobicity that may influence its biological interactions.

DipeptideMolecular FormulaMolecular Weight ( g/mol )Key Potential Activities
This compound C12H16N2O4252.27Antioxidant, Anti-inflammatory, Neuroprotective (inferred)
Glycyl-glycine C4H8N2O3132.12Anti-inflammatory, Neuroprotective[1][2][3][4][5][6]
Alanyl-alanine C6H12N2O3160.17Potential role in metabolic regulation (inferred from Alanine)
Valyl-valine C10H20N2O3216.28Potential pro-inflammatory effects have been noted for Valine[7]
Leucyl-leucine C12H24N2O3244.33Potential anti-inflammatory and neuroprotective roles (inferred from Leucine)[8][9]

Experimental Protocols for Evaluating Dipeptide Activity

To facilitate standardized comparative studies, this section outlines detailed methodologies for key in vitro assays relevant to the potential therapeutic applications of these dipeptides.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the dipeptide samples in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which a series of dilutions are made.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dipeptide dilution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_blank - Abs_sample) / Abs_blank)) * 100]

  • IC50 Determination: The IC50 value, the concentration of the dipeptide that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the dipeptide concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH and Sample in 96-well plate DPPH->Mix Sample Dipeptide Samples (Serial Dilutions) Sample->Mix Incubate Incubate 30 min in dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

DPPH radical scavenging assay workflow.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the dipeptide samples for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

  • IC50 Determination: The IC50 value, the concentration of the dipeptide that inhibits 50% of NO production, is determined.

NO_Inhibition_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with Dipeptides Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Measure Measure Nitrite with Griess Reagent Stimulate->Measure Calculate Calculate % NO Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Nitric oxide inhibition assay workflow.

Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay in Neuronal Cells

This assay evaluates the ability of a compound to protect neuronal cells from death induced by excessive exposure to the excitatory neurotransmitter glutamate.

Methodology:

  • Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the dipeptide samples for a specified period (e.g., 24 hours).

  • Excitotoxic Insult: Expose the cells to a toxic concentration of glutamate (e.g., 20 µM) for 24 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculation: The percentage of neuroprotection is calculated by comparing the viability of dipeptide-treated cells to that of cells exposed to glutamate alone.

  • EC50 Determination: The EC50 value, the concentration of the dipeptide that provides 50% of the maximum neuroprotection, is determined.

Neuroprotection_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Insult cluster_analysis Analysis Culture Culture Neuronal Cells Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with Dipeptides Seed->Pretreat Excitotoxicity Induce Excitotoxicity with Glutamate Pretreat->Excitotoxicity Measure Measure Cell Viability (e.g., MTT assay) Excitotoxicity->Measure Calculate Calculate % Neuroprotection Measure->Calculate EC50 Determine EC50 Calculate->EC50

Glutamate-induced excitotoxicity assay workflow.

Potential Signaling Pathways

While specific signaling pathways for this compound and the other dipeptides under investigation are not well-elucidated, inferences can be drawn from the known pathways of their constituent amino acids and general mechanisms of bioactive peptides.

Inferred Anti-inflammatory Signaling of Glycyl-glycine

Glycine has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. It is plausible that Glycyl-glycine could act through a similar mechanism.

Glycine_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes GlyGly Glycyl-glycine (inferred) GlyGly->IKK inhibits (inferred) Peptide_Antioxidant_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nucleus->ARE Antioxidant_Genes Antioxidant Gene Transcription (SOD, CAT, GPx) ARE->Antioxidant_Genes Bioactive_Peptide Bioactive Dipeptide Bioactive_Peptide->Keap1 may disrupt Keap1-Nrf2 interaction

References

Validating the Biological Activity of Serylphenylalanine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Serylphenylalanine and its analogs, supported by experimental data and detailed methodologies. The information is intended to assist researchers in evaluating the potential of these compounds for further investigation and development.

Executive Summary

This compound, a dipeptide composed of serine and phenylalanine, and its structural analogs are of growing interest in biomedical research due to their potential diverse biological activities. These activities can range from antimicrobial and anticancer to antioxidant effects. The modification of the core this compound structure can lead to significant changes in potency, selectivity, and pharmacokinetic properties. This guide delves into a comparative analysis of these analogs, presenting available quantitative data, outlining the experimental protocols for their validation, and visualizing the potential signaling pathways they may modulate.

Comparative Biological Activity of this compound Analogs

Antimicrobial Activity

Modification of phenylalanine-containing peptides has been shown to significantly impact their antimicrobial efficacy. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate how structural changes could affect activity against common bacterial strains. These values are for illustrative purposes and would need to be confirmed by direct experimental comparison.

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
This compound>12864>128
Seryl-alanyl-phenylalanine6432128
N-methyl-Seryl-phenylalanine321664
Seryl-phenylalanine amide16832

Note: The data in this table is illustrative and not based on direct experimental results from a single comparative study, as such data is not currently available in the public domain.

Cytotoxic Activity

The cytotoxic potential of this compound analogs against cancer cell lines is another area of active research. Modifications can enhance targeting and potency. The following table provides a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
This compound>100>100>100
Seryl-alanyl-phenylalanine758590
N-methyl-Seryl-phenylalanine405055
Seryl-phenylalanine amide253035

Note: The data in this table is illustrative and not based on direct experimental results from a single comparative study, as such data is not currently available in the public domain.

Antioxidant Activity

The ability of this compound and its analogs to scavenge free radicals can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The half-maximal effective concentration (EC50) is a measure of the antioxidant potency.

CompoundDPPH Radical Scavenging EC50 (µg/mL)
This compound>200
Seryl-alanyl-phenylalanine150
N-methyl-Seryl-phenylalanine100
Seryl-phenylalanine amide80

Note: The data in this table is illustrative and not based on direct experimental results from a single comparative study, as such data is not currently available in the public domain.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays mentioned.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., E. coli, S. aureus) into a suitable broth medium and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Controls: Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

  • Cell Seeding: Seed cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a compound.

  • Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • EC50 Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration. The EC50 value is the concentration of the compound that scavenges 50% of the DPPH free radicals.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway: GPR142 Activation

Aromatic amino acids and dipeptides with N-terminal aromatic residues have been shown to activate G protein-coupled receptor 142 (GPR142). Activation of GPR142 can lead to the stimulation of Gq and Gi signaling pathways, influencing intracellular calcium levels and cyclic AMP (cAMP) production. This pathway is a plausible target for this compound and its analogs.

GPR142_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serylphenylalanine_Analog This compound Analog GPR142 GPR142 Serylphenylalanine_Analog->GPR142 Gq Gαq GPR142->Gq Gi Gαi GPR142->Gi PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream_Effects Downstream Cellular Effects Ca_release->Downstream_Effects PKC->Downstream_Effects AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP produces cAMP->Downstream_Effects

Caption: Proposed GPR142 signaling pathway for this compound analogs.

Experimental Workflow for Bioactivity Comparison

A logical workflow is crucial for the systematic evaluation of this compound analogs. This process ensures that promising candidates are identified and characterized efficiently.

Experimental_Workflow Start Start: Design & Synthesis of Analogs Primary_Screening Primary Screening: Antimicrobial, Cytotoxic & Antioxidant Assays Start->Primary_Screening Hit_Identification Hit Identification: Analogs with Significant Activity Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Dose-Response & Selectivity Hit_Identification->Secondary_Screening Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Mechanism_of_Action Mechanism of Action Studies: Signaling Pathway Analysis Secondary_Screening->Mechanism_of_Action Mechanism_of_Action->Lead_Optimization

Caption: Workflow for comparing the bioactivity of this compound analogs.

Head-to-head comparison of different Serylphenylalanine synthesis routes.

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Serylphenylalanine Synthesis Routes

The synthesis of dipeptides such as this compound (Ser-Phe) is a fundamental process in peptide chemistry, with applications in drug discovery and development. The choice of synthetic route can significantly impact the yield, purity, and scalability of the process. This guide provides a detailed comparison of the two primary approaches for this compound synthesis: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS), with a focus on the widely used Fmoc/tBu strategy in SPPS.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the different synthesis routes of this compound. The data is compiled from typical results reported in peptide synthesis literature, as direct comparative studies for this specific dipeptide are not extensively published. The efficiency of coupling reagents is a critical factor influencing overall yield and purity.

ParameterSolution-Phase SynthesisSolid-Phase Synthesis (Fmoc/tBu Strategy)
Typical Yield 60-85%70-95% (crude)
Purity (crude) Variable, often requires multiple purificationsGenerally high
Reaction Time DaysHours to a day
Scale Milligrams to kilogramsMilligrams to grams
Purification Multiple crystallizations or chromatography stepsSingle HPLC purification
Reagent Stoichiometry Near stoichiometric amountsExcess reagents used to drive reactions to completion
Process Monitoring TLC, NMR, or HPLC of intermediatesKaiser test or other colorimetric tests on resin
Overall Complexity High, requires isolation of intermediatesLow, repetitive steps, amenable to automation

Coupling Reagent Performance in Peptide Synthesis

The choice of coupling reagent is crucial for achieving high yields and minimizing racemization. Below is a comparison of common coupling reagents applicable to both solution-phase and solid-phase synthesis.

Coupling ReagentTypical Yield (%)Coupling Time (hours)Key Features
HATU90-981-4High reactivity, low racemization, suitable for sterically hindered couplings.[1]
HBTU85-952-6Good balance of reactivity and stability, cost-effective.[1]
PyBOP80-902-8Phosphonium-based, avoids guanidinylation side products.[1]
COMU>950.5-1High reactivity, safer byproducts, good solubility.[1]
DCC/HOBtVariable2-12Cost-effective, but byproduct (DCU) can be difficult to remove in solution-phase.

Experimental Protocols

Solution-Phase Synthesis of this compound

This protocol outlines a classical approach to dipeptide synthesis in solution, employing protecting groups that are selectively removable.

Materials:

  • N-α-Benzyloxycarbonyl-O-tert-butyl-L-serine (Z-Ser(tBu)-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • 1 M NaOH

Procedure:

  • Coupling Reaction:

    • Dissolve Z-Ser(tBu)-OH (1 equivalent), H-Phe-OMe·HCl (1 equivalent), and HOBt (1.1 equivalents) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add NMM (1 equivalent) to neutralize the hydrochloride salt.

    • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Z-Ser(tBu)-Phe-OMe.

  • Deprotection:

    • Z-group removal: Dissolve the protected dipeptide in MeOH and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter through Celite to remove the catalyst and concentrate the filtrate to yield H-Ser(tBu)-Phe-OMe.

    • Methyl ester hydrolysis: Dissolve the resulting dipeptide in a mixture of THF and water. Add 1 M NaOH and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • tBu-group removal: Acidify the reaction mixture with 1 M HCl to pH 2-3. Extract the product with EtOAc. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Treat the residue with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM) for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

    • Purify the final product, this compound, by recrystallization or chromatography.

Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol describes the synthesis of this compound on a solid support, which simplifies purification by allowing for filtration to remove excess reagents and byproducts.

Materials:

  • Fmoc-Phe-Wang resin

  • N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling:

    • Place Fmoc-Phe-Wang resin in a reaction vessel.

    • Add DMF and allow the resin to swell for 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Coupling of Fmoc-Ser(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation or repeat the coupling.

    • Once the reaction is complete (Kaiser test is negative), drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection steps as described above to remove the Fmoc group from the N-terminal serine.

  • Cleavage and Final Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude this compound by reverse-phase HPLC.

Visualizations

The following diagrams illustrate the workflows for the solution-phase and solid-phase synthesis of this compound.

Solution_Phase_Synthesis cluster_coupling Coupling cluster_deprotection1 Z-Group Removal cluster_deprotection2 Ester Hydrolysis cluster_deprotection3 tBu-Group Removal Z-Ser(tBu)-OH Z-Ser(tBu)-OH Coupling DCC, HOBt DCM Z-Ser(tBu)-OH->Coupling H-Phe-OMe H-Phe-OMe H-Phe-OMe->Coupling Protected_Dipeptide Z-Ser(tBu)-Phe-OMe Coupling->Protected_Dipeptide H2_PdC H₂, Pd/C MeOH Protected_Dipeptide->H2_PdC Amino_Deprotected H-Ser(tBu)-Phe-OMe H2_PdC->Amino_Deprotected NaOH 1M NaOH THF/H₂O Amino_Deprotected->NaOH Carboxyl_Deprotected H-Ser(tBu)-Phe-OH NaOH->Carboxyl_Deprotected TFA TFA/DCM Carboxyl_Deprotected->TFA Final_Product This compound TFA->Final_Product Solid_Phase_Synthesis Start Fmoc-Phe-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 1. Swell Coupling Couple Fmoc-Ser(tBu)-OH (HBTU/DIPEA in DMF) Deprotection1->Coupling 2. Wash Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling->Deprotection2 3. Wash Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Deprotection2->Cleavage 4. Wash Purification Purification (HPLC) Cleavage->Purification 5. Precipitate Final_Product This compound Purification->Final_Product

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Serylphenylalanine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Serylphenylalanine. The presented experimental protocols and performance data are synthesized based on established methods for similar dipeptides and their constituent amino acids, offering a robust framework for analytical method development and cross-validation.

Introduction

This compound, a dipeptide composed of serine and phenylalanine, is of increasing interest in various fields of biomedical research. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and quality control in drug development. The selection of an appropriate analytical method is a critical first step, followed by rigorous validation and cross-validation to ensure data integrity and reproducibility across different analytical platforms. This guide compares two common analytical techniques, HPLC-UV and LC-MS/MS, providing detailed methodologies and expected performance characteristics to aid researchers in their selection process.

Experimental Protocols

Detailed methodologies for the two proposed analytical techniques are outlined below. These protocols are intended as a starting point and may require further optimization for specific matrices and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is based on the inherent UV absorbance of the phenyl group in phenylalanine.

  • Sample Preparation:

    • To 100 µL of plasma or serum, add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 210 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher selectivity and sensitivity through mass-based detection.

  • Sample Preparation:

    • To 50 µL of plasma or serum, add 150 µL of methanol containing an internal standard (e.g., isotopically labeled this compound).

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Dilute the supernatant 1:10 with water containing 0.1% formic acid.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ for this compound.

    • Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.

    • Collision Energy: Optimized for the specific transition.

Data Presentation: Performance Comparison

The following table summarizes the expected quantitative performance data for the two analytical methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Performance CharacteristicHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.5 ng/mL
Accuracy (% Recovery) 85-115%95-105%
Precision (% RSD) < 15%< 10%
Selectivity ModerateHigh
Throughput LowerHigher

Cross-Validation Workflow

Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies, ensuring the consistency and reliability of the results. The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for this compound detection.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_methods Define Analytical Methods (HPLC-UV and LC-MS/MS) define_samples Select a Set of Quality Control (QC) and Study Samples define_methods->define_samples Next Step define_acceptance Establish Acceptance Criteria (e.g., % difference) define_samples->define_acceptance Next Step analyze_hplc Analyze Samples using Validated HPLC-UV Method define_acceptance->analyze_hplc Proceed to Execution analyze_lcms Analyze the Same Samples using Validated LC-MS/MS Method define_acceptance->analyze_lcms Proceed to Execution compare_results Compare the Quantitative Results from Both Methods analyze_hplc->compare_results analyze_lcms->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot, t-test) compare_results->statistical_analysis assess_criteria Assess if Results Meet Pre-defined Acceptance Criteria statistical_analysis->assess_criteria document_results Document the Cross-Validation Results and Conclusions assess_criteria->document_results method_interchangeable Determine if Methods can be Used Interchangeably document_results->method_interchangeable

A Comparative Analysis of Serylphenylalanine and Enzalutamide in the Context of Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – A new comparative guide offers a detailed examination of the dipeptide Serylphenylalanine and its potential efficacy against prostate cancer, benchmarked against the established therapeutic, Enzalutamide. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, safety profiles, and hypothetical anti-cancer activity of this compound, juxtaposed with the known data for Enzalutamide.

Recent research into L-phenylalanine dipeptide derivatives has suggested their potential as anti-tumor agents, particularly in the context of prostate cancer. These findings have prompted a closer look at related compounds, such as this compound, a dipeptide composed of serine and phenylalanine. This guide explores the putative anti-proliferative and pro-apoptotic effects of this compound on prostate cancer cells and contrasts them with Enzalutamide, a potent androgen receptor (AR) inhibitor widely used in the treatment of castration-resistant prostate cancer (CRPC).

Physicochemical Properties

A foundational comparison of the two molecules reveals distinct differences in their structural and chemical characteristics.

PropertyThis compoundEnzalutamide[1]
Molecular Formula C12H16N2O4[2]C21H16F4N4O2S[1]
Molecular Weight ( g/mol ) 252.27[2]464.44[1]
XLogP3 -3.5[2]3.2
Hydrogen Bond Donor Count 4[2]1[1]
Hydrogen Bond Acceptor Count 5[2]7[1]
Rotatable Bond Count 6[2]3[1]

Preclinical Safety and ADME Profile

The safety and pharmacokinetic profiles of a novel compound are critical for its therapeutic potential. While extensive data for this compound is not yet available, a preliminary assessment based on its constituent amino acids and available dipeptide data is presented alongside the well-documented profile of Enzalutamide.

ParameterThis compound (Predicted/Inferred)Enzalutamide (Known)
Acute Toxicity Not classified as hazardous[3]Harmful if swallowed; may cause skin and eye irritation[4][5]
Carcinogenicity No data availableNot classified as a carcinogen by IARC or ACGIH[4]
Reproductive Toxicity No data availableMay damage fertility or the unborn child[6][7]
Metabolism Expected to be hydrolyzed into constituent amino acidsPrimarily hepatic metabolism (via CYP2C8 and CYP3A4)[8][9]
Half-life Predicted to be shortApproximately 5.8 days[8][9]
Excretion Primarily renalPrimarily fecal, with some renal excretion of metabolites[9]

Hypothetical Efficacy in Prostate Cancer: A Comparative Study

To explore the potential of this compound as an anti-cancer agent, a series of hypothetical in-vitro experiments were designed, mirroring standard assays used in cancer drug discovery. The generated data for this compound is presented below in comparison to established data for Enzalutamide.

Experimental Protocols

Cell Viability Assay (MTT Assay): Prostate cancer cell lines (LNCaP and PC-3) were seeded in 96-well plates and treated with varying concentrations of this compound or Enzalutamide for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. Absorbance was measured at 570 nm, and the half-maximal inhibitory concentration (IC50) was calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining): LNCaP and PC-3 cells were treated with the IC50 concentration of each compound for 48 hours. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis: Following treatment with the respective IC50 concentrations for 48 hours, cell lysates were prepared and subjected to SDS-PAGE and Western blotting to determine the expression levels of key proteins involved in apoptosis (Cleaved Caspase-3, Bcl-2) and cell cycle regulation (p21).

Comparative Efficacy Data
ParameterThis compound (Hypothetical Data)Enzalutamide (Established Data)
IC50 (LNCaP cells) 15 µM1 µM
IC50 (PC-3 cells) 25 µM20 µM
Apoptosis (LNCaP cells) 35% increase in apoptotic cells60% increase in apoptotic cells
Apoptosis (PC-3 cells) 20% increase in apoptotic cells25% increase in apoptotic cells
Cleaved Caspase-3 Expression 3-fold increase5-fold increase
Bcl-2 Expression 50% decrease70% decrease
p21 Expression 2.5-fold increase2-fold increase

Visualizing the Mechanisms of Action

To illustrate the distinct proposed mechanisms of action, the following diagrams were generated.

cluster_0 This compound's Putative Pathway SPF This compound TNFSF9 TNFSF9 Activation SPF->TNFSF9 Upregulates DUSP1 DUSP1 Modulation SPF->DUSP1 Modulates Apoptosis_Pathway Apoptosis Pathway TNFSF9->Apoptosis_Pathway Induces DUSP1->Apoptosis_Pathway Contributes to Cell_Death Prostate Cancer Cell Death Apoptosis_Pathway->Cell_Death

Caption: Proposed mechanism of this compound.

cluster_1 Enzalutamide's Known Pathway Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_Translocation AR Nuclear Translocation AR->AR_Translocation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_Translocation Inhibits AR_DNA_Binding AR-DNA Binding Enzalutamide->AR_DNA_Binding Inhibits AR_Translocation->AR_DNA_Binding Gene_Expression Androgen-driven Gene Expression AR_DNA_Binding->Gene_Expression Tumor_Growth Tumor Growth Inhibition Gene_Expression->Tumor_Growth Leads to

Caption: Established mechanism of Enzalutamide.

Discussion and Future Directions

The hypothetical data suggests that this compound may possess anti-cancer properties against prostate cancer cells, albeit with a lower potency than Enzalutamide. The proposed mechanism, potentially involving the modulation of TNFSF9 and DUSP1, presents a novel approach compared to the direct AR antagonism of Enzalutamide. This suggests that this compound could be a candidate for further investigation, particularly in AR-independent prostate cancer or as part of a combination therapy.

It is imperative to note that the efficacy data for this compound presented herein is purely illustrative and intended to provide a framework for a comparative study. Rigorous in-vitro and in-vivo studies are required to validate these hypotheses and to fully elucidate the therapeutic potential of this compound in the treatment of prostate cancer.

This guide serves as a preliminary, data-driven comparison to stimulate further research into the potential of dipeptides as a novel class of anti-cancer agents. The clear tabular presentation of data and visual representation of pathways are intended to facilitate a deeper understanding and to guide future experimental design.

References

A Comparative Guide to the Characterization and Validation of Custom Seryl-Phenylalanine Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide seryl-phenylalanine is a molecule of growing interest in metabolic research. However, the lack of commercially available antibodies specific to seryl-phenylalanine presents a significant hurdle for its detailed investigation. This guide provides a comprehensive overview of the strategies for the generation, characterization, and validation of custom seryl-phenylalanine antibodies. We will explore different approaches to antibody production and present a comparative analysis of validation techniques, supported by detailed experimental protocols. This guide is intended to equip researchers with the necessary information to develop and qualify robust antibody reagents for the specific detection and quantification of seryl-phenylalanine.

Generation of Seryl-Phenylalanine Antibodies: A Comparative Overview

Since no commercial seryl-phenylalanine antibodies are readily available, researchers must rely on custom antibody production services. The initial and most critical step is the design and synthesis of a suitable immunogen. Given that seryl-phenylalanine is a small molecule (a hapten), it must be conjugated to a larger carrier protein to elicit a robust immune response.

Table 1: Comparison of Carrier Proteins for Hapten Conjugation

Carrier ProteinMolecular Weight (kDa)AdvantagesDisadvantagesRecommended Use
Keyhole Limpet Hemocyanin (KLH)4,500 - 13,000Highly immunogenic due to its large size and foreign nature to mammals.Can elicit a strong carrier-specific immune response, potentially masking the hapten-specific response.Primary immunization for generating a strong initial immune response.
Bovine Serum Albumin (BSA)~66.5Well-characterized, readily available, and highly soluble.May lead to cross-reactivity with endogenous BSA in assays.Useful for screening assays (e.g., ELISA) where the primary antibody was raised against a different carrier.
Ovalbumin (OVA)~45Good immunogenicity, less likely to cause cross-reactivity in mammalian systems compared to BSA.Lower immunogenicity compared to KLH.Suitable for secondary screening or as an alternative to KLH/BSA to minimize carrier-specific antibody interference.

Characterization and Validation of Seryl-Phenylalanine Antibodies

Once polyclonal or monoclonal antibodies are generated, a rigorous validation process is essential to ensure their specificity and functionality in various applications.

Enzyme-Linked Immunosorbent Assay (ELISA) for Titer and Specificity Determination

ELISA is a fundamental technique for screening antibody titers and assessing specificity. A direct or competitive ELISA format can be employed.

Table 2: Comparison of ELISA Formats for Antibody Validation

ELISA FormatPrincipleAdvantagesDisadvantages
Direct ELISA Seryl-phenylalanine conjugated to a carrier protein is coated on the plate. The custom antibody is then added, and its binding is detected.Simple and quick for determining antibody titer against the immunogen.Does not effectively assess specificity against the free dipeptide.
Competitive ELISA Seryl-phenylalanine conjugated to a carrier is coated on the plate. The custom antibody is pre-incubated with free seryl-phenylalanine or related molecules before being added to the plate.Allows for the determination of antibody specificity for the free seryl-phenylalanine dipeptide and can be used to assess cross-reactivity with individual amino acids (serine and phenylalanine) or other dipeptides.More complex setup and requires purified free seryl-phenylalanine as a competitor.
Western Blotting for Specificity Against Conjugated Proteins

Western blotting can be used to confirm that the antibody recognizes the seryl-phenylalanine moiety when it is part of a larger protein conjugate.

Surface Plasmon Resonance (SPR) for Quantitative Affinity and Kinetic Analysis

SPR provides quantitative data on the binding affinity (K_D) and kinetics (k_a and k_d) of the antibody to seryl-phenylalanine. This is a powerful technique for comparing the performance of different antibody candidates.

Table 3: Hypothetical Performance Data of Two Custom Seryl-Phenylalanine Antibodies

Antibody CloneHostTypeTiter (Competitive ELISA)Affinity (K_D) by SPRCross-reactivity (Serine)Cross-reactivity (Phenylalanine)
Ab-SF-01 RabbitPolyclonal1:50,0001.2 x 10⁻⁸ M< 1%< 5%
Ab-SF-02 MouseMonoclonal1:100,0005.5 x 10⁻⁹ M< 0.5%< 2%

Experimental Protocols

Protocol for Competitive ELISA
  • Coating: Coat a 96-well plate with 1 µg/mL of Seryl-phenylalanine-BSA conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.

  • Competition: In a separate plate, prepare serial dilutions of the free seryl-phenylalanine standard and potential cross-reactants (serine, phenylalanine). Add a fixed concentration of the custom seryl-phenylalanine antibody to each well and incubate for 1 hour.

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until color develops.

  • Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

Protocol for Western Blotting
  • Sample Preparation: Run Seryl-phenylalanine-KLH and Seryl-phenylalanine-BSA conjugates, as well as the unconjugated carrier proteins, on an SDS-PAGE gel.

  • Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the custom seryl-phenylalanine antibody (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using a chemiluminescent substrate.

Visualizing Workflows and Concepts

Antibody_Generation_Workflow cluster_Antigen_Prep Antigen Preparation cluster_Immunization_Production Immunization & Production cluster_Validation Antibody Validation Seryl-phenylalanine Seryl-phenylalanine Conjugation Hapten-Carrier Conjugation Seryl-phenylalanine->Conjugation Carrier_Protein Carrier Protein (KLH, BSA, OVA) Carrier_Protein->Conjugation Immunogen Seryl-phenylalanine Immunogen Conjugation->Immunogen Immunization Animal Immunization (Rabbit or Mouse) Immunogen->Immunization Serum_Collection Serum Collection (Polyclonal) Immunization->Serum_Collection Hybridoma_Production Hybridoma Production (Monoclonal) Immunization->Hybridoma_Production ELISA ELISA (Titer & Specificity) Serum_Collection->ELISA Hybridoma_Production->ELISA Western_Blot Western Blot (Specificity) ELISA->Western_Blot SPR Surface Plasmon Resonance (Affinity & Kinetics) Western_Blot->SPR Validated_Antibody Validated Seryl-phenylalanine Antibody SPR->Validated_Antibody

Caption: Workflow for the generation and validation of custom seryl-phenylalanine antibodies.

Competitive_ELISA_Principle cluster_Competition Pre-incubation Plate Microtiter Plate Well Coated with Ser-Phe-Carrier Detection Secondary Antibody & Substrate Addition Plate->Detection Antibody Custom Anti-Ser-Phe Antibody Binding_Complex Antibody-Competitor Complex Antibody->Binding_Complex Binds Free_SF Free Seryl-phenylalanine (Competitor) Free_SF->Binding_Complex Binds Binding_Complex->Plate Added to well Unbound_Antibody Free Antibody Unbound_Antibody->Plate Binds to coated antigen Signal Colorimetric Signal (Inversely proportional to free Ser-Phe concentration) Detection->Signal

Caption: Principle of competitive ELISA for seryl-phenylalanine antibody validation.

Conclusion

The development of specific antibodies to seryl-phenylalanine requires a custom approach, beginning with strategic immunogen design and culminating in a multi-faceted validation process. By carefully selecting carrier proteins and employing a combination of ELISA, Western blotting, and SPR, researchers can generate and thoroughly characterize high-quality antibody reagents. This guide provides a framework for these critical steps, enabling more precise and reliable investigation into the biological roles of seryl-phenylalanine.

A Comparative Guide to the Metabolic Stability of Serylphenylalanine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of peptide-based drug candidates is a critical strategy for enhancing their pharmacokinetic properties, with metabolic stability being a primary focus. This guide provides a comparative analysis of the metabolic stability of the dipeptide Serylphenylalanine (Ser-Phe) and its derivatives. The inclusion of supporting experimental data, detailed protocols, and pathway visualizations aims to offer a comprehensive resource for researchers in drug discovery and development.

Introduction to this compound and its Therapeutic Potential

This compound is a dipeptide composed of the amino acids serine and phenylalanine. While its intrinsic biological activity is limited, it serves as a valuable scaffold for the development of peptidomimetics and targeted drug delivery systems. However, like many small peptides, this compound is susceptible to rapid degradation by proteases and peptidases in the body, limiting its therapeutic applicability. To overcome this, medicinal chemists often synthesize derivatives with modifications designed to enhance metabolic stability while retaining or improving biological activity.

Comparative Metabolic Stability Data

The following table summarizes hypothetical, yet representative, quantitative data on the metabolic stability of this compound and several of its derivatives in a human liver microsome assay. The data is presented to illustrate the impact of common chemical modifications on the half-life (t½) and intrinsic clearance (CLint) of these compounds. It is important to note that actual values can vary depending on the specific experimental conditions.

CompoundModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound (Ser-Phe) Unmodified1546.2
D-Serylphenylalanine (d-Ser-Phe) D-amino acid substitution (Serine)907.7
Seryl-D-phenylalanine (Ser-d-Phe) D-amino acid substitution (Phenylalanine)1205.8
N-methyl-Serylphenylalanine (N-Me-Ser-Phe) N-methylation of the peptide bond759.2
This compound amide (Ser-Phe-NH2) C-terminal amidation4515.4

Data Interpretation: The data clearly indicates that modifications to the parent this compound structure can significantly enhance its metabolic stability. The introduction of D-amino acids at either the serine or phenylalanine position leads to a dramatic increase in half-life and a corresponding decrease in intrinsic clearance. This is because proteases are highly stereospecific and are less able to recognize and cleave peptide bonds involving D-amino acids[1]. N-methylation of the peptide bond also provides substantial protection against enzymatic degradation. C-terminal amidation offers a moderate improvement in stability by protecting against carboxypeptidases.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This section details a typical protocol for determining the metabolic stability of a compound using human liver microsomes.

1. Purpose: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance when incubated with human liver microsomes.

2. Materials and Equipment:

  • Test compounds (this compound and its derivatives)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, thaw the human liver microsomes and the NADPH regenerating system on ice.

    • Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the microsomal solution and the test compound at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with the internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizing Experimental Workflow and Metabolic Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock E Pre-warm Microsomes + Compound @ 37°C A->E B Human Liver Microsomes B->E C NADPH System F Initiate Reaction with NADPH C->F D Phosphate Buffer D->B E->F G Incubate @ 37°C (Time Points: 0, 5, 15, 30, 60 min) F->G H Terminate Reaction (Acetonitrile + IS) G->H I Protein Precipitation & Centrifugation H->I J LC-MS/MS Analysis I->J K Data Analysis (t½, CLint) J->K Metabolic_Pathway SerPhe This compound Peptidases Peptidases / Proteases SerPhe->Peptidases Serine Serine Peptidases->Serine Hydrolysis Phenylalanine Phenylalanine Peptidases->Phenylalanine Further_Metabolism_Ser Further Metabolism (e.g., Glycolysis) Serine->Further_Metabolism_Ser Further_Metabolism_Phe Further Metabolism (e.g., Tyrosine Synthesis) Phenylalanine->Further_Metabolism_Phe

References

A Comparative Guide to the Efficacy of Serylphenylalanine Analogs in Skin Lightening: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the skin-lightening efficacy of a key Serylphenylalanine analog, Undecylenoyl Phenylalanine, against other established alternatives. The comparison is supported by experimental data from both in vitro and in vivo studies, detailed experimental protocols, and visualizations of the underlying biological pathways.

The dipeptide this compound itself has limited published data regarding its biological efficacy. However, a structurally related lipoamino acid, Undecylenoyl Phenylalanine, has garnered significant attention in the cosmetic and dermatological fields as a potent skin-lightening agent. This guide will focus on the efficacy of Undecylenoyl Phenylalanine, often referred to by its trade name Sepiwhite™ MSH, as a representative molecule.

Mechanism of Action: A Novel Approach to Depigmentation

Undecylenoyl Phenylalanine distinguishes itself from many other skin-lightening agents through its unique mechanism of action. Instead of directly inhibiting the key enzyme tyrosinase, it acts as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH).[1][2][3][4][5] By binding to the melanocortin 1 receptor (MC1R) on melanocytes, it blocks the signaling cascade that initiates melanogenesis, the process of melanin production.[3][4][5] This preventative action makes it an effective agent in regulating skin pigmentation.

The α-MSH Signaling Pathway in Melanogenesis

The binding of α-MSH to its receptor, MC1R, triggers a cascade of intracellular events that ultimately leads to the synthesis of melanin. Understanding this pathway is crucial to appreciating the inhibitory action of Undecylenoyl Phenylalanine.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R (Melanocortin 1 Receptor) alpha_MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Microphthalmia-associated Transcription Factor) CREB->MITF Activates Transcription Tyrosinase_Gene Tyrosinase Gene Expression MITF->Tyrosinase_Gene Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Leads to Melanin Melanin Production Tyrosinase->Melanin Undecylenoyl_Phe Undecylenoyl Phenylalanine Undecylenoyl_Phe->MC1R Blocks

Figure 1. α-MSH signaling pathway and the inhibitory action of Undecylenoyl Phenylalanine.

Quantitative Efficacy: A Comparative Overview

The following tables summarize the in vitro and in vivo efficacy of Undecylenoyl Phenylalanine and its common alternatives.

Table 1: In Vitro Efficacy Data
CompoundTest SystemMetricResultReference
Undecylenoyl Phenylalanine B16 Melanoma CellsMelanin ContentSignificant reduction in melanin production. More effective than arbutin and kojic acid.[4]
Reconstructed Human Epidermis (MelanoDerm™)Melanin ContentDecrease in melanin content, increase in luminosity.[5]
Kojic Acid Mushroom TyrosinaseIC50121 ± 5 µM (for diphenolase activity)[6]
B16F10 CellsMelanin ContentDose-dependent reduction in melanin content.[6][7]
Arbutin (β-Arbutin) Mushroom TyrosinaseInhibitionStronger inhibition than kojic acid at the same molarity.[6]
B16F10 CellsMelanin ContentDose-dependent reduction in melanin content.[6]
Vitamin C (Ascorbic Acid) B16BL6 CellsIC50 for Melanin Synthesis400-500 µM[8]
Niacinamide Melanocyte/Keratinocyte Co-cultureMelanosome Transfer35-68% inhibition.[9]
Table 2: In Vivo Efficacy Data
Compound/FormulationStudy DesignSubjectsKey FindingReference
1% Undecylenoyl Phenylalanine + 5% Niacinamide Double-blind, randomized, split-faceJapanese & Caucasian womenSignificantly more effective in reducing hyperpigmentation than 5% niacinamide alone after 8 weeks.[10]
2% Undecylenoyl Phenylalanine Double-blind, vehicle-controlledWomen with melasmaSignificant lightening of melasma lesions with minimal side effects.[4]
2% Niacinamide + Sunscreen Randomized, controlled120 Japanese women with facial tanningSignificantly increased skin lightness compared to vehicle after 4 weeks.[9]
2% Oxidized Glutathione Lotion Double-blind, placebo-controlled, matched-pair30 healthy women (30-50 years)Significantly lower melanin index compared to placebo after 10 weeks.[11][12]

Detailed Experimental Protocols

Reproducibility and validation are cornerstones of scientific research. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Melanin Content Assay in B16 Melanoma Cells

This assay is a standard method to screen for the depigmenting activity of compounds.

InVitro_Workflow start Start: B16F10 Cell Culture seeding Seed cells in 24-well plates start->seeding treatment Treat with Undecylenoyl Phenylalanine or other test compounds for 48-72h. (α-MSH can be used to stimulate melanogenesis) seeding->treatment harvest Harvest cells (wash with PBS, lyse) treatment->harvest measure_melanin Measure Melanin Content: - Solubilize melanin pellet in NaOH/DMSO. - Read absorbance at ~475-492 nm. harvest->measure_melanin measure_protein Measure Total Protein Content (e.g., BCA or DC Protein Assay) harvest->measure_protein normalize Normalize Melanin Content to Protein Content (OD492 / mg protein) measure_melanin->normalize measure_protein->normalize end End: Compare efficacy normalize->end

Figure 2. Workflow for the in vitro melanin content assay.

Protocol Steps:

  • Cell Culture: B16F10 murine melanoma cells are cultured in a suitable medium (e.g., DMEM with 10% FBS and penicillin-streptomycin).

  • Seeding: Cells are seeded into 24-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Undecylenoyl Phenylalanine). A positive control (e.g., Kojic Acid) and a vehicle control are also included. For some experiments, melanogenesis is stimulated with α-MSH.[13][14]

  • Incubation: Cells are incubated for 48-72 hours.

  • Harvesting: After incubation, the medium is removed, cells are washed with PBS, and then lysed.

  • Melanin Quantification: The cell lysate is centrifuged to pellet the melanin. The pellet is dissolved in a solution of NaOH, often with DMSO, and the absorbance is measured at approximately 475-492 nm.[15][16]

  • Protein Quantification: The total protein content of the cell lysate is determined using a standard assay like the BCA or Bio-Rad DC protein assay.[16]

  • Normalization: The melanin content is normalized to the total protein content to account for any differences in cell number.[16]

In Vivo Zebrafish Pigmentation Assay

The zebrafish model offers a rapid and effective whole-animal system for evaluating the depigmenting effects of compounds.

Protocol Steps:

  • Embryo Collection: Synchronized zebrafish embryos are collected post-fertilization.

  • Treatment: At a specific developmental stage (e.g., 9-12 hours post-fertilization), embryos are placed in a multi-well plate with embryo medium containing the test compounds at various concentrations. A vehicle control and a positive control (e.g., 1-phenyl-2-thiourea (PTU) or arbutin) are run in parallel.[17]

  • Incubation: Embryos are incubated at a controlled temperature (around 28.5°C) for a defined period (e.g., up to 48-72 hours post-fertilization).

  • Observation: The pigmentation of the zebrafish larvae is observed and documented at specific time points using a stereomicroscope.

  • Quantification: The extent of pigmentation can be quantified by measuring the pigmented area using image analysis software (e.g., ImageJ).[18] Alternatively, melanin can be extracted from a pool of larvae and quantified spectrophotometrically.

In Vivo Human Clinical Trial for Skin Lightening

Human clinical trials are the gold standard for assessing the efficacy of cosmetic ingredients.

Protocol Steps:

  • Subject Recruitment: A cohort of subjects with hyperpigmentation (e.g., melasma, age spots) is recruited. Inclusion and exclusion criteria are strictly defined.[9][11]

  • Study Design: A double-blind, randomized, placebo-controlled, split-face design is often employed. This means each subject applies the active formulation to one side of their face and a placebo to the other, with the side being randomly assigned.[10][11]

  • Washout Period: A washout period (e.g., 2 weeks) where subjects use only a basic cleanser and sunscreen precedes the treatment phase.[10]

  • Treatment Phase: Subjects apply the assigned formulations twice daily for a set period (e.g., 8-12 weeks).[10]

  • Efficacy Evaluation: Skin pigmentation is assessed at baseline and at regular intervals (e.g., weeks 4, 8, 12).

    • Objective Measurement: A Mexameter® or similar device is used to measure the melanin index of the target hyperpigmented areas.[11]

    • Image Analysis: High-resolution digital photographs are taken under standardized lighting conditions and analyzed to quantify changes in the size and color of pigmented spots.[10]

    • Visual Grading: A dermatologist visually assesses the improvement in hyperpigmentation using a standardized scale.[19]

  • Safety Evaluation: Skin tolerance is monitored throughout the study for any adverse reactions like redness or irritation.[20]

Comparison of Alternatives and Their Mechanisms

A multi-faceted approach to skin lightening often involves combining ingredients with different mechanisms of action.

Mechanism_Comparison Melanogenesis Melanogenesis Signal α-MSH Signal (MC1R Activation) Enzyme Tyrosinase Activity Transfer Melanosome Transfer to Keratinocytes UP Undecylenoyl Phenylalanine UP->Signal Inhibits KA Kojic Acid, Arbutin, Vitamin C KA->Enzyme Inhibits Niacin Niacinamide Niacin->Transfer Inhibits

References

Benchmarking Serylphenylalanine for Hyperpigmentation Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing quest for effective and safe treatments for skin hyperpigmentation, novel bioactive peptides are emerging as promising candidates. This guide provides a comparative benchmark of Serylphenylalanine, a dipeptide composed of serine and phenylalanine, against two well-established alternatives: N-Acetyl Glucosamine and Vitamin C (L-Ascorbic Acid). The following analysis is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating this compound's potential in dermatological and cosmetic applications.

Mechanism of Action: Targeting Melanin Synthesis

The primary mechanism for reducing hyperpigmentation involves the inhibition of melanin synthesis (melanogenesis). A key regulatory enzyme in this process is tyrosinase. By inhibiting tyrosinase, the production of melanin can be downregulated, leading to a lighter skin tone and a reduction in dark spots.[1][2][3] this compound, like many peptides and other skin-lightening agents, is hypothesized to exert its effect through this pathway.

cluster_pathway Melanin Synthesis Pathway cluster_inhibitors Inhibitory Action Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps This compound This compound Tyrosinase_enzyme Tyrosinase This compound->Tyrosinase_enzyme Inhibits NAG N-Acetyl Glucosamine NAG->Tyrosinase_enzyme Inhibits VitC Vitamin C VitC->Tyrosinase_enzyme Inhibits

Caption: Diagram of the melanin synthesis pathway and the inhibitory action of this compound and its alternatives on the key enzyme, tyrosinase.

Performance Benchmark: this compound vs. Alternatives

The following table summarizes the hypothetical comparative performance of this compound against N-Acetyl Glucosamine and Vitamin C based on key in-vitro and ex-vivo assays.

Performance MetricThis compound (Hypothetical)N-Acetyl GlucosamineVitamin C (L-Ascorbic Acid)
Tyrosinase Inhibition (IC50) 1.2 mM~2.0 mM[4][5]0.8 mM[1][2]
Melanin Reduction in B16F10 Melanoma Cells 35% at 1.5 mM25% at 2.0 mM[5]45% at 1.0 mM[6][7]
In-Vitro Skin Penetration (Franz Cell) HighGood[5]Moderate (Instability issues)[1]
Cytotoxicity (HaCaT Keratinocytes) LowLow[5]Moderate to High (at higher conc.)
Clinical Efficacy (8-week study, % reduction in hyperpigmentation) 18%15% (often used with niacinamide)[4][5]22%[7]

Experimental Protocols

In-Vitro Tyrosinase Inhibition Assay

This protocol outlines the methodology for assessing the tyrosinase inhibitory activity of test compounds.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate Buffer (pH 6.8)

  • Test Compounds (this compound, N-Acetyl Glucosamine, Vitamin C)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the test compounds in an appropriate solvent (e.g., water or DMSO).

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (200 U/mL) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (5 mM).

  • Measure the absorbance at 475 nm every minute for 20 minutes using a spectrophotometer.

  • The rate of dopachrome formation is proportional to tyrosinase activity.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce tyrosinase activity by 50%.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Test Compounds) B Dispense Test Compounds into 96-well plate A->B C Add Phosphate Buffer and Tyrosinase B->C D Incubate at 37°C C->D E Add L-DOPA Substrate D->E F Measure Absorbance at 475 nm (Kinetic) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for the in-vitro tyrosinase inhibition assay.

Comparative Analysis

Based on the hypothetical data, this compound presents a moderate tyrosinase inhibitor, potentially more potent than N-Acetyl Glucosamine but less so than Vitamin C. Its key advantage could lie in a superior safety profile and high skin penetration, which are desirable attributes for cosmetic ingredients. Vitamin C, while highly effective, is known for its instability in formulations, a challenge that a stable dipeptide like this compound would overcome.[1] N-Acetyl Glucosamine is noted for its efficacy, particularly in combination with other agents like niacinamide, suggesting a synergistic potential that could also be explored for this compound.[4][5]

cluster_attributes Comparative Attributes SPF This compound Efficacy Efficacy SPF->Efficacy Moderate Stability Stability SPF->Stability High Safety Safety Profile SPF->Safety High NAG N-Acetyl Glucosamine NAG->Efficacy Moderate (Synergistic) NAG->Stability High NAG->Safety High VitC Vitamin C VitC->Efficacy High VitC->Stability Low VitC->Safety Moderate

Caption: Logical relationship diagram comparing key attributes of this compound and its alternatives.

Conclusion

While further empirical data is required to fully validate the performance of this compound, this comparative guide provides a foundational benchmark. The hypothetical data suggests that this compound could be a viable alternative to existing hyperpigmentation treatments, potentially offering a balanced profile of moderate efficacy, high stability, and excellent safety. Future research should focus on comprehensive clinical trials to substantiate these in-vitro findings and explore synergistic combinations with other skincare actives.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Serylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols, including the proper disposal of chemical reagents, is fundamental to a secure and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Serylphenylalanine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance has been developed by synthesizing safety data from its constituent amino acids, L-Serine and L-Phenylalanine, and general best practices for the disposal of dipeptides.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures involving this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent exposure and ensure personal safety.

Required PPE:

  • Eye Protection: Chemical safety goggles or glasses are mandatory.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of them in accordance with laboratory best practices.[1]

  • Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[1]

  • Respiratory Protection: If there is a potential for generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Chemical and Physical Properties

Understanding the chemical and physical properties of this compound is crucial for a comprehensive risk assessment prior to handling and disposal.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₄PubChem[2]
Molecular Weight 252.27 g/mol PubChem[2][3]
Physical State SolidHuman Metabolome Database[4]
Water Solubility 4.22 g/L (Predicted)ALOGPS[4]
logP -2.2 (Predicted)ALOGPS[4]
pKa (Strongest Acidic) 3.65 (Predicted)ChemAxon[4]
pKa (Strongest Basic) 7.85 (Predicted)ChemAxon[4]

Spill Management and Cleanup Protocol

In the event of a this compound spill, prompt and appropriate action is essential to contain the material and mitigate any potential environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Ventilate: For significant spills, immediately evacuate all non-essential personnel from the affected area and ensure the space is well-ventilated.[1]

  • Containment:

    • Solid Spills: Carefully sweep up the solid material, taking care to avoid the creation of dust. Place the collected material into a suitable, clearly labeled container for disposal.[1][5]

    • Liquid Spills: Use an inert absorbent material to contain and absorb the spill.

  • Disposal of Cleanup Materials: All contaminated items, including absorbent materials and cleaning supplies, must be placed in a sealed and accurately labeled container for disposal as chemical waste.[1]

This compound Disposal Procedure

The proper disposal of this compound must always be conducted in strict accordance with local, regional, and national hazardous waste regulations.[6] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 1: Waste Characterization

As a first step, chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][6] Based on available data for its constituent amino acids, this compound is not currently classified as a hazardous substance.[7] However, it is best practice to handle all chemical waste with caution.

Step 2: Waste Segregation

Proper segregation of chemical waste is critical for safe and compliant disposal.

  • Solid Waste:

    • Collect any unused or expired this compound powder in a clearly labeled and tightly sealed container.[1]

    • The label should include the full chemical name, "this compound," and indicate that it is non-hazardous chemical waste.

    • Store this container in a designated chemical waste accumulation area.

  • Liquid Waste (Aqueous Solutions):

    • For dilute aqueous solutions (e.g., <1% w/v), consult your local EHS department for approval for drain disposal. If permitted, flush with a copious amount of water (at least 20 times the volume of the solution).[8]

    • For concentrated solutions or solutions containing other hazardous materials, collect the waste in a labeled, sealed container.

    • The label must clearly state the full chemical name and its concentration.

    • Store the container in the designated chemical waste accumulation area.

  • Contaminated Labware:

    • Disposable items (e.g., weigh boats, pipette tips) that are significantly contaminated with this compound should be disposed of in the solid chemical waste container.[8]

    • Non-disposable glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as chemical waste before proceeding with standard washing procedures.[8]

Step 3: Final Disposal

Coordinate with your institution's EHS department for the scheduled pickup and final disposal of all collected this compound chemical waste.[8] Never attempt to dispose of chemical waste in the regular trash or via incineration without explicit approval and guidance from your EHS department.[8][9]

Disposal Procedure Flowchart

Serylphenylalanine_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_storage Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe assess Assess Waste Type: Solid, Liquid, or Contaminated Labware? ppe->assess solid_waste Solid Waste: Collect in a labeled, sealed container. assess->solid_waste Solid liquid_waste Liquid Waste: Consult EHS for solutions <1%. Collect concentrated solutions. assess->liquid_waste Liquid labware Contaminated Labware: Dispose of disposables in solid waste. Rinse non-disposables, collect rinsate. assess->labware Labware storage Store all waste containers in designated chemical waste area. solid_waste->storage liquid_waste->storage labware->storage disposal Arrange for pickup by licensed disposal company via EHS. storage->disposal

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Personal Protective Equipment (PPE) and Handling Protocols for Serylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when working with Serylphenylalanine. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.Protects eyes from dust particles and potential splashes.[2][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).Prevents direct skin contact with the compound. Gloves should be inspected before use and disposed of properly.[3][4]
Body Protection A standard laboratory coat is required. For larger quantities or where significant dust generation is possible, impervious clothing is recommended.Protects skin and personal clothing from contamination.[2]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator should be used.Prevents inhalation of the compound.[3] Work should ideally be conducted in a well-ventilated area or a chemical fume hood.[2]

Operational Plan: From Handling to Storage

Adherence to a strict operational protocol is essential for safe and effective research.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[4][5]

  • Use non-sparking tools for handling the solid compound.[2]

  • Carefully measure and dispense the chemical to prevent spills.[2]

  • Keep the container tightly closed when not in use.[4][6]

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[2]

  • Clean the work area and decontaminate any equipment used.[2]

Storage:

  • Store in a cool, dry place.[6]

  • Keep the container tightly closed.[4][6]

  • Recommended storage temperature is often -20°C.[6]

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: For significant spills, evacuate unnecessary personnel and ensure adequate ventilation.[3]

  • Containment: For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3]

  • Cleanup: Clean the spill area thoroughly with soap and water.[3]

  • Disposal of Cleanup Materials: All contaminated materials should be placed in a sealed, labeled container for proper disposal as chemical waste.[3]

First Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air. If they feel unwell, seek medical attention.[6]

  • Skin Contact: In case of skin contact, wash with plenty of water. If irritation occurs, seek medical attention.[6]

  • Eye Contact: In case of eye contact, rinse with plenty of water. If irritation persists, seek medical attention.[6]

  • Ingestion: If swallowed, rinse the mouth with water. Seek medical attention if you feel unwell.[6]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

General Disposal Guidelines:

  • Waste Characterization: Treat this compound as a chemical waste product.[3]

  • Containment: Collect waste material in a suitable, tightly sealed, and clearly labeled container. The label should include the chemical name and any known hazards.[2][3]

  • Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal company.[2] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Regulatory Compliance: Observe all federal, state, and local environmental regulations.[6] Do not dispose of this compound down the drain or in regular trash.[3]

Container Disposal:

  • Empty containers should be rinsed and disposed of in accordance with institutional guidelines for chemical container disposal.[2]

Below is a workflow diagram illustrating the key steps for safely handling and disposing of this compound.

G cluster_handling Handling Protocol cluster_spill Spill Management cluster_disposal Disposal Protocol A Don Appropriate PPE B Work in Ventilated Area A->B C Handle with Care to Avoid Dust/Spills B->C D Store Properly in a Tightly Sealed Container C->D E Evacuate and Ventilate C->E If Spill Occurs I Collect Waste in Labeled, Sealed Container D->I For Waste Material F Contain and Collect Spill E->F G Clean Spill Area F->G H Dispose of Contaminated Materials as Chemical Waste G->H J Treat as Chemical Waste I->J K Dispose via Licensed Company J->K L Follow all Environmental Regulations K->L

This compound Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.